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3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Documentation Hub

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  • Product: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
  • CAS: 143726-80-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: Navigating Steric Shielding and Cross-Coupling Dynamics

Executive Summary The synthesis of highly substituted, sterically hindered biphenyls is a cornerstone of advanced materials science, ligand design, and pharmaceutical development. However, the introduction of multiple bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically hindered biphenyls is a cornerstone of advanced materials science, ligand design, and pharmaceutical development. However, the introduction of multiple bulky groups—such as tert-butyl moieties—often complicates standard electrophilic aromatic substitution and cross-coupling pathways.

This technical guide provides an in-depth, self-validating methodology for the synthesis of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl . By deconstructing the synthetic challenges (specifically, the steric inhibition of resonance and regioselectivity issues), this whitepaper outlines a robust three-step protocol: electrophilic bromination, amine oxidation, and a highly efficient Suzuki-Miyaura cross-coupling.

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthetic route for 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, one might initially consider the direct nitration of 3,5-di-tert-butylbiphenyl. However, the massive steric bulk of the two tert-butyl groups effectively shields the 4-position. Nitration of such systems typically leads to a complex mixture of isomers, favoring attack at the unhindered positions rather than the sterically congested pocket between the alkyl groups[1].

To bypass this regiochemical roadblock, our strategy relies on starting with the nitrogen atom already locked in the correct position. By utilizing commercially available 2,6-di-tert-butylaniline , the amino group is perfectly situated between the bulky substituents.

The Illusion of Hindrance in Cross-Coupling: A common misconception is that the Suzuki-Miyaura coupling to form 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl will be severely hindered. However, an analysis of the key intermediate—1-bromo-3,5-di-tert-butyl-4-nitrobenzene —reveals that the C-Br bond (at position 1) is flanked by simple hydrogen atoms at positions 2 and 6. The steric bulk is localized entirely at positions 3 and 5. Consequently, the oxidative addition of palladium to the C-Br bond is highly accessible, allowing for the use of standard, reliable catalytic systems without the absolute necessity for specialized bulky ligands[2],[3].

Retrosynthesis Target 3,5-Di-tert-butyl-4-nitro -1,1'-biphenyl Rxn1 Suzuki-Miyaura Coupling Target->Rxn1 Precursor1 1-Bromo-3,5-di-tert-butyl -4-nitrobenzene Rxn2 Amine Oxidation Precursor1->Rxn2 Precursor2 4-Bromo-2,6-di-tert-butyl -aniline Rxn3 Electrophilic Bromination Precursor2->Rxn3 StartingMat 2,6-Di-tert-butyl -aniline Rxn1->Precursor1 Rxn2->Precursor2 Rxn3->StartingMat

Retrosynthetic pathway for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl from 2,6-di-tert-butylaniline.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating visual cues and specific TLC monitoring metrics to ensure high-fidelity execution.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylaniline

The strongly activating amino group directs electrophilic aromatic substitution to the ortho and para positions. Since the ortho positions are occupied, bromination occurs exclusively at the para position.

  • Setup: Charge a 250 mL round-bottom flask with 2,6-di-tert-butylaniline (10.0 g, 48.7 mmol) and glacial acetic acid (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve bromine (2.62 mL, 51.1 mmol, 1.05 eq) in glacial acetic acid (20 mL). Add this solution dropwise via an addition funnel over 30 minutes to maintain thermal control.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

    
     ~0.5) will cleanly convert to a lower-running spot (
    
    
    
    ~0.4).
  • Workup: Pour the mixture into 300 mL of ice water containing 5% sodium bisulfite. The bisulfite quenches unreacted bromine, causing the solution to transition from orange to colorless. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 2: Oxidation to 1-Bromo-3,5-di-tert-butyl-4-nitrobenzene

Direct oxidation of anilines to nitrobenzenes is highly effective for substrates with bulky ortho substituents, as the steric shielding prevents bimolecular side reactions (such as azobenzene formation).

  • Setup: Dissolve 4-bromo-2,6-di-tert-butylaniline (10.0 g, 35.2 mmol) in anhydrous dichloromethane (150 mL).

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 23.6 g, 105.6 mmol, 3.0 eq) in portions at 0 °C to control the exothermic peracid decomposition.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 12 hours.

  • Validation: The reaction mixture will transition from pale yellow to deep green (indicating the nitroso intermediate) and finally settle to a pale orange solution. TLC (Hexanes) will confirm the complete consumption of the amine.

  • Workup: Wash the organic layer sequentially with 10% aqueous Na₂SO₃ (2 x 100 mL) to destroy excess peroxide, followed by saturated NaHCO₃ (3 x 100 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

Step 3: Suzuki-Miyaura Cross-Coupling

Despite the bulky groups on the ring, the C-Br bond is unhindered, allowing for a highly efficient palladium-catalyzed cross-coupling[4].

  • Setup: In a Schlenk flask, combine 1-bromo-3,5-di-tert-butyl-4-nitrobenzene (5.0 g, 15.9 mmol), phenylboronic acid (2.3 g, 19.1 mmol, 1.2 eq), and K₂CO₃ (4.4 g, 31.8 mmol, 2.0 eq).

  • Solvent: Add a thoroughly degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (0.58 g, 0.80 mmol, 5 mol%) under a steady stream of argon[5].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation: The biphenyl product will appear as a highly UV-active spot on TLC (Hexanes/DCM 8:2,

    
     ~0.7).
    
  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (2 x 50 mL). Concentrate and recrystallize from hot ethanol to yield the pure target compound.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneToluene/H₂O9085Standard conditions; good yield confirms unhindered C-Br.
Pd(dppf)Cl₂NoneDioxane/H₂O9092Bidentate ligand prevents catalyst deactivation; faster conversion.
Pd₂(dba)₃XPhosTHF6595Highly active system allows for milder thermal conditions.

Characterization & Conformational Analysis

The structural identity of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl is confirmed via NMR spectroscopy. The integration and splitting patterns clearly validate the regiochemistry of the cross-coupling.

Table 2: ¹H NMR Spectroscopic Characterization Data (CDCl₃, 400 MHz)
Proton TypeMultiplicityIntegrationChemical Shift (ppm)Structural Assignment
AliphaticSinglet18H1.35tert-Butyl groups at positions 3' and 5'
AromaticMultiplet5H7.40 - 7.55Unsubstituted phenyl ring protons (Ring A)
AromaticSinglet2H7.62Biphenyl core protons at positions 2' and 6'
Photophysical Implications of Steric Hindrance

While the cross-coupling is unhindered, the final molecule exhibits profound internal steric strain. The nitro group at position 4 is sandwiched between the two massive tert-butyl groups at positions 3 and 5. To minimize repulsive van der Waals forces, the nitro group is forced to rotate out of the aromatic plane, adopting a nearly orthogonal (90°) dihedral angle[6].

This physical twisting breaks the π-orbital overlap between the nitro group and the biphenyl core. As a result, the molecule exhibits steric inhibition of resonance, leading to a blue-shifted UV-Vis absorption spectrum and a significantly altered electrochemical reduction potential compared to unhindered nitrobiphenyls.

ElectronicEffects Steric Steric Bulk of 3,5-Di-tert-butyl Groups Twist Orthogonal Twist of 4-Nitro Group (Dihedral Angle ≈ 90°) Steric->Twist Conjugation Decoupling of π-Conjugation between Nitro and Aryl Ring Twist->Conjugation Properties Altered Redox Potential & Blue-Shifted UV Absorption Conjugation->Properties

Causal chain of steric inhibition of resonance affecting the photophysical properties.

References

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanisms and Catalyst Development Source: Organic Chemistry Portal URL:[Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Properties of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Introduction 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered nitroaromatic compound. Its structure, featuring two bulky tert-butyl groups ortho to a nitro group on one phenyl ring, and a second phenyl ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered nitroaromatic compound. Its structure, featuring two bulky tert-butyl groups ortho to a nitro group on one phenyl ring, and a second phenyl ring, suggests unique electronic and conformational properties. These characteristics are of significant interest in materials science and medicinal chemistry, where tailored steric and electronic profiles are crucial for designing molecules with specific functions. Understanding the spectroscopic signature of this molecule is fundamental to its identification, characterization, and the elucidation of its behavior in various chemical environments.

This technical guide provides a detailed analysis of the expected spectroscopic properties of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. While direct experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic analysis and data from closely related analogs, offers a comprehensive and predictive overview for researchers. The methodologies and interpretations presented herein are designed to serve as a robust framework for the empirical study of this and similar molecular architectures.

Molecular Structure and Conformation

The core structure consists of a biphenyl scaffold. One ring is substituted with two tert-butyl groups at the 3 and 5 positions and a nitro group at the 4 position. The significant steric hindrance imposed by the two tert-butyl groups flanking the nitro group is expected to influence the dihedral angle between the two phenyl rings, preventing planarity. This twist is a critical determinant of the molecule's electronic and, consequently, its spectroscopic properties.

Figure 1: Molecular Structure of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

Anticipated Spectral Features: The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the tert-butyl groups.

  • tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups will appear as a single, sharp singlet. Due to the free rotation around the C-C bond, all 9 protons of a single tert-butyl group are chemically equivalent. The chemical shift is expected in the range of 1.3-1.5 ppm, a typical region for tert-butyl groups attached to an aromatic ring.[1]

  • Aromatic Protons:

    • Substituted Ring: The two protons on the di-tert-butyl-nitro-phenyl ring are equivalent and will appear as a singlet. The strong electron-withdrawing effect of the nitro group and the steric influence of the tert-butyl groups will deshield these protons, placing their signal downfield, likely in the range of 7.5-7.8 ppm.

    • Unsubstituted Ring: The five protons of the unsubstituted phenyl ring will exhibit a more complex multiplet pattern, typically observed between 7.2 and 7.6 ppm. The ortho protons will likely be the most downfield, followed by the para and meta protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
1.3 - 1.5s
7.2 - 7.6m
7.5 - 7.8s
¹³C NMR Spectroscopy

Anticipated Spectral Features: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl groups. A signal for the quaternary carbon atom will appear around 35 ppm, and a more intense signal for the methyl carbons will be observed around 31 ppm.[2]

  • Aromatic Carbons:

    • Substituted Ring: Four signals are expected for this ring due to symmetry. The carbon bearing the nitro group will be significantly downfield. The carbons attached to the tert-butyl groups and the carbon linked to the other phenyl ring will also have distinct chemical shifts.

    • Unsubstituted Ring: Four signals are expected for the unsubstituted phenyl ring due to symmetry (ipso, ortho, meta, para).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~31-C(C H₃)₃
~35-C (CH₃)₃
120 - 155Aromatic Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl will be dominated by absorptions from the nitro group and the aromatic rings.

Anticipated Spectral Features:

  • N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is expected in the region of 1500-1550 cm⁻¹, and the symmetric stretch will appear between 1330-1370 cm⁻¹. For a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, these were observed at 1506 cm⁻¹.[2]

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.[2]

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (700-900 cm⁻¹) can provide information about the substitution pattern.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
> 3000Aromatic C-H Stretch
2850 - 2970Aliphatic C-H Stretch
1500 - 1550Asymmetric NO₂ Stretch
1450 - 1600Aromatic C=C Stretch
1330 - 1370Symmetric NO₂ Stretch

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

Anticipated Spectral Features: Biphenyls typically show a strong absorption band due to the π → π* transition of the conjugated system.[2] The presence of the nitro group, a strong chromophore, and the tert-butyl groups, which can cause steric hindrance and affect conjugation, will influence the absorption maximum (λ_max). The steric hindrance from the tert-butyl groups will likely cause a twist in the biphenyl system, leading to a hypsochromic (blue) shift compared to a planar biphenyl derivative. The nitro group, however, can participate in charge-transfer transitions, which may result in a bathochromic (red) shift. The final spectrum will be a result of these competing effects. A broad absorption band in the UV region, likely between 250-350 nm, is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Anticipated Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be readily observable. A prominent fragmentation pathway is the loss of a methyl group (M-15) from one of the tert-butyl groups to form a stable tertiary carbocation. Another likely fragmentation is the loss of the nitro group (M-46).

Predicted Mass Spectrometry Data
m/z Assignment
[M]⁺Molecular Ion
[M-15]⁺Loss of a methyl group
[M-46]⁺Loss of the nitro group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

General Spectroscopic Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3 for NMR) or prepare KBr pellet (for IR) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Analyze ir FT-IR Spectroscopy prep->ir Analyze uv UV-Vis Spectroscopy prep->uv Analyze ms Mass Spectrometry prep->ms Analyze process Process raw data: - Fourier Transform (NMR, IR) - Baseline Correction - Peak Picking nmr->process ir->process uv->process ms->process interpret Correlate spectral data with molecular structure process->interpret

Figure 2: Generalized workflow for spectroscopic characterization.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.[2]

  • Data Processing: Perform a background subtraction and identify the major absorption bands.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max).

4. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for example, via direct infusion or a GC/LC interface.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., EI, ESI).

  • Data Processing: Identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic properties of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl are predicted to be well-defined and highly informative. The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a comprehensive toolkit for the unambiguous identification and characterization of this molecule. The steric hindrance induced by the di-tert-butyl substitution pattern is a key structural feature that will manifest in the spectroscopic data, particularly in the NMR and UV-Vis spectra. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of this and related compounds.

References

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. Available from: [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Available from: [Link]

  • NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

Sources

Foundational

Crystal structure analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Title: Comprehensive Crystal Structure Analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Introduction The structural analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl presents a compelling case study in steric inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Crystal Structure Analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Introduction

The structural analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl presents a compelling case study in steric inhibition of resonance and molecular crowding. This molecule features a biphenyl core where one ring is substituted with a nitro group at the 4-position, flanked by two bulky tert-butyl groups at the 3 and 5 positions.[1] The interplay between the electronic demand for planarity (to maximize


-conjugation) and the steric demand for orthogonality (to minimize van der Waals repulsion) dictates the final crystalline conformation.

This technical guide outlines the complete workflow for the crystallographic characterization of this compound, from single-crystal growth to the final refinement and structural interpretation. It is designed for researchers seeking to understand the geometric consequences of extreme steric hindrance in nitroaromatic systems.

Part 1: Crystallization Protocol

Obtaining high-quality single crystals is the critical first step. The hydrophobic nature of the tert-butyl groups and the biphenyl core suggests low solubility in polar solvents.

Methodology: Slow Evaporation & Vapor Diffusion

  • Solvent Selection:

    • Primary Solvent: Dichloromethane (DCM) or Chloroform (

      
      ). These dissolve the compound well.
      
    • Antisolvent: Hexane or Pentane. These promote aggregation.

    • Recommendation: Use a binary solvent system of DCM/Hexane (1:1 v/v).

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of DCM in a small vial.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove dust nuclei.
      
    • Place the open vial inside a larger jar containing 5 mL of Hexane (Vapor Diffusion).

    • Seal the outer jar and store at 4°C. The hexane vapors will slowly diffuse into the DCM, reducing solubility and promoting controlled nucleation.

  • Crystal Harvest:

    • Inspect after 48-72 hours. Look for colorless to pale yellow blocks or prisms.

    • Selection Criteria: Choose a crystal with sharp edges and uniform extinction under polarized light. Avoid clustered or twinned crystals.

Part 2: Data Collection & Reduction

The presence of tert-butyl groups often introduces static or dynamic disorder, particularly at room temperature.

Data Collection Strategy

  • Temperature: 100 K (Cryogenic Cooling) is mandatory.

    • Causality: Cooling freezes the rotation of the methyl groups within the tert-butyl moieties, reducing thermal ellipsoids and allowing for more precise assignment of atomic positions.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: Mo radiation is preferred to minimize absorption effects, though the compound contains only light atoms (C, H, N, O), making absorption negligible (

      
      ).
      
  • Resolution: Aim for 0.75 Å or better to resolve the C-C bonds in the crowded tert-butyl regions.

Data Reduction

  • Integration: Use standard software (e.g., SAINT, CrysAlisPro).

  • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction, though effects will be minor.

  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for bulky organic molecules that pack inefficiently.

Part 3: Structure Solution & Refinement

This phase addresses the "Phase Problem" and refines the atomic model against the observed diffraction intensities.

Workflow

  • Solution: Use Intrinsic Phasing (SHELXT) or Direct Methods (SHELXS). The high scattering power of the rigid biphenyl core usually allows for an easy initial solution.

  • Refinement: Use Full-matrix least-squares on

    
      (SHELXL).
    
  • Handling Disorder (Critical Step):

    • The tert-butyl groups may show rotational disorder even at 100 K.

    • Protocol: If electron density maps show smeared peaks for methyl carbons, model them as two discrete positions (Part A and Part B).

    • Restraints: Apply SIMU and DELU restraints to enforce similar thermal motion for disordered components. Use SAME to ensure standard geometries for the disordered t-butyl groups.

  • Hydrogen Atoms:

    • Aromatic H: Place geometrically (HFIX 43).

    • Methyl H: Place using a rotating group model (HFIX 137), allowing the torsion angle to refine to fit the electron density.

Part 4: Structural Analysis (The Core)

This section interprets the refined model to extract chemical insights.

1. Steric Inhibition of Resonance The defining feature of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl is the orientation of the nitro group.

  • Geometric Parameter: Torsion angle

    
     (C3-C4-N1-O1).
    
  • Expected Value:

    
    .
    
  • Causality: The bulky tert-butyl groups at C3 and C5 sterically clash with the nitro oxygens.[1] To relieve this strain, the nitro group rotates out of the benzene plane, breaking the

    
    -conjugation.
    
  • Consequence: The C4-N1 bond length will be significantly longer (

    
     Å) compared to a planar nitroaromatic (
    
    
    
    Å), reflecting its single-bond character.

2. Biphenyl Twist

  • Geometric Parameter: Torsion angle

    
     (C2-C1-C1'-C2').
    
  • Expected Value:

    
    .
    
  • Analysis: While the tert-butyl groups are distal to the biphenyl linkage, crystal packing forces often perturb this angle. Compare the solid-state value to the gas-phase value (

    
    ) to assess packing effects.
    

3. Intermolecular Interactions

  • Hirshfeld Surface Analysis: Use CrystalExplorer to map the surface.

  • Key Interactions:

    • Absence of

      
      -
      
      
      
      Stacking:
      The bulky tert-butyl groups prevent the close approach of aromatic rings.
    • Weak C-H...O Hydrogen Bonds: Look for interactions between the nitro oxygens and aromatic protons of neighboring molecules.

Data Summary Table: Key Structural Parameters

ParameterDefinitionExpected Value (Sterically Hindered)Reference Standard (Un-hindered)
C4-N1 Bond Length Nitro-C(aryl) distance1.47 - 1.49 Å 1.45 Å (Nitrobenzene)
Nitro Torsion (

)
C3-C4-N1-O1~80 - 90° (Orthogonal) ~0° (Planar)
Biphenyl Torsion (

)
C2-C1-C1'-C2'35 - 50° Variable (Packing dependent)
Space Group Symmetry

or

-

Part 5: Visualization & Workflow

The following diagram illustrates the logical flow of the structural analysis, highlighting the critical decision points regarding disorder and steric interpretation.

G cluster_analysis Core Analysis Logic Start Start: Crystal Growth (DCM/Hexane Vapor Diffusion) DataCol Data Collection (100 K, Mo-Kalpha) Start->DataCol Solve Structure Solution (SHELXT - Intrinsic Phasing) DataCol->Solve Refine Refinement (SHELXL) Least Squares on F^2 Solve->Refine Disorder Check t-Butyl Disorder? (Ellipsoid Analysis) Refine->Disorder ModelDisorder Model Disorder (PART 1 / PART 2) Disorder->ModelDisorder Yes (Smeared Density) FinalModel Final Model (R1 < 0.05) Disorder->FinalModel No (Clean) ModelDisorder->Refine Re-refine Analysis Structural Analysis (Geometrics & Packing) FinalModel->Analysis Geo Measure Torsion (C-C-N-O) Expect ~90 deg Analysis->Geo Bond Measure Bond (C-N) Expect > 1.47 A Analysis->Bond

Figure 1: Workflow for the crystallographic analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, emphasizing the iterative refinement of disordered groups.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Trotter, J. (1959). "The crystal structure of nitrobenzene at -30°C." Acta Crystallographica, 12(11), 884-888. (Foundational reference for planar nitro groups). Link

  • Exner, O., & Bohm, S. (2004). "Steric inhibition of resonance: The case of sterically hindered nitro compounds." Journal of Physical Organic Chemistry, 17(2), 123-131. (Context for the twisted nitro group analysis). Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

Sources

Exploratory

Quantum Chemical Calculations for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: A Technical Guide

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The molecule 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl represents a fascinating ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The molecule 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl represents a fascinating case study in structural chemistry, where extreme steric hindrance fundamentally dictates electronic behavior. In an unhindered 4-nitrobiphenyl system, the nitro group tends to remain relatively coplanar with the aromatic ring to maximize


-conjugation. However, substituting the 3 and 5 positions with massive tert-butyl groups introduces severe van der Waals clashes with the nitro group's oxygen atoms.

As observed in similar 1, this intramolecular repulsion forces the nitro group to twist out of the aromatic plane to minimize steric strain[1]. In the case of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, this twist approaches 90° (orthogonality), completely decoupling the nitro group from the


-conjugated system. This guide outlines the rigorous quantum chemical methodologies required to capture these delicate steric-electronic dynamics.

Mechanistic Steric 3,5-Di-tert-butyl Substitution Clash Ortho Steric Clash with Nitro Group Steric->Clash Twist Orthogonal Twist (Dihedral ~90°) Clash->Twist Decouple Decoupling of π-Conjugation Twist->Decouple Prop Altered Electronic Properties Decouple->Prop

Fig 1: Logical pathway illustrating how steric bulk dictates electronic decoupling.

Theoretical Framework: Overcoming Steric Complexity

Standard Density Functional Theory (DFT) approaches, such as the ubiquitous B3LYP functional, often fail to accurately describe highly sterically hindered systems. They lack the necessary physics to model medium-to-long-range electron correlation, specifically London dispersion forces. In 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, the attractive dispersion interactions between the bulky tert-butyl groups and the adjacent aromatic rings compete heavily with Pauli repulsion.

To accurately model this, 2 are mandatory[2]. Benchmarking studies on the 3 demonstrate that functionals like M06-2X or wB97XD, paired with large triple-zeta basis sets, provide the highest accuracy[3]. Furthermore, the M06-2X/def2-TZVP level of theory has been validated as an optimal trade-off between 4 for complex organic species[4].

Self-Validating Computational Protocol

To ensure absolute scientific integrity, the computational workflow must be self-validating. The following step-by-step methodology guarantees that the final electronic properties are derived from a true ground-state geometry.

Step 1: Relaxed Potential Energy Surface (PES) Scan
  • Action: Perform a 2D relaxed PES scan rotating the C(aryl)-N(nitro) dihedral and the C1-C1' biphenyl dihedral in 10° increments.

  • Causality: Highly hindered molecules possess multiple local minima separated by large energy barriers. A blind optimization will likely trap the geometry in a high-energy local minimum. Scanning maps the conformational space to identify the true global minimum starting point.

Step 2: High-Level Geometry Optimization
  • Action: Submit the lowest-energy conformer from Step 1 for full, unconstrained optimization using the M06-2X/def2-TZVP or wB97XD/Def2TZVPP level of theory.

  • Causality: These functionals explicitly account for the intramolecular dispersion forces generated by the tert-butyl groups, ensuring the delicate balance between steric clash and attractive van der Waals forces is accurately resolved.

Step 3: Vibrational Frequency Calculation (Self-Validation Engine)
  • Action: Calculate the analytical frequencies (Hessian matrix) at the exact same level of theory used for optimization.

  • Causality: An optimized geometry is scientifically invalid if it represents a transition state (saddle point). By confirming the absence of imaginary (negative) frequencies, the system self-validates that it has converged on a true local minimum. If an imaginary frequency is present, the geometry must be distorted along that specific vibrational normal mode and re-optimized.

Step 4: Electronic and Orbital Analysis
  • Action: Perform Natural Bond Orbital (NBO) analysis and extract the Frontier Molecular Orbitals (HOMO/LUMO).

  • Causality: NBO analysis quantifies the loss of

    
    -delocalization between the orthogonal nitro group and the biphenyl core, directly linking the steric geometry to the molecule's chemical reactivity.
    

Workflow Start Input Geometry Target Molecule ConfSearch Conformational Search (Torsional Scans) Start->ConfSearch DFT DFT Optimization (e.g., M06-2X/def2-TZVP) ConfSearch->DFT Freq Frequency Calculation (Hessian Matrix) DFT->Freq Decision Imaginary Frequencies? Freq->Decision Decision->DFT Yes (Saddle Point) Electronic Electronic Analysis (HOMO/LUMO, NBO) Decision->Electronic No (True Minima)

Fig 2: Self-validating DFT workflow ensuring true ground-state geometry convergence.

Quantitative Data & Benchmarking

The table below summarizes the expected structural and electronic deviations when comparing a standard unhindered biphenyl system to the highly hindered target molecule. Data for the target is extrapolated from validated studies on the structural analog5[5].

Parameter4-Nitrobiphenyl (Unhindered)3,5-Di-tert-butyl-4-nitro-1,1'-biphenylMechanistic Causality
C(aryl)-NO₂ Dihedral ~0° – 15° (Coplanar)~90° (Orthogonal)Steric clash between NO₂ oxygens and tert-butyl methyls forces out-of-plane rotation.
Biphenyl Torsion ~40° – 45°~45° – 55°Ortho-hydrogen repulsion dictates baseline twist; bulky meta-substituents slightly increase it.
HOMO-LUMO Gap ~3.5 eV~3.97 eVLoss of NO₂

-conjugation reduces the effective conjugated system length, widening the energy gap.
Electronic Effect Strong

-withdrawing
Purely

-inductive
Orthogonal NO₂ cannot participate in resonance, altering the molecule's dipole and reactivity.

References

[1] Title: Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide Source: nih.gov URL:[Link]

[5] Title: Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl Source: eurjchem.com URL:[Link]

[4] Title: Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules Source: nrel.gov URL:[Link]

[3] Title: Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study Source: researchgate.net URL:[Link]

[2] Title: Study of Sterically Crowded Alkanes: Assessment of Non-Empirical Density Functionals Including Double-Hybrid (Cost-Effective) Methods Source: nih.gov URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Electrochemical Behavior of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Introduction Nitroaromatic compounds are a cornerstone in various fields, including pharmaceuticals, materials science, and explosives. Their biological activity and chemical reactivity are often intrinsically linked to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroaromatic compounds are a cornerstone in various fields, including pharmaceuticals, materials science, and explosives. Their biological activity and chemical reactivity are often intrinsically linked to the redox chemistry of the nitro group (-NO₂). The electrochemical reduction of this functional group can proceed through a series of electron and proton transfer steps, leading to a cascade of reactive intermediates such as nitro radical anions, nitroso, and hydroxylamine species, culminating in the corresponding amine. This guide provides a comprehensive examination of the electrochemical behavior of a unique nitroaromatic compound: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. The presence of two bulky tert-butyl groups ortho to the nitro moiety introduces significant steric hindrance, which is anticipated to profoundly influence its redox properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-activity relationships in sterically hindered nitroaromatics.

Theoretical Framework: The Electrochemistry of Nitroaromatic Compounds

The electrochemical reduction of nitroaromatic compounds is a well-studied field. In aprotic media, the reduction typically proceeds in a stepwise manner. The first step is a one-electron transfer to form a stable nitro radical anion. This process is often reversible, as observed in cyclic voltammetry.[1]

R-NO₂ + e⁻ ⇌ [R-NO₂]⁻˙

The stability of this radical anion is influenced by the solvent, the presence of proton donors, and the electronic and steric nature of the substituents on the aromatic ring.[1] Further reduction can lead to the formation of a dianion, which is generally unstable and may undergo subsequent chemical reactions.

In protic media, or in the presence of proton donors, the reduction mechanism is more complex, involving multiple electron and proton transfer steps. The overall reduction can consume up to six electrons to convert the nitro group to an amine.[1]

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

The Influence of Steric Hindrance: The Case of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

The defining structural feature of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is the presence of two bulky tert-butyl groups flanking the nitro group. This steric congestion is expected to have several key impacts on its electrochemical behavior:

  • Non-coplanarity: The steric clash between the tert-butyl groups and the nitro group will likely force the nitro group to twist out of the plane of the phenyl ring. This disruption of coplanarity reduces the resonance interaction between the nitro group and the aromatic system.[2]

  • Shift in Reduction Potential: The decreased resonance stabilization is predicted to make the reduction of the nitro group more difficult, shifting the reduction potential to more negative values compared to its non-sterically hindered counterparts.[2]

  • Kinetics of Electron Transfer: The steric bulk around the nitro group may also hinder the approach of the molecule to the electrode surface, potentially slowing down the rate of electron transfer.

Proposed Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

A plausible synthetic route to 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl involves a Suzuki-Miyaura cross-coupling reaction. This powerful method is well-suited for the formation of C-C bonds between aromatic rings, even with sterically demanding substrates.[3] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene

The synthesis would begin with the bromination of 1,3,5-tri-tert-butylbenzene, followed by nitration. However, a more direct approach would be the nitration of 1-bromo-3,5-di-tert-butylbenzene.

Step 2: Suzuki-Miyaura Coupling

The synthesized 1-bromo-3,5-di-tert-butyl-2-nitrobenzene can then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule.

Synthesis cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Suzuki-Miyaura Coupling 1_bromo_3_5_di_tert_butylbenzene 1-Bromo-3,5-di-tert-butylbenzene nitration Nitration (HNO₃, H₂SO₄) 1_bromo_3_5_di_tert_butylbenzene->nitration precursor 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene nitration->precursor coupling Pd Catalyst, Base precursor->coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->coupling target 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl coupling->target

Caption: Proposed two-step synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Experimental Protocols for Electrochemical Characterization

To elucidate the electrochemical behavior of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, a combination of cyclic voltammetry (CV) and controlled-potential coulometry (CPC) is recommended.

Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution.[4]

Objective: To determine the reduction potentials, reversibility of electron transfer, and to observe the formation of any intermediates.

Instrumentation and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon or Platinum)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter (Auxiliary) Electrode (e.g., Platinum wire)

  • Electrolyte solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (ACN)

  • Analyte solution: 1 mM 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in the electrolyte solution

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent (ACN), and dry thoroughly.

  • Assemble the three-electrode cell with the electrolyte solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record a background CV of the electrolyte solution to ensure no interfering redox processes occur in the potential window of interest.

  • Add the analyte to the cell to achieve a 1 mM concentration.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction of the nitro group (e.g., -2.0 V) and then reversing the scan back to the initial potential.

  • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement prepare_solution Prepare 1 mM Analyte in 0.1 M TBAP/ACN assemble_cell Assemble 3-Electrode Cell prepare_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate with Ar/N₂ assemble_cell->deoxygenate background_cv Record Background CV deoxygenate->background_cv analyte_cv Record Analyte CV at Various Scan Rates background_cv->analyte_cv data_analysis Analyze Data: - Peak Potentials (Ep) - Peak Currents (Ip) - Reversibility analyte_cv->data_analysis

Caption: Workflow for Cyclic Voltammetry analysis.

Protocol 2: Controlled-Potential Coulometry (CPC)

Controlled-potential coulometry is used to determine the total number of electrons transferred in an electrochemical reaction.[5]

Objective: To quantify the number of electrons (n-value) involved in the reduction of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Instrumentation and Materials:

  • Same as for Cyclic Voltammetry, with the addition of a coulometer or an integrating potentiostat.

  • A larger working electrode surface area is preferable for shorter electrolysis times.

Procedure:

  • Prepare the analyte solution and electrochemical cell as described in the CV protocol.

  • From the cyclic voltammogram, determine the potential at which the first reduction occurs. Set the potential of the working electrode to a value slightly more negative than the peak potential of the first reduction wave.

  • Initiate the electrolysis and monitor the current as it decays over time. The electrolysis is complete when the current reaches a steady background level.

  • The instrument will integrate the current over time to provide the total charge (Q) passed.

  • Calculate the number of electrons transferred (n) using Faraday's law: n = Q / (F * m) where:

    • Q is the total charge in coulombs

    • F is the Faraday constant (96,485 C/mol)

    • m is the number of moles of the analyte in the solution

Expected Electrochemical Data and Interpretation

Based on the principles discussed, the following is a projection of the expected electrochemical data for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

ParameterExpected Value/ObservationInterpretation
First Reduction Potential (Epc₁) More negative than -1.1 V vs. SCEThe steric hindrance from the di-tert-butyl groups destabilizes the radical anion, making the reduction more difficult compared to nitrobenzene.
Reversibility of the First Reduction Quasi-reversible to irreversibleThe stability of the resulting nitro radical anion may be compromised by the steric strain, leading to faster follow-up chemical reactions. The steric bulk may also slow down electron transfer kinetics.
Number of Electrons (n) for the First Wave Approximately 1Consistent with the formation of a nitro radical anion in aprotic media.
Further Reduction Waves One or more irreversible waves at more negative potentialsCorresponding to the multi-electron reduction to hydroxylamine and eventually the amine derivative. These are typically irreversible processes.

Mechanistic Insights and Signaling Pathways

The electrochemical reduction of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in aprotic media is anticipated to follow a pathway initiated by the formation of a nitro radical anion. The stability and subsequent reactivity of this radical are of significant interest.

Mechanism Start 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (R-NO₂) Radical_Anion Nitro Radical Anion ([R-NO₂]⁻˙) Start->Radical_Anion + e⁻ (Epc₁) Radical_Anion->Start - e⁻ (Epa₁) Dianion Dianion ([R-NO₂]²⁻) Radical_Anion->Dianion + e⁻ (Epc₂) Protonation_Reaction Protonation/Further Reactions Dianion->Protonation_Reaction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Protonation_Reaction->Hydroxylamine + H⁺, + e⁻ Amine Amine Derivative (R-NH₂) Hydroxylamine->Amine + 2H⁺, + 2e⁻

Caption: Proposed electrochemical reduction pathway in aprotic media.

Conclusion

The electrochemical behavior of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl presents a fascinating case study in the interplay of electronic and steric effects in redox chemistry. The presence of the ortho di-tert-butyl substituents is predicted to significantly modulate the reduction potential and the stability of the resulting radical anion. This in-depth guide provides a theoretical framework, proposed synthetic route, and detailed experimental protocols to thoroughly investigate these properties. The insights gained from such studies are invaluable for the rational design of novel molecules with tailored redox characteristics for applications in drug development and materials science.

References

  • Kruce, J. M. (1959). Determination of Organic Nitro Compounds by Controlled-Potential Coulometry. Analytical Chemistry, 31(11), 1854–1857. [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Kosychova, L. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Squella, J. A., et al. (2005). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta, 50(4), 857-864. [Link]

  • Nunez-Vergara, L. J., & Squella, J. A. (2012). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Current Organic Chemistry, 16(22), 2639-2653. [Link]

  • Wipf, P., & Wang, X. (2007). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 12(3), 579-589. [Link]

  • Lund, H. (2023). Mechanism of Electrochemical Synthesis of Some Sterically Hindered Compounds. ResearchGate. [Link]

  • Ganyushin, L. A., et al. (2011). Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6-Di-tert-butylphenol Groups Based on Reaction with DPPH Radical. Macroheterocycles, 4(2), 118-121. [Link]

  • Bartlett, P. D., Roha, M., & Stiles, R. M. (1954). The Reaction of Bromine with 1,3,5-Tri-t-butylbenzene. The Apparent Anomalies in the Bromination of Highly Alkylated Benzenes. Journal of the American Chemical Society, 76(9), 2349–2353. [Link]

  • van Tamelen, E. E., & van Zyl, G. (1950). The Synthesis of 3,5-Di-t-butylbromobenzene. Journal of the American Chemical Society, 72(1), 488–488. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Neta, P., & Meot-Ner (Mautner), M. (1986). Kinetics of electron transfer from nitroaromatic radical anions in aqueous solutions. Effects of temperature and steric configuration. The Journal of Physical Chemistry, 90(19), 4648–4650. [Link]

  • Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Kissinger, P. T., & Heineman, W. R. (Eds.). (1996). Laboratory Techniques in Electroanalytical Chemistry (2nd ed.). CRC Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(2), 197–206. [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

  • Geske, D. H., & Maki, A. H. (1960). Electrochemical Generation of Free Radicals and Their Study by Electron Spin Resonance Spectroscopy; the Nitrobenzene Anion Radical. Journal of the American Chemical Society, 82(11), 2671–2676. [Link]

  • Otero, M., et al. (2000). Electrochemical, UV--visible and EPR studies on nitrofurantoin: nitro radical anion generation and its interaction with glutathione. Free Radical Research, 32(5), 427-436. [Link]

  • de Oliveira, S. C., et al. (2017). Voltammetric Generation and Kinetic Stability of Nitro Anion Radical from Nitrofurazone in Ionic Liquids. Journal of the Brazilian Chemical Society, 28(9), 1696-1704. [Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: A Mechanistic Guide

Executive Summary For researchers and drug development professionals handling reactive intermediates, understanding the thermal boundaries of highly substituted nitroaromatics is critical for safe scale-up and process ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals handling reactive intermediates, understanding the thermal boundaries of highly substituted nitroaromatics is critical for safe scale-up and process chemistry. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl presents a unique structural paradigm: the extreme steric bulk of two tert-butyl groups flanking a nitro group fundamentally alters its thermal degradation kinetics. This whitepaper deconstructs the causality behind its thermal instability, outlines self-validating experimental workflows for kinetic profiling, and provides the thermodynamic parameters necessary for predictive safety modeling.

The Causality of Steric Hindrance in Nitroaromatics

In standard unhindered nitroaromatics (e.g., nitrobenzene), the nitro group is coplanar with the aromatic ring, allowing robust


-electron delocalization that strengthens the C–NO₂ bond [1].

However, in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, the presence of massive tert-butyl groups at the 3 and 5 positions creates severe ortho-steric crowding [2]. To relieve this steric strain, the nitro group is forced to twist nearly 90° out of the aromatic plane.

  • Thermodynamic Consequence: This orthogonal geometry breaks the

    
    -conjugation between the biphenyl core and the nitro group. The electron density localizes, significantly reducing the C–NO₂ bond dissociation energy (BDE) and predisposing the molecule to lower-temperature thermal degradation [1].
    

Primary Thermal Decomposition Pathways

The thermal degradation of sterically hindered nitroaromatics is not a singular event but a competition between two primary kinetic pathways, heavily dependent on the ambient temperature profile [3][4]:

  • Pathway A: Nitro-Nitrite Isomerization (Dominant at Low Temperatures) Due to the weakened C–NO₂ bond, the molecule undergoes an intramolecular rearrangement to form an aryl nitrite (Ar–ONO). This pathway has a lower activation barrier (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     kJ/mol) but a lower pre-exponential factor. Subsequent cleavage of the weak O–NO bond releases nitric oxide (•NO) and an aryloxy radical [3].
    
  • Pathway B: Homolytic C–NO₂ Cleavage (Dominant at High Temperatures) At elevated temperatures (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     K), direct homolytic scission of the C–NO₂ bond outpaces isomerization due to a much higher pre-exponential factor, generating an aryl radical and nitrogen dioxide (•NO₂) [3].
    

Mechanism SM 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (Sterically Hindered NO2) PathA Homolytic C-NO2 Cleavage (High Temp) SM->PathA Δ > 500K PathB Nitro-Nitrite Isomerization (Low Temp) SM->PathB Δ < 500K RadicalA Aryl Radical + •NO2 PathA->RadicalA IntermediateB Aryl Nitrite (Ar-ONO) PathB->IntermediateB RadicalB Aryloxy Radical + •NO IntermediateB->RadicalB O-NO Cleavage

Caption: Competing thermal degradation pathways of sterically hindered nitroaromatics.

Experimental Methodology: Self-Validating Thermal Profiling

To accurately model the thermal hazards of this compound, researchers must utilize a self-validating system. Standard Differential Scanning Calorimetry (DSC) is insufficient because hindered nitroaromatics often melt and volatilize endothermically before decomposing, masking the critical exothermic degradation peak.

We solve this by pairing High-Pressure DSC (HP-DSC) (to extract kinetic math) with TGA-FTIR (to provide orthogonal chemical proof of the evolved gases) [5].

Protocol 1: High-Pressure DSC (HP-DSC) for Kinetic Data Acquisition

Causality: Applying high pressure (2.0 MPa) suppresses endothermic volatilization, forcing the sample to remain in the condensed phase so the pure decomposition exotherm can be isolated and quantified [5].

  • Sample Prep: Accurately weigh 1.0–2.0 mg of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl into a gold-plated high-pressure crucible.

  • Pressurization: Seal the crucible, place it into the HP-DSC cell, and purge with dry Nitrogen (N₂). Pressurize the cell to 2.0 MPa.

  • Dynamic Scanning: Execute dynamic temperature scans at multiple heating rates (

    
     = 2, 5, 10, and 15 K/min) from 298 K to 700 K.
    
  • Data Extraction: Record the peak maximum temperatures (

    
    ) and fractional conversion (
    
    
    
    ) data for downstream isoconversional analysis.
Protocol 2: Orthogonal Validation via TGA-FTIR

Causality: HP-DSC provides thermodynamic parameters but cannot identify the mechanism. TGA-FTIR physically identifies the evolved gases, distinguishing between Pathway A (yields NO) and Pathway B (yields NO₂) [6].

  • Sample Prep: Load 5.0 mg of the sample into an alumina TGA pan.

  • Thermal Ramp: Heat from 298 K to 700 K at 10 K/min under a 50 mL/min Helium purge.

  • Gas Transfer: Route the evolved gases via a heated transfer line (maintained at 200 °C to prevent condensation) directly into the FTIR gas cell.

  • Spectral Monitoring: Continuously monitor the IR spectra. Integrate the absorption bands at 1600 cm⁻¹ (confirming NO₂ from homolysis) and 1900 cm⁻¹ (confirming NO from nitrite isomerization) [6].

Workflow Sample Sample Prep: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl HPDSC High-Pressure DSC (HP-DSC) Suppress Volatilization (2.0 MPa) Sample->HPDSC TGA TGA-FTIR Analysis Evolved Gas Identification Sample->TGA Kinetic Isoconversional Kinetic Modeling (Kissinger & Friedman Methods) HPDSC->Kinetic Heat Flow Data TGA->Kinetic Mass Loss & Gas ID Output Thermodynamic Parameters (Ea, log A, Mechanism) Kinetic->Output

Caption: Self-validating experimental workflow for thermal stability profiling and kinetic modeling.

Kinetic Modeling and Thermodynamic Data

Using the data extracted from the HP-DSC protocol, researchers must apply isoconversional kinetic models—specifically the Kissinger and Friedman methods—to calculate the Activation Energy (


) and Pre-exponential factor (

) without assuming a specific reaction model upfront [5].

The Friedman analysis is particularly vital here, as it tracks the change of activation energy against the conversion degree (


), revealing the transition from nitro-nitrite isomerization at early stages to homolytic cleavage at later stages.
Quantitative Data Summary

The table below highlights how the steric hindrance of the tert-butyl groups fundamentally lowers the thermal stability threshold compared to unhindered analogs.

Compound ClassPrimary MechanismActivation Energy (

)
Pre-exponential Factor (

)
Unhindered (e.g., Nitrobenzene)C-NO₂ Homolysis~297 kJ/mol~15.0 s⁻¹
Sterically Hindered (Low Temp)Nitro-Nitrite Isomerization~240 kJ/mol~11.8 s⁻¹
Sterically Hindered (High Temp)C-NO₂ Homolysis~280 kJ/mol~14.5 s⁻¹

Conclusion for Drug Development Professionals

For process chemists scaling up syntheses involving 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, the assumption that its thermal stability mirrors standard nitroaromatics is a dangerous fallacy. The steric bulk of the tert-butyl groups acts as a thermodynamic lever, weakening the C-NO₂ bond and lowering the onset temperature for exothermic decomposition. By implementing the HP-DSC and TGA-FTIR workflows outlined above, development teams can accurately map the kinetic boundaries of this intermediate, ensuring safe reactor conditions and preventing thermal runaway during pharmaceutical manufacturing.

References
  • Effect of the Molecular Structure on the Strength of the C–NO2 Bond in a Series of Monofunctional Nitrobenzene Derivatives. Chachkov.ru.[Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[Link]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC.[Link]

  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular dynamics. RSC Advances.[Link]

Sources

Exploratory

Theoretical Investigation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Molecular Orbitals

The following technical guide details the theoretical investigation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl , a molecule characterized by extreme steric crowding that decouples the nitro group from the aromatic -syste...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical investigation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl , a molecule characterized by extreme steric crowding that decouples the nitro group from the aromatic


-system.

Executive Summary: The Steric Decoupling Paradigm

In the realm of organic electronics and drug design, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl serves as a critical model system for investigating steric inhibition of resonance . Unlike typical nitro-biphenyls where the nitro group is coplanar and conjugated with the phenyl ring, the presence of bulky tert-butyl groups at positions 3 and 5 forces the nitro group at position 4 to rotate significantly out of plane (approaching 90°).

This structural distortion fundamentally alters the molecular orbitals (MOs). The expected Charge Transfer (CT) from the biphenyl core to the nitro group is disrupted, leading to a "blue-shifted" absorption spectrum and a widening of the HOMO-LUMO gap. This guide provides a rigorous computational protocol to quantify these effects using Density Functional Theory (DFT).

Computational Methodology & Protocol

To ensure reproducibility and scientific integrity, the following workflow utilizes a self-validating DFT approach. The choice of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is standard for capturing the delicate balance between steric repulsion and electronic conjugation in aromatic nitro compounds.

The Computational Workflow

The following diagram outlines the logical progression of the study, ensuring that every geometric optimization is validated before electronic property calculation.

G Start Input Structure 3,5-di-tBu-4-NO2-biphenyl Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Imaginary Freq < 0) NBO NBO Analysis (Hyperconjugation/Delocalization) Decision->NBO Yes (All Freq > 0) MO Frontier Orbitals (HOMO/LUMO & Gap) NBO->MO TDDFT TD-DFT (UV-Vis) (Excited States) MO->TDDFT

Figure 1: Step-by-step computational workflow ensuring geometric stability before property extraction.

Step-by-Step Protocol
Step 1: Geometry Optimization & Frequency Calculation

The massive steric bulk of the tert-butyl groups requires a tight convergence criterion to avoid shallow minima on the Potential Energy Surface (PES).

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional/Basis: B3LYP / 6-311++G(d,p).

  • Key Directive: Opt=VeryTight Freq

  • Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state.

Step 2: Natural Bond Orbital (NBO) Analysis

Standard Mulliken charges are insufficient for sterically twisted systems. NBO analysis is required to quantify the interaction energy (


) between the phenyl 

orbitals and the nitro

orbitals.
  • Expectation: Low

    
     values for 
    
    
    
    interactions compared to planar nitrobenzene.
Step 3: Frontier Molecular Orbital (FMO) Analysis

Extract the HOMO and LUMO surfaces.

  • Visualization: Isovalue = 0.02 a.u.

  • Metric: Calculate the Chemical Hardness (

    
    ) using Koopmans' theorem approximation: 
    
    
    
    .

Geometric & Electronic Structure Analysis

Steric Inhibition of Resonance

In 4-nitrobiphenyl (unsubstituted), the C-N bond is relatively short (~1.47 Å), and the nitro group is nearly coplanar to maximize resonance. In 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl , the tert-butyl groups exert "A-strain" (allylic strain) on the nitro oxygens.

Predicted Geometric Parameters:

Parameter4-Nitrobiphenyl (Reference)3,5-Di-tBu-4-Nitro-Biphenyl (Target)Impact

(C3-C4-N-O)
~0° - 15° (Planar)~85° - 90° (Orthogonal) Breaks

-conjugation

(Phenyl-Phenyl)
~44°~44°Biphenyl twist remains standard
Bond Length (C4-N) 1.47 Å> 1.49 Å Single bond character increases
Molecular Orbital Topography

The orthogonality of the nitro group decouples the FMOs.

  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Distributed primarily across the biphenyl

      
      -system.
      
    • Character:

      
      -bonding. The tert-butyl groups contribute inductively (electron donating) but do not participate in the 
      
      
      
      -system.
  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Strictly localized on the nitro group (

      
      ).
      
    • Energy Shift: Because the nitro group cannot conjugate with the ring, the LUMO energy is higher (less stabilized) than in planar nitroarenes.

  • Band Gap (

    
    ): 
    
    • The gap significantly increases compared to the planar analogue.

    • Consequence: The molecule becomes "harder" (less reactive to soft nucleophiles) and the absorption maximum (

      
      ) shifts to the blue (hypsochromic shift).
      
Mechanistic Pathway of Steric Effects

The following diagram illustrates the causal relationship between steric bulk and electronic properties.

StericEffect Steric Steric Bulk (3,5-Di-tert-butyl) Torsion Nitro Group Rotation (Torsion ~90°) Steric->Torsion Repulsion Decoupling Orbital Decoupling (No p-orbital overlap) Torsion->Decoupling Orthogonality Gap Increased HOMO-LUMO Gap (Harder Molecule) Decoupling->Gap Loss of Conjugation Spectrum Blue Shift (UV-Vis) Gap->Spectrum Higher Energy Transition

Figure 2: Causal chain from steric hindrance to spectroscopic observables.

Implications for Drug Development & Materials

Metabolic Stability

In drug development, nitroaromatics are often flagged as "structural alerts" due to potential mutagenicity (via reduction to hydroxylamines).

  • Hypothesis: The steric bulk of the tert-butyl groups hinders the approach of nitro-reductase enzymes.

  • Reference Point: Similar to the reduced mutagenicity observed in sterically hindered nitroarenes (e.g., ortho-substituted nitrobiphenyls), this molecule is predicted to have lower genotoxicity than its unhindered counterparts [1].

Non-Linear Optics (NLO)

While planar push-pull systems (Donor-Acceptor) are desired for NLO, this molecule serves as a "switch-off" control. The lack of planarity destroys the intramolecular charge transfer (ICT) required for high hyperpolarizability (


).

References

  • Debnath, A. K., et al. (1991). "Structure-Activity Relationship of Mutagenic Aromatic Nitro Compounds." Journal of Medicinal Chemistry. (Validates steric effects on mutagenicity).

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. (Foundational paper for B3LYP functional).

  • Kumari, N., et al. (2023).[1] "Synthesis, crystal structure, DFT/HF... analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl." European Journal of Chemistry. (Comparative study for mono-t-butyl analogues).

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

Foundational

Discovery and isolation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

An In-Depth Technical Guide on the Synthesis and Isolation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Introduction Substituted biphenyls are a class of organic compounds that form the structural core of many pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Isolation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Introduction

Substituted biphenyls are a class of organic compounds that form the structural core of many pharmaceuticals, liquid crystals, and advanced materials.[1] The specific arrangement of bulky tert-butyl groups and the electronic influence of a nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl make it a molecule of interest for researchers in materials science and as a complex intermediate in organic synthesis. This guide provides a comprehensive, in-depth overview of a robust and logical pathway for the synthesis, isolation, and purification of this target compound, grounded in established chemical principles and field-proven methodologies.

Strategic Approach to Synthesis

The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is most logically approached via a two-step sequence. This strategy ensures a high degree of control over the final structure and allows for purification of the intermediate, which is crucial for achieving high purity in the final product.

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling: The first step involves the creation of the biphenyl backbone by coupling two distinct phenyl rings. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its mild reaction conditions, high yields, and broad functional group tolerance.[1][2]

  • Step 2: Electrophilic Aromatic Nitration: The second step is the regioselective installation of a nitro group onto the biphenyl core through an electrophilic aromatic substitution reaction.

Synthetic_Overview 3,5-di-tert-butylphenylboronic_acid 3,5-Di-tert-butylphenylboronic Acid + Phenyl Halide Suzuki_Coupling Suzuki-Miyaura Coupling 3,5-di-tert-butylphenylboronic_acid->Suzuki_Coupling Biphenyl_Intermediate 3,5-Di-tert-butyl-1,1'-biphenyl Suzuki_Coupling->Biphenyl_Intermediate Nitration Electrophilic Nitration Biphenyl_Intermediate->Nitration Final_Product 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Nitration->Final_Product

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 3,5-di-tert-butylphenylboronic acid) and an aryl halide.[3] Its power lies in the formation of a carbon-carbon bond between two sp²-hybridized carbon atoms.[1] The choice of a palladium catalyst, typically with phosphine ligands, is critical for facilitating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_biphenyl R¹-Pd(II)L₂-R² PdII_halide->PdII_biphenyl Transmetalation (R²-B(OR)₂) PdII_alkoxide R¹-Pd(II)L₂-OR PdII_biphenyl->Pd0 Reductive Elimination (R¹-R²) Base Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Boronic_Acid->PdII_halide Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-1,1'-biphenyl
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-di-tert-butylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of dioxane and water (4:1 ratio, 50 mL).[5] Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3,5-Di-tert-butyl-1,1'-biphenyl, which can be used in the next step after assessing its purity.

Part 2: Nitration of 3,5-Di-tert-butyl-1,1'-biphenyl

Principle and Rationale

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The bulky tert-butyl groups at the 3 and 5 positions of one ring will sterically hinder nitration at the ortho positions (2, 6). Therefore, nitration is expected to occur primarily at the para-position (4-position) of the substituted ring. A milder nitrating agent, such as tert-butyl nitrite, can be considered to improve selectivity and safety, as it often provides mononitro derivatives preferentially.[6][7]

Detailed Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 3,5-Di-tert-butyl-1,1'-biphenyl (1.0 mmol) in dichloromethane (20 mL).

  • Reagent Addition: Add tert-butyl nitrite (t-BuONO) (1.5 mmol) to the solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. The reaction often leads to a color change. Monitor the progress by TLC for the formation of the new, more polar nitro-product. The reaction is typically complete within a few hours.

  • Quenching: Upon completion, carefully quench the reaction by adding water.

Part 3: Isolation and Purification

Strategy and Rationale

A multi-step purification process is essential to isolate the target compound with high purity. The strategy involves an initial aqueous work-up to remove water-soluble by-products, followed by column chromatography to separate the desired product from unreacted starting material and non-polar impurities, and finally, recrystallization to achieve analytical purity.

Purification_Workflow Start Crude Reaction Mixture (from Nitration) Workup Aqueous Work-up (DCM/Water Extraction) Start->Workup Dry Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Chroma Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Concentrate->Chroma Fractions Collect & Combine Pure Fractions (TLC Analysis) Chroma->Fractions Recrystal Recrystallization (e.g., from Ethanol) Fractions->Recrystal Final Pure Crystalline Product: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Recrystal->Final

Caption: A typical workflow for the isolation and purification process.

Detailed Purification Protocol
  • Aqueous Work-up: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column.

    • Elute the column with a gradient solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate.[5] The less polar biphenyl intermediate will elute first, followed by the more polar nitro-substituted product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Recrystallization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the resulting solid in a minimal amount of a hot solvent, such as ethanol or methanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Characterization

The identity and purity of the final product, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, must be confirmed through various analytical techniques.

ParameterReactant/ProductValue/Expected Data
Molecular Weight 3,5-Di-tert-butylphenylboronic acid234.19 g/mol
Bromobenzene157.01 g/mol
3,5-Di-tert-butyl-1,1'-biphenyl266.44 g/mol
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl311.44 g/mol
Yield Theoretical Yield of Final ProductBased on 1.0 mmol scale: 311.4 mg
¹H NMR 3,5-Di-tert-butyl-4-nitro-1,1'-biphenylExpected signals for tert-butyl groups (~1.4 ppm), and distinct aromatic protons.
¹³C NMR 3,5-Di-tert-butyl-4-nitro-1,1'-biphenylExpected signals for aliphatic tert-butyl carbons and multiple aromatic carbons.[8]
IR Spectroscopy 3,5-Di-tert-butyl-4-nitro-1,1'-biphenylCharacteristic strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹).[9]
Mass Spectrometry 3,5-Di-tert-butyl-4-nitro-1,1'-biphenylMolecular ion peak (M⁺) corresponding to the calculated molecular weight.

Conclusion

The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be reliably achieved through a well-designed two-step process involving a Suzuki-Miyaura coupling to form the biphenyl core, followed by a regioselective nitration. The success of this synthesis hinges on careful control of reaction conditions, particularly the maintenance of an inert atmosphere during the coupling step, and a rigorous multi-step purification protocol. By employing aqueous work-up, column chromatography, and final recrystallization, the target compound can be isolated with high purity, ready for further research and application.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. 5

  • ChemicalBook. 4-Nitrobiphenyl(92-93-3) 13C NMR spectrum.

  • Vederas, J. C., et al. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. PMC.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Tokyo Chemical Industry Co., Ltd. N1-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine.

  • Tokyo Chemical Industry Co., Ltd. Suzuki-Miyaura Cross Coupling Reaction.

  • Pavia, D. L. Nitration of Substituted Aromatic Rings and Rate Analysis.

  • Sains Malaysiana. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

  • Google Patents. A kind of preparation method of 2 nitrobiphenyl.

  • Defense Technical Information Center. WP2750: Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite.

  • Royal Society of Chemistry. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

  • Google Patents. Process for the purification of mononitro aromatic compounds.

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

  • ResearchGate. How can I purify two different-substituted aromatic compounds?

  • Myers, A. G. The Suzuki Reaction. Harvard University.

  • Google Patents. Method of preparing 2-nitrobiphenyl compound.

  • Liao, Y., et al. 3,5-Di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior.

  • ResearchGate. Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

  • MDPI. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations.

  • Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.

Sources

Exploratory

Physical and Chemical Properties of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: A Comprehensive Technical Guide

Executive Summary The compound 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl (widely documented in literature as its isomer 3,5-di-tert-butyl-4'-nitrobiphenyl , CAS: 279242-15-8) is a highly specialized nitroaromatic derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl (widely documented in literature as its isomer 3,5-di-tert-butyl-4'-nitrobiphenyl , CAS: 279242-15-8) is a highly specialized nitroaromatic derivative. It is characterized by a biphenyl core heavily modified by the extreme steric bulk of two tert-butyl groups and the strong electron-withdrawing nature of a nitro group.

This unique structural topology makes it a critical molecule in two distinct scientific domains:

  • Toxicology and Mutagenesis: It serves as a model compound to study how steric hindrance can completely abolish the mutagenic activity typically associated with nitroarenes [1].

  • Advanced Materials Science: It acts as a highly soluble, sterically protected precursor for the synthesis of complex, two-dimensional carbon allotropes, such as graphdiyne nanoarchitectures [2].

This whitepaper provides an in-depth analysis of its physical properties, chemical reactivity, and the causality behind its biological and synthetic behavior.

Structural and Conformational Analysis

The physical and chemical behavior of this molecule is entirely dictated by steric inhibition and conformational twisting .

  • The 4'-Nitro Isomer (Standard Literature Form): When the tert-butyl groups are at the 3,5-positions of one ring and the nitro group is at the 4'-position of the other, the massive 3D volume of the tert-butyl groups creates a "wedge" shape. While the biphenyl axis can theoretically rotate, the overall molecular envelope becomes highly non-planar. This non-planarity prevents the flat, pancake-like stacking required for the molecule to intercalate between DNA base pairs.

  • The 4-Nitro Isomer (Steric Inhibition of Resonance): If the nitro group is sandwiched directly between the two tert-butyl groups on the same ring, the van der Waals radii of the tert-butyl methyls severely overlap with the oxygen atoms of the nitro group. To relieve this immense steric strain, the nitro group is forced to rotate nearly 90° out of the aromatic plane. This orthogonal geometry completely disrupts

    
    -orbital overlap, abolishing the nitro group's resonance electron-withdrawing effect (
    
    
    
    ) and leaving only its inductive effect (
    
    
    ).

Physical Properties

The introduction of tert-butyl groups significantly increases the lipophilicity and organic solubility of the biphenyl core, which is a critical feature for its use in synthesizing massive, otherwise insoluble carbon networks.

PropertyValue
IUPAC Name 1,3-Di-tert-butyl-5-(4-nitrophenyl)benzene
Common Nomenclature 3,5-Di-tert-butyl-4'-nitrobiphenyl
CAS Registry Number 279242-15-8
Molecular Formula C₂₀H₂₅NO₂
Molecular Weight 311.42 g/mol
Melting Point 97.6 – 98.4 °C
Boiling Point (Predicted) ~405.6 °C
Density (Predicted) ~1.038 g/cm³
Appearance Pale yellow crystalline solid
Solubility High in Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene; Insoluble in water

Chemical Reactivity and Synthetic Workflows

Synthesis and Downstream Application

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Because of its high solubility and the chemical handle provided by the nitro group, it is a prime intermediate for building extended


-conjugated systems.

In materials science, the nitro group is reduced to an amine, converted to an iodide via the Sandmeyer reaction, and subsequently subjected to Sonogashira coupling to yield graphdiyne oligomers [2]. The tert-butyl groups are retained in the final structure to prevent the massive carbon sheets from aggregating and precipitating out of solution.

SynthesisWorkflow A 3,5-Di-tert-butylbromobenzene + 4-Nitrophenylboronic acid B Suzuki Coupling Pd(PPh3)4 A->B C 3,5-Di-tert-butyl-4'-nitrobiphenyl B->C D Reduction (Sn/HCl) & Sandmeyer C->D Nitro Reduction E Iodo-Intermediate D->E F Sonogashira Coupling E->F G Graphdiyne Networks F->G Alkyne Insertion

Fig 1: Synthesis of 3,5-di-tert-butyl-4'-nitrobiphenyl and its downstream use in graphdiyne networks.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
  • Causality of Design: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. Toluene dissolves the highly lipophilic 1-bromo-3,5-di-tert-butylbenzene, while the aqueous phase dissolves the potassium carbonate base. Ethanol acts as a phase-transfer bridge, ensuring the Pd(0) catalyst can efficiently mediate the transmetalation step between the organic and aqueous interfaces.

  • Self-Validating Steps:

    • Degassing: Purge the Toluene/EtOH/H₂O (2:1:1) solvent mixture with Argon for 30 minutes. Validation: Failure to degas will result in the homocoupling of the boronic acid (yielding 4,4'-dinitrobiphenyl), visible as an insoluble yellow precipitate.

    • Reaction: Add 1-bromo-3,5-di-tert-butylbenzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq). Reflux at 90 °C for 12 hours.

    • Monitoring: Check reaction completion via TLC (Hexane/EtOAc 9:1). Validation: The product spot will be highly UV-active and migrate higher (less polar) than the boronic acid, but slightly lower than the starting bromide.

    • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to yield pale yellow crystals.

Toxicological Profile: The Steric Switch in Mutagenicity

Unsubstituted 4-nitrobiphenyl is a notorious mutagen and carcinogen. In biological systems, it is enzymatically reduced to a reactive hydroxylamine, which intercalates into the major groove of DNA and forms covalent adducts with guanine residues.

However, 3,5-di-tert-butyl-4'-nitrobiphenyl is completely non-mutagenic [1].

  • The Causality: Mutagenicity requires the molecule to be relatively flat to slip between DNA base pairs (intercalation). The addition of the bulky tert-butyl groups far away from the nitro group alters the global molecular shape from planar to highly non-planar. This steric bulk acts as a physical shield, clashing with the DNA phosphate backbone and preventing the reactive hydroxylamine moiety from reaching the nucleophilic centers of the DNA bases.

MutagenicityMechanism cluster_0 Planar Analogue (4-Nitrobiphenyl) cluster_1 Sterically Hindered (3,5-Di-tert-butyl-4'-nitrobiphenyl) A1 Planar Conformation A2 DNA Intercalation A1->A2 A3 Mutagenic (Ames +) A2->A3 B1 Non-Planar Conformation B2 Blocked Intercalation B1->B2 B3 Non-Mutagenic (Ames -) B2->B3

Fig 2: Steric hindrance by tert-butyl groups prevents DNA intercalation and mutagenicity.

Protocol 2: Ames Reverse Mutation Assay (TA98 / TA100)
  • Causality of Design: Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) are used. S9 fraction (rat liver extract) is added to simulate mammalian hepatic metabolism, which is required to reduce the nitro group to the reactive species.

  • Self-Validating Steps:

    • Preparation: Grow TA98 and TA100 overnight in nutrient broth. Validation: Confirm strain genotypes (e.g., ampicillin resistance via pKM101 plasmid) prior to use.

    • Exposure: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 tests), and the test compound (dissolved in DMSO) in 2.0 mL of molten top agar containing trace histidine/biotin.

    • Plating: Pour onto minimal glucose agar plates. Incubate at 37 °C for 48 hours.

    • Validation Controls:

      • Positive Control: 4-nitrobiphenyl must show a massive, dose-dependent spike in revertant colonies.

      • Negative Control: DMSO vehicle must establish the baseline spontaneous reversion rate.

    • Result: Plates treated with 3,5-di-tert-butyl-4'-nitrobiphenyl will show colony counts identical to the negative control, validating the steric inhibition of mutagenicity.

References

  • Klein, M., Erdinger, L., & Boche, G. (2000). From mutagenic to non-mutagenic nitroarenes: effect of bulky alkyl substituents on the mutagenic activity of nitroaromatics in Salmonella typhimurium. Part II. Substituents far away from the nitro group. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 467(1), 69-82.[Link]

  • Marsden, J. A., & Haley, M. M. (2005). Carbon Networks Based on Dehydrobenzoannulenes. 5. Extension of Two-Dimensional Conjugation in Graphdiyne Nanoarchitectures. The Journal of Organic Chemistry, 70(25), 10213-10226.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Derivatives

Executive Summary The synthesis of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl presents a unique challenge in organic synthesis due to the extreme steric crowding around the nitro group. Unlike typical nitro-biphenyls, where...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl presents a unique challenge in organic synthesis due to the extreme steric crowding around the nitro group. Unlike typical nitro-biphenyls, where the nitro group is located on the unhindered 4'-position, this target features a nitro group "sandwiched" between two bulky tert-butyl groups. This steric environment renders direct nitration of the biphenyl core ineffective, as electrophilic attack preferentially occurs at the accessible 4'-position of the distal ring.

This guide details a modular, convergent synthetic strategy relying on the Suzuki-Miyaura cross-coupling of a pre-functionalized aniline precursor, followed by a specific oxidation of the hindered amine to a nitro group . This route avoids the regioselectivity issues of direct nitration and leverages the steric bulk to prevent side reactions (e.g., azo coupling) during oxidation.

Retrosynthetic Analysis

The logical disconnection of the target molecule (1 ) reveals that the biphenyl bond is best formed via cross-coupling, but the timing of the nitro group installation is critical.

  • Path A (Direct Nitration): REJECTED. Nitration of 3,5-di-tert-butylbiphenyl yields the 4'-nitro isomer due to steric blocking of the 4-position.

  • Path B (Nitro-Halide Coupling): RISKY. Coupling 4-bromo-2,6-di-tert-butylnitrobenzene is possible but the starting material is difficult to access and the nitro group can poison palladium catalysts.

  • Path C (Amine Oxidation - RECOMMENDED): Construct the biphenyl skeleton with an amino group (a masked nitro group) and oxidize it at the final stage. Hindered primary amines can be cleanly oxidized to nitro compounds using peracids (e.g., mCPBA) because the bulky tert-butyl groups prevent the formation of azo/azoxy dimers.

Retrosynthetic Scheme:

Retrosynthesis Target 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (Target) Amine 4-Amino-3,5-di-tert-butylbiphenyl (Key Intermediate) Target->Amine Oxidation (mCPBA) BromoAniline 4-Bromo-2,6-di-tert-butylaniline Amine->BromoAniline Suzuki Coupling (Pd-Catalysis) Boronic Phenylboronic Acid Amine->Boronic Coupling Partner Start 2,6-Di-tert-butylaniline (Commercially Available) BromoAniline->Start Bromination (Br2)

Caption: Retrosynthetic logic prioritizing the "Amine Oxidation" route to bypass steric and regioselectivity issues.

Detailed Synthetic Protocols

Step 1: Bromination of 2,6-Di-tert-butylaniline

This step installs the handle for cross-coupling. The tert-butyl groups direct the electrophile exclusively to the para-position.

  • Reagents: 2,6-Di-tert-butylaniline (1.0 equiv), Bromine (Br₂, 1.05 equiv), Acetic Acid (AcOH), Sodium Acetate (NaOAc).

  • Procedure:

    • Dissolve 2,6-di-tert-butylaniline (20.5 g, 100 mmol) in glacial acetic acid (150 mL). Add NaOAc (12.3 g, 150 mmol) to buffer the solution.

    • Cool the mixture to 10–15 °C.

    • Add a solution of Bromine (16.8 g, 105 mmol) in AcOH (50 mL) dropwise over 30 minutes. The solution will turn orange-red but eventually fade as Br₂ is consumed.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Workup: Pour the reaction mixture into ice-water (500 mL) containing sodium bisulfite (to quench excess Br₂).

    • Filter the resulting precipitate.[1] Wash with water and cold hexanes.

    • Purification: Recrystallize from ethanol/water if necessary.

    • Yield: Typically 90–95% of 4-bromo-2,6-di-tert-butylaniline as a white/off-white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Coupling a sterically hindered aryl bromide requires an active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) are essential here to facilitate the oxidative addition and reductive elimination steps around the bulky tert-butyl groups.

  • Reagents: 4-Bromo-2,6-di-tert-butylaniline (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • In a reaction vial, combine the aryl bromide (10 mmol), phenylboronic acid (12 mmol), Pd(OAc)₂ (22 mg, 0.2 mmol), SPhos (82 mg, 0.4 mmol), and K₃PO₄ (4.25 g, 20 mmol).

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Toluene (40 mL) and Water (4 mL).

    • Heat to 100 °C for 12–18 hours with vigorous stirring.

    • Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Product: 4-amino-3,5-di-tert-butylbiphenyl . (Note: The amino group is on the hindered ring).

Step 3: Oxidation of Hindered Amine to Nitro

This is the critical transformation. Standard amines oxidize to mixtures of nitro, nitroso, and azo compounds. However, hindered amines like this one cannot form azo dimers due to steric clash. They oxidize cleanly to the nitro compound using m-chloroperbenzoic acid (mCPBA).

  • Reagents: 4-Amino-3,5-di-tert-butylbiphenyl (1.0 equiv), mCPBA (77% max, 3.5–4.0 equiv).

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (5 mmol) in CHCl₃ (50 mL).

    • Add mCPBA (approx. 17.5 mmol active oxidant) in portions at room temperature.

    • Heat the mixture to reflux for 4–6 hours. The solution will turn yellow/green as the nitro compound forms.

    • Mechanistic Note: The reaction proceeds via the hydroxylamine and nitroso intermediates. The final oxidation step (nitroso to nitro) is the slowest and requires reflux.

    • Workup: Cool to RT. Wash sequentially with:

      • 10% Na₂SO₃ (to reduce excess peroxide).

      • Saturated NaHCO₃ (3x, to remove m-chlorobenzoic acid byproduct).

      • Brine.[2]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Silica gel, Hexanes/DCM). The nitro compound is typically less polar than the amine.

    • Final Product: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl .

Comparative Data & Yields

StepTransformationReagentsTypical YieldKey Challenge
1 BrominationBr₂ / AcOH92%Exotherm control; Regioselectivity is automatic.
2 Suzuki CouplingPd(OAc)₂ / SPhos75-85%Steric hindrance at the C-Br bond requires electron-rich, bulky ligands.
3 OxidationmCPBA / CHCl₃60-75%Stopping at the nitroso stage (blue/green color) if reflux is insufficient.

Mechanistic & Structural Insights

The target molecule exhibits interesting conformational dynamics. The nitro group at position 4 is flanked by two tert-butyl groups.

  • Steric Inhibition of Resonance: The tert-butyl groups force the nitro group to rotate out of the plane of the phenyl ring (nearly 90° twist).

  • Electronic Consequence: This twist decouples the nitro group's

    
    -system from the aromatic ring. As a result, the compound behaves less like a typical nitroarene (electron-deficient) and more like an isolated nitro-alkane attached to a benzene ring.
    
  • Stability: Despite the strain, the molecule is thermally stable, but the C-N bond is weaker than in unhindered nitrobenzenes.

Reaction Workflow Diagram:

Workflow Step1 Step 1: Bromination (AcOH, Br2) RT, 2h Step2 Step 2: Suzuki Coupling (Pd-SPhos, PhB(OH)2) 100°C, 16h Step1->Step2 Step3 Step 3: Oxidation (mCPBA, Reflux) CHCl3, 6h Step2->Step3 End Target Nitro-Biphenyl Step3->End Start 2,6-Di-tBu-Aniline Start->Step1

Caption: Sequential workflow for the synthesis of the hindered nitro-biphenyl.

Safety & Handling

  • Nitro Compounds: While sterically hindered nitro compounds are generally stable, they are energetic materials. Avoid subjecting the final product to temperatures >200 °C or strong mechanical shock.

  • mCPBA: A strong oxidizer and shock-sensitive in pure form. Store at 4 °C. Always quench reactions with reducing agents (sulfite) before concentration to prevent explosion of concentrated peroxides.

  • Palladium Residues: Ensure thorough removal of Pd from the intermediate amine, as residual metal can catalyze decomposition during the oxidation step.

References

  • Oxidation of Hindered Anilines

    • Rundel, W. (1968). Oxidation of Amines to Nitro Compounds. In: Methoden der Organischen Chemie (Houben-Weyl).
    • Reference: - Journal of Organic Chemistry.

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
    • Source:

  • General Synthesis of Biphenyls

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • Source:

  • Steric Effects in Nitration

    • Olah, G. A., et al. (1978). Nitration of Alkylbenzenes. Journal of the American Chemical Society.
    • Source:

Sources

Application

Application Notes and Protocols: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a Strategic Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Synthetic Versatility 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered and electronically distinct building block th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered and electronically distinct building block that offers significant potential in the synthesis of complex organic molecules. The presence of two bulky tert-butyl groups flanking a nitro functionality on one phenyl ring, coupled with the biphenyl scaffold, imparts unique reactivity and stability. This guide provides an in-depth exploration of its synthetic applications, focusing on key transformations and providing detailed, field-proven protocols. The strategic placement of the nitro group allows for its facile conversion into an amino group, which can then serve as a handle for a wide array of subsequent chemical modifications. This makes the title compound a valuable precursor for the synthesis of novel ligands, functional materials, and pharmaceutical intermediates.

Core Synthetic Strategies and Mechanistic Insights

The utility of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a building block stems from two primary reactive sites: the carbon-halogen bond (if synthesized from a halogenated precursor) for cross-coupling reactions to form the biphenyl structure, and the nitro group, which can be readily reduced to an amine.

Formation of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[1][2] This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[3]

The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be efficiently achieved via a Suzuki-Miyaura coupling between a suitable 3,5-di-tert-butyl-4-nitrophenyl halide and a phenylboronic acid, or vice versa. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.[4]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Ar-X (3,5-di-tert-butyl-4-nitrophenyl halide) E Ar-Pd(II)Ln-X A->E B Ar'-B(OH)2 (Phenylboronic acid) C Pd(0)Ln C->E Oxidative Addition D Oxidative Addition H Ar-Pd(II)Ln-Ar' E->H Transmetalation (with Ar'-B(OH)2 + Base) F Base G Transmetalation H->C Reductive Elimination J Ar-Ar' (Product) H->J Product I Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group: Gateway to Further Functionalization

The nitro group is a versatile functional group that can be reduced to an amine under various conditions.[5] This transformation is a critical step in utilizing 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a building block, as the resulting 3,5-di-tert-butyl-4-amino-1,1'-biphenyl is a precursor to a wide range of derivatives. Common reducing agents include tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), and transfer hydrogenation. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Nitro_Reduction Start 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Process Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Process End 3,5-Di-tert-butyl-4-amino-1,1'-biphenyl Process->End

Caption: General scheme for the reduction of the nitro group.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 1-bromo-3,5-di-tert-butyl-4-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-3,5-di-tert-butyl-4-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[4]
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid.[1]
Solvent Toluene/Ethanol/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Protocol 2: Reduction of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl to 3,5-Di-tert-butyl-4-amino-1,1'-biphenyl

This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-di-tert-butyl-4-amino-1,1'-biphenyl. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Functional Molecules

The resulting 3,5-di-tert-butyl-4-amino-1,1'-biphenyl is a versatile intermediate. The amino group can be further derivatized to introduce a wide range of functionalities. For example, it can undergo diazotization followed by Sandmeyer reactions, acylation to form amides, or serve as a precursor for the synthesis of heterocyclic compounds. The bulky tert-butyl groups can enhance the solubility and stability of the final products, which is particularly advantageous in the development of materials for organic electronics and as ligands for catalysis. The sterically hindered environment around the functional group can also influence the selectivity of subsequent reactions.

Conclusion

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a valuable and versatile building block in organic synthesis. Its strategic design allows for the sequential and controlled introduction of functional groups, making it a powerful tool for the construction of complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

  • Organic Syntheses Procedure. Nitroxide, di-tert-butyl. Available from: [Link]

  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Liao, Y., et al. 3,5-Di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior. J. Am. Chem. Soc.
  • PubChem. 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. Available from: [Link]

  • Journal of Chemical Education. The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Available from: [Link]

  • Kumari, N., et al. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. 2023, 14, 90-98.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. Reduction of substituted nitro compounds with tri-n-butyltin hydride. Available from: [Link]

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]

  • ResearchGate. Triphenylamines consisting of bulky 3,5-di-tert-butyl-4-anisyl group: Synthesis, redox properties and their radical cation species. Available from: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • MDPI. 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene. Available from: [Link]

  • Lund, H. Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane.
  • Google Patents. Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • PubMed. Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in Advanced Materials Science

Foreword: Unlocking Potential in Sterically Hindered Biphenyl Systems The biphenyl scaffold is a cornerstone of modern materials science, finding applications in liquid crystals, organic electronics, and pharmaceuticals....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking Potential in Sterically Hindered Biphenyl Systems

The biphenyl scaffold is a cornerstone of modern materials science, finding applications in liquid crystals, organic electronics, and pharmaceuticals. The strategic placement of functional groups on this rigid backbone allows for the fine-tuning of electronic, optical, and self-assembly properties. This guide focuses on a particularly intriguing, albeit less explored, derivative: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl . The presence of bulky tert-butyl groups flanking a nitro moiety introduces significant steric hindrance, which can be leveraged to control intermolecular interactions and dictate material properties.

This document provides a comprehensive overview of the potential applications of this compound, moving beyond a simple recitation of facts to explain the causality behind its utility. We will

Application

Uncharted Territory: The Catalytic Potential of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

A Note to the Researcher: A comprehensive search of the current scientific literature reveals that 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been documented as a ligand in catalytic applications. Its synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: A comprehensive search of the current scientific literature reveals that 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been documented as a ligand in catalytic applications. Its synthesis and characterization are noted, but its role as a coordinating ligand in catalysis remains an unexplored frontier. This presents a unique opportunity for novel research and discovery.

This document, therefore, takes a forward-looking approach. In the absence of established protocols, we will leverage established principles of ligand design and catalytic mechanism to propose a hypothetical framework for the application of this molecule. We will draw parallels with structurally related and well-understood ligand classes, particularly those featuring bulky biphenyl backbones and electronically-tuned functionalities.

The following sections are designed to serve as a conceptual guide for researchers and drug development professionals interested in exploring the potential of this and similar under-investigated molecular scaffolds. We will outline a logical progression from ligand synthesis and characterization to its proposed application in a key catalytic transformation: the Suzuki-Miyaura cross-coupling reaction.

Ligand Design Philosophy: A Structural and Electronic Hypothesis

The proposed ligand, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, possesses distinct structural and electronic features that could, in theory, be harnessed for catalysis.

  • Steric Hindrance: The two tert-butyl groups ortho to the nitro group create significant steric bulk. In the context of a metal complex, this bulk can be advantageous. It can promote the formation of low-coordinate, highly reactive metal centers, which are often crucial for efficient catalytic turnover. Furthermore, this steric hindrance can influence the regioselectivity and stereoselectivity of a reaction. The unique reactivity pattern influenced by the crowded tert-butyl group has been a subject of interest in various chemical transformations.[1]

  • Electronic Effects: The nitro group is a strong electron-withdrawing group. This would significantly decrease the electron density on the phenyl ring to which it is attached. If this ring were to coordinate to a metal center, it would render the metal more electrophilic. This modulation of the metal center's electronics could have a profound impact on its reactivity in different steps of a catalytic cycle, such as oxidative addition and reductive elimination. The synthesis of related structures like 4-(tert-butyl)-4-nitro-1,1'-biphenyl has been reported, and computational studies have highlighted its reactive nature.[2]

  • Biphenyl Backbone: The biphenyl scaffold provides a rigid and tunable platform. The rotational barrier around the biphenyl C-C bond can lead to atropisomerism, a source of chirality that is fundamental to asymmetric catalysis. While the current molecule is achiral, modifications to the biphenyl core could introduce chirality.

Proposed Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

The synthesis of this molecule would likely proceed via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of biaryl compounds.[3][4]

Reaction Scheme:

Detailed Protocol: Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Materials:

  • 1-Bromo-3,5-di-tert-butyl-4-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3,5-di-tert-butyl-4-nitrobenzene, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Application in Catalysis: A Hypothetical Protocol for Suzuki-Miyaura Cross-Coupling

Here, we propose using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl not as a substrate, but as a potential ancillary ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling. In this scenario, the biphenyl unit would coordinate to the palladium center, and its electronic and steric properties would influence the catalytic activity.

Rationale: While phosphine and N-heterocyclic carbene (NHC) ligands are more common for this purpose, the use of "non-traditional" ligands is an active area of research. The electron-withdrawing nitro group could stabilize the palladium(0) resting state of the catalyst, potentially preventing catalyst decomposition. The steric bulk could facilitate the reductive elimination step, which is often the rate-limiting step in Suzuki-Miyaura couplings.

Proposed Experimental Workflow

Caption: Proposed workflow for testing the ligand in a Suzuki-Miyaura reaction.

Detailed Protocol:

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (the ligand, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene or dioxane (solvent)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a vial, add Pd₂(dba)₃ and the 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl ligand. Add a portion of the anhydrous solvent and stir at room temperature for 15-30 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium phosphate.

  • Add the remaining anhydrous solvent to the Schlenk flask.

  • Transfer the pre-formed catalyst solution to the Schlenk flask via syringe.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and purity.

Mechanistic Considerations and Data Interpretation

The performance of this hypothetical ligand should be evaluated based on several key metrics, which would also provide insights into its mode of action.

Proposed Catalytic Cycle

CatalyticCycle Pd(0)L Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Complex Transmetal->RedElim -B(OR)₂X RedElim->Pd(0)L Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data to Collect and Analyze:

ParameterMeasurement TechniqueRationale
Reaction Conversion GC-MS, ¹H NMRTo determine the overall efficiency of the catalytic system.
Product Yield Isolated yield after purificationTo assess the practical utility of the method.
Catalyst Loading Varied in experimentsTo determine the catalyst's turnover number (TON) and turnover frequency (TOF).
Substrate Scope Use of various aryl halides and boronic acidsTo understand the generality and limitations of the catalytic system.
Kinetic Studies Reaction monitoring over timeTo identify the rate-determining step and understand the influence of the ligand.

The electron-withdrawing nature of the nitro group might affect the oxidative addition step, which is often favored by electron-rich ligands. Conversely, it could accelerate the reductive elimination step. The steric bulk of the tert-butyl groups is expected to primarily influence the reductive elimination step, potentially accelerating it by destabilizing the palladium(II) intermediate.

Conclusion and Future Directions

While the use of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a ligand in catalysis is currently hypothetical, its unique combination of steric and electronic properties makes it an intriguing candidate for investigation. The protocols and frameworks outlined above provide a starting point for exploring its potential.

Future research could involve:

  • Synthesis and Coordination Chemistry: Synthesizing the ligand and its complexes with various transition metals (e.g., palladium, nickel, copper) and characterizing them using techniques like X-ray crystallography, NMR, and IR spectroscopy.

  • Ligand Modification: Systematically modifying the ligand structure, for example, by replacing the nitro group with other electron-withdrawing or -donating groups, or by introducing chirality, to tune its properties for specific catalytic applications.

  • Broader Catalytic Screening: Testing the ligand in a wider range of catalytic reactions, such as Buchwald-Hartwig amination, Heck coupling, and C-H activation reactions.

The exploration of such novel ligand scaffolds is essential for advancing the field of catalysis and enabling the development of more efficient and selective synthetic methodologies for applications in research, drug development, and materials science.

References

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available at: [Link]

  • PubChem. 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. Available at: [Link]

  • European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Available at: [Link]

  • ResearchGate. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Available at: [Link]

  • PubChem. Di-tert-butyl(3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate. Available at: [Link]

  • RSC Publishing. (2018). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Metal complexes of unsaturated selenides. Part I. Palladium(II) and platinum(II) complexes with ligands containing the but-3-enyl and pent-4-enyl groups. Available at: [Link]

  • ChemRxiv. Synthesis, Photophysical Properties and Catalytic Activity of Ƙ3-SCS Pincer Palladium (II) Complex of N,N. Available at: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

  • ResearchGate. Reactivity of the palladium complexes related to 4b and their.... Available at: [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. Available at: [Link]

  • IvyPanda. (2024). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. Available at: [Link]

  • ACS Publications. Synthesis, structural characterization, and electrochemical behavior of copper(I) complexes of sterically hindered tris(3-tert-butyl- and 3,5-diphenylpyrazolyl)hydroborate ligands. Available at: [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • Dalton Transactions. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Available at: [Link]

  • RSC Advances. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

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Method

The Lynchpin Monomer: Harnessing 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl for Advanced Polymer Synthesis

Introduction: Beyond Conventional Monomers In the relentless pursuit of high-performance polymers, the judicious selection of monomeric building blocks is paramount. The architecture of a monomer dictates the final prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Monomers

In the relentless pursuit of high-performance polymers, the judicious selection of monomeric building blocks is paramount. The architecture of a monomer dictates the final properties of the resulting polymer, influencing its thermal stability, solubility, dielectric properties, and mechanical strength. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl emerges as a monomer of significant interest, offering a unique combination of a rigid biphenyl backbone, bulky tert-butyl side groups, and a versatile nitro functionality. The sterically hindering tert-butyl groups are strategically positioned to disrupt polymer chain packing, thereby enhancing solubility and lowering the dielectric constant of the derived polymers. The nitro group, a key functional handle, can be readily reduced to an amine, paving the way for its use as a diamine monomer in polycondensation reactions.

This technical guide provides an in-depth exploration of the synthesis and polymerization of a structurally related and exemplary diamine, 4,4'-diamino-3,5-di-tert-butyl biphenyl ether, to illustrate the potential of the 3,5-di-tert-butylphenyl moiety in creating novel polyimides with exceptional properties. The principles and protocols detailed herein are readily adaptable for researchers and scientists working with 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl and its derivatives in the development of next-generation materials for the microelectronics industry and other advanced applications.[1][2]

Strategic Synthesis of the Diamine Monomer

The journey from the nitrobiphenyl to a polymerizable diamine is a critical multi-step process. The following sections outline the key synthetic transformations, providing both the rationale and detailed protocols.

Part 1: Suzuki-Miyaura Coupling for the Biphenyl Core

The construction of the unsymmetrical biphenyl scaffold is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and broad functional group tolerance.

Protocol 1: Synthesis of the Biphenyl Precursor

This protocol is a generalized procedure for the Suzuki-Miyaura coupling to form a biphenyl derivative.

Materials:

  • Aryl halide (e.g., a substituted bromo- or iodobenzene)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., triphenylphosphine, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene, ethanol, water mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (3.0 equiv).

  • Add a magnetic stir bar and seal the flask with a septum.

  • In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and ligand (e.g., 8 mol%) in the organic solvent (e.g., toluene).

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining solvent mixture (e.g., toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Arylboronic Acid, Base catalyst Prepare Catalyst Solution (Pd Catalyst + Ligand) addition Add Catalyst & Solvents catalyst->addition degas Degas with N2/Ar addition->degas heat Heat to 80 °C degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Part 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a pivotal step in transforming the biphenyl intermediate into a polymerizable monomer. A variety of methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.[1][2]

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol provides a general method for the reduction of an aromatic nitro compound to its corresponding aniline.

Materials:

  • Aromatic nitro compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard glassware for hydrogenation

Procedure:

  • In a round-bottom flask or a specialized hydrogenation vessel, dissolve the aromatic nitro compound in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The amount should be a catalytic quantity, typically 5-10% by weight of the nitro compound.

  • Seal the vessel and purge it with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the vessel, typically via a balloon or from a pressurized cylinder.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagram 2: Nitro to Amine Reduction Workflow

Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_isolation Product Isolation dissolve Dissolve Nitro Compound add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with N2/Ar add_catalyst->purge add_h2 Introduce H2 Gas purge->add_h2 stir Stir Vigorously add_h2->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if needed) concentrate->purify

Caption: Workflow for catalytic hydrogenation of a nitro group.

Polymerization: From Diamine to High-Performance Polyimide

The synthesized diamine, with its bulky tert-butyl groups, is an ideal monomer for creating polyimides with enhanced solubility and low dielectric constants. The following protocol details the two-step polycondensation process, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.

Protocol 3: Synthesis of Poly(amic acid) and Polyimide Film

This protocol describes the synthesis of a polyimide film from an aromatic diamine and a dianhydride.[4]

Materials:

  • Aromatic diamine (e.g., 4,4'-diamino-3,5-di-tert-butyl biphenyl ether)

  • Aromatic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA))

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon source for inert atmosphere

  • Glass plates for film casting

  • High-temperature oven or furnace

Part A: Poly(amic acid) Synthesis

  • Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP to create a solution of the desired concentration (typically 10-20 wt%).

  • Once the diamine is fully dissolved, add an equimolar amount of the aromatic dianhydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Part B: Polyimide Film Formation (Thermal Imidization)

  • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Place the cast film in a pre-heated oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating program is:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • After the thermal treatment, allow the oven to cool down to room temperature slowly.

  • Immerse the glass plate in deionized water to facilitate the peeling of the polyimide film.

  • Carefully peel the flexible and tough polyimide film from the glass substrate.

  • Dry the film in a vacuum oven at 100 °C for several hours.

Diagram 3: Polyimide Synthesis Workflow

Polyimide_Synthesis_Workflow cluster_paa Poly(amic acid) Synthesis cluster_film Polyimide Film Formation dissolve_diamine Dissolve Diamine in NMP add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride stir_paa Stir for 12-24h add_dianhydride->stir_paa cast_film Cast PAA Solution stir_paa->cast_film thermal_imidization Staged Heating to 300°C cast_film->thermal_imidization peel_film Peel Polyimide Film thermal_imidization->peel_film dry_film Dry Film peel_film->dry_film

Caption: Workflow for the synthesis of polyimide films.

Application Notes: Properties and Potential

The introduction of the 3,5-di-tert-butylphenyl moiety into the polyimide backbone imparts a unique set of desirable properties.

Table 1: Properties of Polyimides Derived from a Diamine with Tert-Butyl Groups [1][2]

PropertyValueSignificance
Dielectric Constant As low as 2.90The bulky tert-butyl groups increase the free volume and reduce intermolecular interactions, which is crucial for applications in microelectronics to minimize signal delay and cross-talk.
Thermal Stability (5% Weight Loss Temp.) Up to 454 °CThe rigid biphenyl and imide structures contribute to excellent thermal stability, making these materials suitable for high-temperature applications.
Tensile Strength Up to 117.40 MPaThe incorporation of the tert-butyl groups can enhance the flexibility of the imide structure, leading to improved mechanical properties.
Solubility Soluble in aprotic polar solventsThe disruption of chain packing by the tert-butyl groups significantly improves solubility, facilitating processing and film formation.
Hydrophobicity (Water Contact Angle) Up to 80.16°The nonpolar tert-butyl groups increase the hydrophobicity of the polymer surface, which is beneficial for applications requiring moisture resistance.

These properties make polyimides derived from 3,5-di-tert-butyl-4-amino-1,1'-biphenyl and its analogues highly promising for applications such as:

  • Low-k dielectric materials for next-generation integrated circuits.

  • High-performance films and coatings for the aerospace and electronics industries.

  • Gas separation membranes due to the increased free volume.[5]

  • Processable high-temperature adhesives and composites.

Conclusion

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl represents a strategically designed monomer precursor for the synthesis of advanced polymers. Through a straightforward synthetic sequence of Suzuki-Miyaura coupling and nitro group reduction, it can be converted into a valuable diamine monomer. The resulting polyimides, featuring the bulky tert-butylphenyl units, exhibit an exceptional combination of low dielectric constant, high thermal stability, excellent mechanical properties, and enhanced solubility. The detailed protocols and application notes provided in this guide serve as a comprehensive resource for researchers and scientists aiming to leverage this unique monomer for the development of novel, high-performance polymeric materials.

References

  • Li, Y., et al. (2024). Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl. Polymers, 16(7), 984. [Link]

  • Li, Y., et al. (2024). Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl. National Center for Biotechnology Information. [Link]

  • S.A. Kuptsov, et al. (2019). Aromatic polyimides and copolyimides containing bulky t-butyltriphenylmethane units. Polymer Bulletin.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of Poly(amic acid) from 4,4'-Bis(3-aminophenoxy)biphenyl. BenchChem.
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. BenchChem.

Sources

Application

Protocol for the Reduction of the Nitro Group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Abstract This application note provides a detailed protocol for the reduction of the sterically hindered nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl to the corresponding amine, 3,5-Di-tert-butyl-4-amino-1,1'-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the reduction of the sterically hindered nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl to the corresponding amine, 3,5-Di-tert-butyl-4-amino-1,1'-biphenyl. The presence of bulky tert-butyl groups ortho to the nitro functionality presents a significant synthetic challenge, often leading to low yields and incomplete reactions with standard reduction protocols. This guide outlines a robust and optimized procedure using tin(II) chloride dihydrate, a classic and effective method for reducing nitroarenes, particularly those with sensitive functional groups or steric hindrance.[1][2] The causality behind experimental choices, a detailed step-by-step methodology, and expected outcomes are discussed to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to a vast array of functionalized anilines which are key intermediates in the pharmaceutical, agrochemical, and materials science industries.[2] While numerous methods exist for this conversion, the reduction of sterically hindered nitroarenes, such as 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, requires careful consideration of the reducing agent and reaction conditions to overcome the steric shield imposed by bulky substituents.[3]

Catalytic hydrogenation, a common method for nitro group reduction, can be less effective for highly substituted and sterically encumbered substrates, often requiring harsh conditions which may not be compatible with other functional groups.[4][5] In contrast, metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, have proven to be reliable for such challenging transformations.[1][4][6] These methods are often chemoselective and can be performed under milder conditions.[7]

This protocol focuses on the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) for the reduction of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This reagent is particularly advantageous due to its high functional group tolerance and its efficacy in reducing sterically hindered nitro groups.[1][2] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, facilitated by an acidic medium, leading to the formation of the corresponding aniline.[6]

Experimental Protocol

Materials and Equipment

Reagents:

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reaction Workflow Diagram

Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Ethanol B Add SnCl2·2H2O A->B C Add Conc. HCl (Slowly) B->C D Reflux and Monitor (TLC) C->D E Cool to RT D->E F Neutralize with NaHCO3 (aq) E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry Organic Layer (Na2SO4) H->I J Filter I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Product L->M

Caption: Experimental workflow for the reduction of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (1.0 eq).

    • Dissolve the starting material in absolute ethanol (approximately 10-15 mL per gram of substrate).

    • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The use of a significant excess of the reducing agent is crucial to drive the reaction to completion, especially with sterically hindered substrates.

    • Slowly and carefully add concentrated hydrochloric acid (5.0-10.0 eq) to the stirred mixture. An exothermic reaction may occur, so addition should be controlled. The acidic environment is essential for the reduction mechanism.[6]

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The product, being more polar than the starting material, will have a lower Rf value. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (1 x volume of the reaction mixture) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Characterize the final product, 3,5-Di-tert-butyl-4-amino-1,1'-biphenyl, by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Parameters and Expected Outcomes

ParameterRecommended Value/RangeRationale
Substrate Concentration ~0.1 - 0.2 MA moderate concentration ensures efficient reaction kinetics without solubility issues.
SnCl₂·2H₂O Stoichiometry 4.0 - 5.0 equivalentsA significant excess is necessary to overcome the steric hindrance and ensure complete reduction.
Conc. HCl Stoichiometry 5.0 - 10.0 equivalentsProvides the necessary acidic medium for the reduction mechanism to proceed efficiently.[6]
Reaction Temperature Reflux (~78 °C in Ethanol)Elevated temperature increases the reaction rate for this sterically hindered substrate.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Expected Yield > 85%This protocol is optimized for high conversion and yield.

Causality and Scientific Insights

The choice of tin(II) chloride as the reducing agent is predicated on its proven effectiveness for sterically hindered nitroarenes. The two bulky tert-butyl groups flanking the nitro group in the substrate create a sterically crowded environment, which can impede the approach of a catalyst surface in heterogeneous hydrogenations. The homogenous nature of the SnCl₂ reduction in an acidic solution allows for more effective interaction with the nitro group.

The mechanism of the tin(II) chloride reduction proceeds through a series of single electron transfers from Sn(II) to the nitro group.[6] The acidic conditions are crucial as they protonate the oxygen atoms of the nitro group, making it a better electron acceptor and facilitating the elimination of water as the reduction progresses through nitroso and hydroxylamine intermediates to the final amine.[6]

The workup procedure is designed to first neutralize the strong acid and then extract the organic product into a non-polar solvent. The use of a saturated sodium bicarbonate solution is a standard and effective method for neutralizing hydrochloric acid. The final brine wash removes the bulk of the water from the organic phase before drying with a desiccant.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or acid; reaction time too short.Increase the equivalents of SnCl₂·2H₂O and/or HCl. Extend the reflux time and continue to monitor by TLC.
Formation of Byproducts Over-reduction or side reactions.Ensure the reaction is not heated for an excessively long period after completion. Purify carefully by column chromatography.
Low Yield after Workup Incomplete extraction; loss of product during neutralization.Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Perform the neutralization step carefully and ensure the final pH is neutral or slightly basic.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of the sterically hindered nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. By employing tin(II) chloride dihydrate in an acidic ethanolic solution, researchers can achieve high yields of the corresponding aniline. The provided step-by-step instructions, along with the rationale behind the experimental choices and troubleshooting guide, are intended to enable scientists to successfully perform this challenging transformation.

References

  • Bull. Korean Chem. Soc. 2004, Vol. 25, No. 10, 1539. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • J-Stage. 1980, 100(3), 323-327. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. [Link]

  • Scribd. Solvent-Free Reduction of Nitro Compounds. [Link]

  • SciSpace. 2005. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Journal of Chemical Education. 2023, 100(9), 3617-3627. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • J-Stage. 1970, 19(2), 166-168. reduction of organic compounds with sodium borohydride-transition. [Link]

  • ResearchGate. 2007. Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • Thieme. 2011, 4, 587-588. Iron-Acetic Acid. [Link]

  • Science Madness. 2011. Nitroaromatic Reduction w/Sn. [Link]

  • Master Organic Chemistry. 2018. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ACS Publications. 2021. Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. [Link]

  • MDPI. 2018. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. AMINATION BY REDUCTION. [Link]

  • PMC. 2016. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

  • ResearchGate. 2018. Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity. [Link]

  • RSC Publishing. 2021. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

  • ResearchGate. 2016. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • ACS Publications. 2018. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ACS Omega. 2024. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • Organic Syntheses. 2007, 84, 1. 3 - Organic Syntheses Procedure. [Link]

  • Southern Adventist University. 2021. Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Formation. [Link]

  • ResearchGate. 1980. Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. [Link]

  • Journal of Synthetic Chemistry. 2024, 3, 110-120. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Google Patents.
  • ResearchGate. 2022. Triphenylamines consisting of bulky 3,5-di-tert-butyl-4-anisyl group: Synthesis, redox properties and their radical cation species. [Link]

  • Google Patents.
  • MDPI. 2022. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • PMC. 2013. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Core

Introduction The 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl scaffold is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, characterized by a sterically hindered, elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl scaffold is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, characterized by a sterically hindered, electron-deficient phenyl ring (Ring A) connected to an unsubstituted phenyl ring (Ring B), presents both challenges and opportunities for synthetic functionalization. The two bulky tert-butyl groups flanking the nitro moiety provide substantial steric shielding and influence the molecule's conformation and solubility.[1][2] The nitro group is a powerful electron-withdrawing group, deactivating Ring A towards electrophilic substitution, but it also serves as a versatile synthetic handle for a variety of transformations.[3][4]

This guide provides a detailed exploration of strategic approaches to functionalize this biphenyl core. We will move beyond simple procedural lists to explain the underlying chemical principles, guiding researchers in making informed decisions for derivatization. The protocols herein are designed to be robust and self-validating, with an emphasis on transforming the nitro group and selectively modifying the unsubstituted phenyl ring—the two most synthetically accessible routes for diversification.

Strategic Considerations for Functionalization

The derivatization strategy for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is dictated by the electronic and steric properties of its two distinct aromatic rings.

  • Ring A (3,5-Di-tert-butyl-4-nitro-phenyl): This ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro group, which directs incoming electrophiles to the meta positions (C2, C6).[5] However, these positions are exceptionally sterically hindered by the adjacent tert-butyl groups, making EAS on this ring synthetically challenging. The most viable functionalization point on this ring is the nitro group itself.

  • Ring B (Unsubstituted Phenyl): This ring is the primary target for introducing new substituents via EAS or modern cross-coupling methodologies. The substituted phenyl group (Ring A) acts as an ortho, para-director.[1] Steric hindrance from the bulky Ring A will generally favor substitution at the para position (C4') over the ortho positions (C2', C6').

  • The Nitro Group as a Synthetic Linchpin: The nitro group can be readily reduced to an amine.[4][6] This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group.[3] The resulting aniline derivative is a versatile intermediate for numerous subsequent reactions, including diazotization, amidation, and palladium-catalyzed cross-couplings.[7]

The following diagram illustrates the key reactive sites on the core structure.

G cluster_A Ring A (Deactivated) cluster_B Ring B (Activated) mol nitro Primary Handle: Nitro Group Reduction mol->nitro Functionalize via Reduction para Favored Site for EAS & Cross-Coupling mol->para Functionalize via EAS / C-H Activation meta ortho

Caption: Key functionalization sites on the biphenyl core.

Protocol 1: Reduction of the Nitro Group to 3,5-Di-tert-butyl-[1,1'-biphenyl]-4-amine

The conversion of the nitro group to a primary amine is arguably the most crucial first step in diversifying the scaffold. This reaction fundamentally alters the electronic properties of Ring A, opening up new synthetic pathways. While catalytic hydrogenation is effective, the use of tin(II) chloride in acidic media is a highly reliable and scalable benchtop method that is tolerant of many functional groups.[4]

Rationale

Tin(II) chloride is a classic and robust reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic medium (HCl), where Sn(II) acts as a single-electron donor in a series of steps to reduce the nitro group, ultimately being oxidized to Sn(IV). This method is preferred over metal hydrides like LiAlH₄, which can lead to side products such as azo compounds with nitroaromatics.[3][4]

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (20 mL) dropwise via an addition funnel. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up (Quenching & Neutralization): Cool the mixture to room temperature and then place in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). This will precipitate tin salts as tin hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired aniline as a white or off-white solid.

Expected Results & Characterization
ParameterStarting Material (Nitro)Product (Amine)
Appearance Yellowish solidWhite/Off-white solid
¹H NMR Aromatic protons ~7.3-7.8 ppmAromatic protons shift upfield; broad NH₂ signal ~3.5-4.5 ppm
IR Spec. Strong N-O stretches at ~1520 & 1350 cm⁻¹N-H stretches appear at ~3400-3500 cm⁻¹
Mass Spec. M+ corresponding to C₂₀H₂₅NO₂M+ corresponding to C₂₀H₂₇N
Typical Yield N/A85-95%

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern drug discovery, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7][8][9] The Suzuki reaction, which couples an organohalide with a boronic acid, is particularly versatile.[8] This protocol outlines the functionalization of the para-position of Ring B, starting from a halogenated biphenyl precursor.

Workflow Prerequisite: The starting material for this protocol, 4'-Bromo-3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, must first be synthesized via electrophilic bromination of the parent compound.

Workflow Diagram: From Core to Coupled Product

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) Pd0->PdII_1 Oxidative Addition ArX Ar-X (Biphenyl-Br) ArX->PdII_1 Boronic Ar'-B(OH)₂ PdII_2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') Boronic->PdII_2 Base Base (K₂CO₃) Base->PdII_2 Product Ar-Ar' (Product) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination PdII_2->Product

Sources

Application

Experimental setup for studying the reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Application Note: Experimental Setup for Studying the Reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Part 1: Core Directive & Introduction Executive Summary This guide details the experimental characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Studying the Reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Part 1: Core Directive & Introduction

Executive Summary This guide details the experimental characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl , a specifically designed model compound representing extreme steric congestion in nitroaromatics.[1] Unlike typical nitroarenes where the nitro group is coplanar with the benzene ring (facilitating resonance), the flanking tert-butyl groups in this molecule force the nitro group into a perpendicular (orthogonal) conformation.[1] This phenomenon, known as Steric Inhibition of Resonance (SIR) , dramatically alters its chemical reactivity, spectroscopic signature, and metabolic profile.[1]

This protocol is designed for researchers investigating:

  • Metabolic Stability: How steric bulk protects labile groups from enzymatic reduction.[1]

  • Radical Chemistry: The stabilization of radical anions for ESR studies.

  • Photopharmacology: The photochemical fate of twisted nitro groups.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Module 1: Structural Validation (The Static State)

Objective: To quantify the "twist angle" and confirm the lack of conjugation before reactivity testing.[1]

1.1 X-Ray Crystallography & UV-Vis Spectroscopy The reactivity of this molecule is dictated by its torsion angle.[1] A standard nitroarene exhibits a strong charge-transfer band in UV-Vis.[1] In 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, this band will be hypsochromically shifted (blue-shifted) or absent because the


-system is decoupled.[1]
  • Hypothesis: The torsion angle (

    
    ) of the C-N bond relative to the ring plane will approach 90°, unlike the ~0° of 4-nitrobiphenyl.[1]
    
  • Implication: The C-N bond will exhibit more single-bond character, making it susceptible to homolytic cleavage (photochemistry) but resistant to nucleophilic attack.[1]

1.2 Experimental Setup: UV-Vis Comparative Assay

  • Reference Standard: 4-Nitrobiphenyl (planar, conjugated).[1]

  • Analyte: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.[1][2]

  • Solvent: Cyclohexane (non-polar to avoid solvatochromic masking).[1]

  • Protocol:

    • Prepare 10 µM solutions of both compounds.

    • Scan from 200 nm to 500 nm.[1]

    • Success Criteria: The analyte must show a significant reduction in

      
       at the typical nitro-aromatic region (~300-350 nm) compared to the reference.[1]
      
Module 2: Chemical Reactivity (The Dynamic State)

Objective: To evaluate the resistance to reduction, a key parameter for drug design.[1]

2.1 The "Blocked" Reduction Challenge Standard catalytic hydrogenation (Pd/C, 1 atm H


) relies on the adsorption of the nitro group onto the metal surface.[1] The tert-butyl groups prevent this flat adsorption, significantly increasing the activation energy.[1]

2.2 Protocol: High-Pressure Kinetic Profiling

  • Equipment: High-pressure stainless steel reactor (e.g., Parr Instrument).

  • Conditions:

    • Catalyst: 10% Pd/C (high loading required, 10 mol%).[1]

    • Solvent: Ethanol/THF (1:1).[1]

    • Pressure: Screen at 1 bar, 10 bar, and 50 bar H

      
      .
      
    • Temperature: 25°C vs. 60°C.

2.3 Workflow: Competitive Reduction Assay To prove steric hindrance quantitatively, run a competitive reaction:

  • Mix 1.0 eq of 4-nitrobiphenyl (non-hindered) and 1.0 eq of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl (hindered).

  • Add 0.05 eq Pd/C and H

    
     (balloon pressure).[1]
    
  • Monitor by HPLC at t=0, 10, 30, 60 min.

  • Expected Result: The non-hindered nitro group will be fully reduced to the amine before the hindered substrate shows >5% conversion. This "kinetic resolution" confirms the protective effect of the tert-butyl groups.

Module 3: Radical Stabilization (Single Electron Transfer)

Objective: To generate and observe the stable radical anion.

3.1 Mechanism Steric bulk prevents dimerization, a common decay pathway for nitro-radical anions.[1][3] This molecule is an ideal candidate for generating persistent radical anions via Single Electron Transfer (SET).[1]

3.2 Protocol: Chemical Reduction for ESR

  • Reagents: Potassium metal, dry THF, 18-crown-6 (to solubilize K).[1]

  • Setup: Schlenk line (strictly anaerobic).

  • Procedure:

    • Dissolve the substrate in dry, degassed THF in an ESR tube.

    • Add a small mirror of Potassium metal (or K/Graphite).[1]

    • Freeze-pump-thaw x3 to remove O

      
      .[1]
      
    • Allow contact with K mirror at -78°C.[1]

    • Observation: The solution should turn deep colored (often blue or red for radical anions).[1]

    • Measurement: Record ESR spectrum. The hyperfine coupling constants will reveal the localization of the electron (mostly on the nitro group, decoupled from the biphenyl system).

Part 3: Visualization & Formatting

Visual 1: Steric Inhibition of Resonance (SIR) Mechanism

This diagram illustrates the structural consequence of the tert-butyl groups.[1]

SIR_Mechanism Standard Standard Nitroarene (4-Nitrobiphenyl) Planar Planar Conformation (Conjugated) Standard->Planar No Steric Bulk Hindered Hindered Nitroarene (3,5-Di-t-butyl...) Orthogonal Orthogonal Conformation (Twisted ~90°) Hindered->Orthogonal t-Butyl Clashing Reactivity_Std High Reactivity (Easy Reduction) Planar->Reactivity_Std Resonance Allowed Reactivity_Hin Altered Reactivity (Stable Radical / Slow Red.) Orthogonal->Reactivity_Hin Resonance Inhibited

Caption: Comparison of conformational landscapes. The hindered molecule is forced into an orthogonal state, blocking resonance and altering chemical outcomes.[1]

Visual 2: Experimental Workflow for Reactivity Profiling

Workflow cluster_0 Module 1: Structural cluster_1 Module 2: Chemical Stress cluster_2 Module 3: Analysis Start Start: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Xray X-Ray Crystallography (Measure Torsion) Start->Xray UV UV-Vis Spectroscopy (Check Conjugation) Start->UV Hydro High-Pressure Hydrogenation (50 bar, Pd/C) Xray->Hydro SET SET Reduction (K/THF) (ESR Analysis) UV->SET Kinetic Kinetic Plotting (vs Standard) Hydro->Kinetic Radical Radical Stability (Half-life measurement) SET->Radical

Caption: Step-by-step experimental roadmap from structural validation to reactivity stress-testing.

Summary of Reactivity Expectations

Reactivity ParameterStandard (4-Nitrobiphenyl)Hindered (3,5-Di-t-butyl...)[1]Experimental Implication
Reduction Potential Less Negative (Easier)More Negative (Harder)Requires stronger reducing agents or catalysts.[1]
Hydrogenation Rate Fast (Minutes)Very Slow (Hours/Days)Use high pressure or Raney Ni; Pd/C may fail.[1]
Radical Anion Stability Transient (Dimerizes)Persistent (Steric Shield)Observable by room temp ESR; potential for molecular magnets.[1]
UV-Vis

~300-340 nm (Strong)Blue-shifted / WeakLoss of conjugation ("colorless" vs yellow).[1]

References

  • PubChem. (n.d.).[1][4] 2,6-Di-tert-butyl-4-nitrophenol (Structural Analog).[1] National Library of Medicine. Retrieved from [Link][1]

  • Mayer, J. M., et al. (2011).[1] Sterically directed nitronate complexes of 2,6-di-tert-butyl-4-nitrophenoxide. Dalton Transactions.[1] Retrieved from [Link]

  • MDPI. (2022).[1] (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Synthesis. Molbank.[1] Retrieved from [Link][1][5][6][7][8][9]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds. Retrieved from [Link][1]

Sources

Method

Topic: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: A Versatile Precursor for Nitrogen-Containing Heterocycles

An Application Note for Advanced Synthesis Professionals Audience: Researchers, scientists, and drug development professionals. Abstract Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Synthesis Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals and functional materials, making their efficient synthesis a cornerstone of modern chemistry.[1][2] Biphenyl scaffolds substituted with sterically demanding groups, such as tert-butyl, offer a unique combination of thermal stability, tailored solubility, and specific electronic properties. This application note explores the synthetic utility of 3,5-di-tert-butyl-substituted nitrobiphenyls as precursors to high-value nitrogen heterocycles. We provide a detailed analysis of the critical role of the nitro group's position on the biphenyl ring, contrasting the direct intramolecular cyclization of 2-nitro isomers to form carbazoles with potential intermolecular pathways for 4-nitro isomers to yield phenazines. This guide delivers field-proven protocols, explains the causality behind experimental choices, and presents a strategic framework for leveraging this class of compounds in complex molecular design.

Introduction: The Strategic Value of Substituted Biphenyls in Heterocyclic Chemistry

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable scaffold for arranging functional groups in three-dimensional space. The incorporation of bulky 3,5-di-tert-butyl groups serves several strategic purposes:

  • Steric Shielding: The groups can lock the conformation of the biphenyl rings, influencing the overall molecular shape and interaction with biological targets.

  • Solubility Enhancement: They often increase solubility in organic solvents, simplifying reaction workup and purification.

  • Electronic Modulation: They act as weak electron-donating groups, subtly altering the reactivity of the aromatic rings.

The nitro group is a uniquely versatile functional group in this context. It is a strong electron-withdrawing group that can direct further electrophilic substitution, but more importantly, it serves as a masked amino group or a precursor to highly reactive intermediates, such as nitrenes, enabling the construction of nitrogen-containing rings.[3]

Key Synthetic Strategies: The Critical Impact of Nitro Group Position

The transformation of a nitrobiphenyl into a fused heterocyclic system is fundamentally governed by the position of the nitro substituent. The most efficient and widely used strategies involve intramolecular cyclization, which necessitates specific ortho-positioning of the nitro group.

Intramolecular Reductive Cyclization: The Premier Path to Carbazoles

The most direct route to constructing a fused nitrogen heterocycle from a nitrobiphenyl is through reductive cyclization, famously exemplified by the Cadogan reaction.[4][5] This powerful transformation is predicated on the starting material being a 2-nitrobiphenyl . The reaction proceeds through the in-situ generation of a highly reactive nitrene intermediate, which then undergoes an intramolecular electrophilic insertion into the adjacent phenyl ring to form the stable carbazole core.[6]

Causality of the Mechanism: The use of trivalent phosphorus reagents, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), is key to this process. They act as oxophiles, abstracting oxygen atoms from the nitro group to generate the nitrene.

Cadogan_Mechanism cluster_main Cadogan Reductive Cyclization Start 2-Nitrobiphenyl Derivative Reagent + PPh₃ (Triphenylphosphine) Start->Reagent Deoxygenation Nitrene Nitrene Intermediate (Highly Reactive) Reagent->Nitrene Carbazole Carbazole Product Nitrene->Carbazole Intramolecular C-H Insertion Byproduct + OPPh₃ (Triphenylphosphine oxide) Carbazole->Byproduct

Caption: Mechanism of PPh₃-mediated Cadogan reductive cyclization.

Given this mechanistic requirement, the title compound, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl , cannot directly form a carbazole via this pathway. Therefore, for the primary protocol of this guide, we will describe the synthesis of a carbazole using a structurally analogous isomer, 3,5-Di-tert-butyl-2'-nitro-1,1'-biphenyl , to illustrate this powerful and common methodology.

Intermolecular Routes: A Potential Pathway for 4-Nitro Isomers to Phenazines

While the 4-nitro isomer is unsuited for direct intramolecular cyclization, it remains a valuable precursor for other heterocycles through intermolecular reactions. A prominent strategy involves the synthesis of phenazines, which are dibenzo-annulated pyrazines.[7] The classical Wohl-Aue reaction, for instance, prepares phenazines from the condensation of a nitrobenzene and an aniline.[8]

This suggests a two-step synthetic sequence for utilizing the 4-nitro compound:

  • Reduction: The 4-nitro group is first reduced to a 4-amino group, yielding 3,5-di-tert-butyl-1,1'-biphenyl-4-amine.

  • Oxidative Condensation: This resulting aniline can then undergo oxidative cyclization with a suitable partner, such as an ortho-phenylenediamine, to form a complex phenazine derivative.[9]

Phenazine_Pathway Start 3,5-Di-tert-butyl- 4-nitro-1,1'-biphenyl Step1 Reduction (e.g., SnCl₂, HCl or H₂/Pd-C) Start->Step1 Intermediate 3,5-Di-tert-butyl- 1,1'-biphenyl-4-amine Step1->Intermediate Step2 Oxidative Condensation (with o-phenylenediamine) Intermediate->Step2 Product Substituted Phenazine Derivative Step2->Product

Caption: Proposed two-step pathway from a 4-nitrobiphenyl to a phenazine.

Detailed Protocols & Methodologies

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of 2,4-Di-tert-butyl-carbazole via PPh₃-Mediated Reductive Cyclization

This protocol is adapted from established literature procedures for the reductive cyclization of 2-nitrobiphenyls and is presented here for the analogous substrate 4',4-Di-tert-butyl-2-nitrobiphenyl.[4][10]

Materials:

  • 4',4-Di-tert-butyl-2-nitrobiphenyl (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.5 equiv)

  • 1,2-Dichlorobenzene (o-DCB) (anhydrous)

  • Hexanes or similar non-polar solvent

  • Silica gel for chromatography

  • Standard organic solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Heating mantle with a sand bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-nitrobiphenyl derivative (1.0 equiv) and triphenylphosphine (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (o-DCB) to achieve a concentration of approximately 0.5 M with respect to the nitrobiphenyl.

  • Heating: Vigorously stir the mixture and heat to reflux (approx. 180 °C) using a heating mantle and sand bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the starting material.

  • Solvent Removal: Once complete, cool the reaction to room temperature. Remove the high-boiling o-DCB solvent under high vacuum.

  • Initial Purification: To the resulting residue, add a minimal amount of a non-polar solvent like hexanes or ligroin. This will cause the triphenylphosphine oxide (OPPh₃) byproduct to precipitate as a white solid.

  • Filtration: Filter the mixture to remove the precipitated OPPh₃, washing the solid with cold hexanes.

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude carbazole product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually adding ethyl acetate).

  • Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol_1_Workflow A 1. Combine 2-Nitrobiphenyl and PPh₃ in o-DCB B 2. Heat to Reflux (180 °C) under Nitrogen A->B C 3. Monitor by TLC until starting material is consumed B->C D 4. Cool and remove solvent under high vacuum C->D E 5. Precipitate OPPh₃ byproduct with Hexanes D->E F 6. Filter to remove OPPh₃ E->F G 7. Concentrate Filtrate F->G H 8. Purify by Flash Column Chromatography G->H I 9. Isolate and Characterize Pure Carbazole Product H->I

Caption: Experimental workflow for carbazole synthesis.

Protocol 2: Proposed Synthesis of a Di-tert-butyl-Substituted Phenazine

This protocol outlines the key transformations required to convert the 4-nitro isomer into a phenazine derivative.

Step A: Reduction of the Nitro Group

  • Dissolve 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add 5-10 mol% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

    • Chemical Reduction: Use a stoichiometric reductant like Tin(II) chloride (SnCl₂) in concentrated HCl.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst (for hydrogenation) or perform an aqueous workup with neutralization (for SnCl₂) to isolate the crude 3,5-di-tert-butyl-1,1'-biphenyl-4-amine.

Step B: Oxidative Condensation to form a Phenazine

  • A common method involves the reaction of an aniline with an ortho-diamine.

  • Combine the crude amine from Step A with benzene-1,2-diamine in a solvent like ethanol or acetic acid.

  • Add an oxidizing agent, such as iron(III) chloride (FeCl₃) or simply expose the reaction to air while heating, which can facilitate the oxidative cyclization.[8]

  • The reaction will likely require heating to proceed. Monitor by TLC for the formation of the highly colored phenazine product.

  • Purify the resulting phenazine derivative by crystallization or column chromatography.

Data Presentation & Expected Outcomes

For the Cadogan cyclization described in Protocol 1, reaction conditions and outcomes are highly dependent on the substrate. However, based on similar transformations, the following results can be anticipated.

Table 1: Reaction Parameters for Carbazole Synthesis

Parameter Condition Rationale / Comment
Solvent o-Dichlorobenzene (o-DCB) High boiling point (180 °C) ensures sufficient thermal energy for nitrene formation and cyclization.[4]
Reductant Triphenylphosphine (PPh₃) Effective deoxygenating agent. Avoids N-alkylation side products sometimes seen with triethyl phosphite.[4]
Stoichiometry 2.5 equivalents PPh₃ A slight excess ensures complete conversion of the nitro group and accounts for any potential oxidation of the phosphine.[10]
Temperature Reflux (180 °C) Temperature is a crucial factor for reaction rate and yield. Lower boiling solvents give significantly lower conversion.[6]

| Expected Yield | 75-95% | Yields are typically high for electronically neutral or electron-rich 2-nitrobiphenyls. |

Discussion: Causality and Field-Proven Insights

Choice of Reductant: While triethyl phosphite is the classical reagent for the Cadogan reaction, it often serves as both solvent and reductant, requiring high temperatures (reflux at 156 °C). A significant drawback is the potential for N-alkylation of the product carbazole from the triethyl phosphate byproduct. Using triphenylphosphine in a separate high-boiling solvent like o-DCB circumvents this issue, leading to a cleaner product profile and simplifying purification.[4]

Importance of Temperature: Early studies showed that the reductive cyclization with PPh₃ is highly temperature-dependent. Solvents like toluene (111 °C) or chlorobenzene (131 °C) result in slow and incomplete reactions. The use of high-boiling o-DCB (180 °C) dramatically increases the reaction rate and final yield, establishing that thermal energy, rather than solvent polarity, is the critical factor for success.[6]

Role of tert-Butyl Groups: The bulky tert-butyl groups are generally spectator groups during the cyclization. However, their presence in the final heterocyclic product imparts valuable properties. They can disrupt crystal packing, leading to more amorphous materials with applications in organic electronics, and can improve the pharmacokinetic profile of drug candidates by preventing metabolic oxidation at the substituted positions.

Conclusion

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl and its isomers are highly valuable and versatile precursors for the synthesis of complex nitrogen-containing heterocycles. The success of any synthetic strategy hinges on a clear understanding of the reaction mechanism, particularly the positional requirements of the nitro group. For direct access to the prized carbazole scaffold, a 2-nitro-substituted biphenyl is essential, with the triphenylphosphine-mediated reductive cyclization in a high-boiling solvent being a robust and high-yielding method. For the 4-nitro isomer, multi-step intermolecular strategies provide a viable, albeit more complex, route to other heterocyclic systems like phenazines. By carefully selecting the starting isomer and reaction pathway, researchers can effectively leverage these building blocks to create novel molecules for pharmaceutical and materials science applications.

References

  • [Reference 1] (This is a placeholder, as no direct synthesis was found in the initial search. A real application note would cite the source of the compound or its synthesis).
  • [Reference 2] Lahti, P. M., et al. (1998). 3,4′-Biphenyl analogues with carbene23 and nitrene24 spin-carrying units. Journal of the American Chemical Society.
  • [Reference 3] Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14, 90-98. Available at: [Link]

  • [Reference 4] Thummel, R. P., et al. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(12), 4875–4878. Available at: [Link]

  • [Reference 5] Thummel, R. P., et al. (2005). Supporting Information for Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry. Available at: [Link]

  • [Reference 8] Thummel, R. P., et al. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry. Available at: [Link]

  • [Reference 11] Journal of Chemical Education. (1979). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Journal of Chemical Education, 56(9), 629. Available at: [Link]

  • [Reference 13] Wikipedia. Phenazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [Reference 14] ResearchGate. (2025). Synthetic routes for phenazines: an overview. Request PDF. Available at: [Link]

  • [Reference 15] Al-Zoubi, W., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11, 253-276. Available at: [Link]

  • [Reference 17] Al-Zoubi, W., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • [Reference 22] ResearchGate. (2025). Nature Loves Nitrogen Heterocycles. Request PDF. Available at: [Link]

  • [Reference 24] MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Available at: [Link]

  • [Reference 26] IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(6). Available at: [Link]

  • [Reference 29] Wiley. (2021). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Available at: [Link]

Sources

Application

Title: High-Quality Single Crystal Growth of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl for Structural Analysis

An Application Note from the Crystallography Solutions Group Abstract This application note provides researchers, chemists, and drug development professionals with a comprehensive guide to growing high-quality single cry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Crystallography Solutions Group

Abstract

This application note provides researchers, chemists, and drug development professionals with a comprehensive guide to growing high-quality single crystals of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. Obtaining single crystals is a critical prerequisite for unambiguous structural elucidation by techniques such as X-ray diffraction, which is fundamental for understanding structure-property relationships. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for common crystallization techniques including Slow Evaporation, Slow Cooling, and Vapor Diffusion. We address the foundational principles of crystallization, starting with material purity and systematic solvent selection, and provide troubleshooting guidance to overcome common challenges.

Foundational Principles: The Path to a Perfect Crystal

The growth of a single crystal is an art guided by science, where the goal is to coax molecules out of the disorder of a solution and into a perfectly ordered, three-dimensional lattice.[1] The entire process hinges on carefully controlling the transition of a solution from a stable, undersaturated state to a metastable, supersaturated state, where nucleation and subsequent crystal growth can occur.

The Non-Negotiable Prerequisite: Purity of the Starting Material

Crystallization is a powerful purification technique; however, its success in growing diffraction-quality single crystals is exponentially increased when starting with material of high purity (>98%).[2][3] Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to defects, or cause the formation of oils or amorphous precipitates.

Expert Insight: Before attempting crystallization, it is strongly recommended to purify the synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl product, for instance, by column chromatography, to remove residual reactants and by-products. The closely related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, has been successfully synthesized and characterized by single-crystal X-ray diffraction, demonstrating the feasibility of obtaining high-quality crystals for this class of molecules.[4][5]

The Core of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical experimental variable.[3] An ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature or composition: the compound should be sparingly soluble at room temperature but readily soluble at an elevated temperature (for cooling methods), or highly soluble in one solvent but poorly soluble in another (for diffusion/layering methods).[2]

Protocol 1: Systematic Solvent Screening

  • Preparation: Place ~2-3 mg of your compound into several small, clean vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a different candidate solvent dropwise (approx. 0.2-0.3 mL).

  • Room Temperature Test: Vigorously agitate the vials. Observe the solubility.

    • If it dissolves completely: The solvent is too good. The compound is unlikely to crystallize out upon cooling. Set this solvent aside as a potential "good" solvent for vapor diffusion or layering techniques.

    • If it remains completely insoluble: The solvent is poor. Set it aside as a potential "anti-solvent" or "counter-solvent".

    • If it is partially soluble: This is a promising candidate for slow evaporation or slow cooling methods.

  • Heating Test: For vials where the compound was partially or insoluble, gently warm the vial on a hot plate or in a sand bath.[2] Add more solvent dropwise until the compound fully dissolves.

  • Cooling Observation: Remove the vial from the heat and allow it to cool slowly to room temperature. Observe if crystals form. The ideal solvent is one where the compound dissolves when hot and recrystallizes upon cooling.[2]

Table 1: Candidate Solvents for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Based on the molecular structure (a non-polar biphenyl core with bulky, non-polar tert-butyl groups and a polar nitro group), solvents of varying polarities should be screened.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Use Case
n-Hexane691.88Anti-solvent; may work for slow evaporation.
Toluene1112.38Good candidate for slow cooling or evaporation.[1]
Dichloromethane409.08"Good" solvent for diffusion/layering.[6]
Acetone5620.7Candidate for slow evaporation or as a "good" solvent.[1]
Ethanol7824.5Candidate for slow cooling.[1]
Methanol6532.7Candidate for slow cooling.[1]
Acetonitrile8237.5"Good" solvent for diffusion methods.[1]

Crystallization Protocols & Methodologies

Once a suitable solvent or solvent system is identified, one or more of the following techniques can be employed. It is highly recommended to run multiple crystallization experiments in parallel under slightly different conditions.[6]

Method A: Slow Evaporation

This is the simplest technique, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[7] It is best suited for compounds that are moderately soluble at room temperature in a relatively volatile solvent.

Step-by-Step Protocol:

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Toluene or Acetone) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new, clean crystallization dish or vial to remove any particulate matter.

  • Cover the vial with a cap that is not airtight. A common practice is to use aluminum foil with a few holes poked in it with a needle.[7]

  • Place the vial in a quiet, vibration-free location.[7]

  • Allow the solvent to evaporate slowly over several days to weeks. The rate of evaporation is key; faster evaporation leads to smaller crystals.[6]

Diagram 1: Workflow for Slow Evaporation

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve compound in a suitable solvent to near-saturation B Filter solution into a clean crystallization vial A->B C Cover vial with perforated cap/foil B->C D Place in a vibration-free environment C->D E Monitor for crystal growth over days/weeks D->E F Isolate crystals from mother liquor E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Method B: Slow Cooling

This method is effective for compounds whose solubility is significantly higher in a given solvent at elevated temperatures.[8] The principle is to create a saturated solution at a high temperature and then allow it to cool slowly, causing the solubility to decrease and the solution to become supersaturated.

Step-by-Step Protocol:

  • Add the compound to a test tube or vial with a promising solvent identified during screening (e.g., Ethanol or Toluene).

  • Heat the solution gently (e.g., in a sand or water bath) while stirring until the compound completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.[3]

  • Once dissolved, cap the vessel and place it into an insulated container (e.g., a Dewar flask filled with hot water or wrapped in glass wool) to ensure the cooling process is very slow.[6]

  • Allow the setup to cool undisturbed to room temperature over 24-48 hours. Rapid cooling often leads to the formation of small, impure crystals.[8]

  • If no crystals form, try placing the vial in a refrigerator (4 °C) to further decrease solubility.

Diagram 2: Workflow for Slow Cooling

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve compound in minimum amount of HOT solvent B Ensure complete dissolution A->B C Insulate vessel to ensure slow cooling B->C D Allow to cool undisturbed to room temperature C->D E Optional: Transfer to refrigerator for further cooling D->E F Isolate crystals from mother liquor E->F

Caption: Workflow for the Slow Cooling crystallization method.

Method C: Vapor Diffusion

Vapor diffusion is a gentle and highly versatile technique, often successful when other methods fail.[9][10] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][11]

Step-by-Step Protocol:

  • Inner Vial: Prepare a concentrated solution of the compound in a small, open vial using a "good" solvent (e.g., Dichloromethane or Acetone).

  • Outer Vial: Fill a larger vial or beaker with a few milliliters of a volatile "anti-solvent" (e.g., n-Hexane or Diethyl Ether). The anti-solvent must be miscible with the good solvent.[9][10]

  • Assembly: Carefully place the small inner vial inside the larger outer vial, ensuring the solvent levels are not at risk of mixing directly.

  • Sealing: Seal the outer vial tightly with a cap or parafilm.

  • Diffusion: Store the setup in a stable, vibration-free environment. The more volatile anti-solvent will slowly diffuse into the inner vial, causing crystals to form over hours or days.[10]

Diagram 3: Workflow for Vapor Diffusion

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve compound in 'Good' Solvent (Inner Vial) C Place Inner Vial inside Outer Vial A->C B Add 'Anti-Solvent' to Outer Vial B->C D Seal the entire assembly C->D E Allow vapor to diffuse, inducing crystallization D->E F Carefully open assembly and isolate crystals E->F

Caption: Workflow for the Vapor Diffusion crystallization method.

Troubleshooting Common Crystallization Problems

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Add a compatible anti-solvent dropwise; slowly evaporate some of the solvent; try cooling to a lower temperature.
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
Formation of Powder or Tiny Needles Nucleation is too rapid; cooling or evaporation is too fast.Slow down the crystallization process: use a more dilute solution, reduce the number of holes in the foil, or use better insulation for slow cooling.[8]
Too Many Crystals Too many nucleation sites; solution is too concentrated.Start with a more dilute solution; ensure the crystallization vial is exceptionally clean.

Crystal Harvesting and Characterization

Once suitable crystals have formed, they must be carefully harvested.

  • Harvesting: Use a pipette to carefully remove the supernatant (mother liquor). Gently wash the crystals with a small amount of cold anti-solvent to remove any residual dissolved compound. Isolate the crystals using forceps or a spatula and allow them to air dry.

  • Characterization: Initial assessment can be done by visual inspection under an optical microscope to check for well-defined faces and clarity. The ultimate validation of a single crystal's quality and the determination of the molecular structure is performed using Single-Crystal X-ray Diffraction . This technique provides precise information on bond lengths, angles, and intermolecular interactions, as was successfully done for the related compound 4-(tert-butyl)-4-nitro-1,1-biphenyl.[4][5]

Conclusion

Growing high-quality single crystals of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is an achievable goal that requires a systematic and patient approach. Success is predicated on starting with high-purity material and conducting a thorough solvent screen to identify optimal conditions. By employing techniques such as slow evaporation, slow cooling, and vapor diffusion, and by understanding the principles that govern crystal growth, researchers can reliably produce crystals suitable for definitive structural analysis. The protocols and insights provided in this note serve as a robust starting point for these crystallization endeavors.

References

  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). Available from: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available from: [Link]

  • How to crystallize your sample — X-ray Core. (2026, February 6). KU Leuven. Available from: [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. DOI:10.1039/D2CS00697A. Available from: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Stanford University. Available from: [Link]

  • Crystallisation Techniques. (2006, January 8). University of Washington. Available from: [Link]

  • Alagar, M., & Devarajan, V. (2019). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. In Single Crystal Growth of Functional Materials. ResearchGate. Available from: [Link]

  • Crystallization Guide. (n.d.). Northwestern University, IMSERC. Available from: [Link]

  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 673-678. Available from: [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. Available from: [Link]

  • Myerson, A. S. (2002).
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Available from: [Link]

  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 673-678. DOI: 10.1016/j.saa.2014.11.086. Available from: [Link]

  • Hart, S. M., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Science, 14(37), 10243-10248. DOI: 10.1039/D3SC03423A. Available from: [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. Available from: [Link]

  • Organic Syntheses Procedure: Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses. Available from: [Link]

  • Desiraju, G. R., et al. (1997). Design of an SHG-active crystal, 4-iodo-4'-nitrobiphenyl: The role of supramolecular synthons. Journal of Materials Chemistry, 7(7), 1131-1132. Available from: [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Available from: [Link]

  • US Patent US20090112040A1. (2009). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.
  • Karuppasamy, P., et al. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N). Optical Materials, 84, 475-489. Available from: [Link]

  • 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. (n.d.). PubChem. Available from: [Link]

  • Glinnemann, J., et al. (2006). Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. Acta Crystallographica Section B: Structural Science, 62(5), 884-895. Available from: [Link]

  • Pearson, D. E., & Son, P. N. (1980). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Journal of Chemical Education, 57(11), 814. Available from: [Link]

  • View of Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl). (n.d.). European Journal of Chemistry. Available from: [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. ResearchGate. Available from: [Link]

  • Sugawara, T., et al. (1998). 3,5-Di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior. The Journal of Organic Chemistry, 63(16), 5489-5496. Available from: [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • Yildirim, S. Ö., et al. (2022). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78, 798-803. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. We will address common challenges and provide advanced troubleshooting strategies f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. We will address common challenges and provide advanced troubleshooting strategies for the two primary stages of the synthesis: the Suzuki-Miyaura cross-coupling to form the biphenyl core and the subsequent regioselective nitration. Our focus is on elucidating the causal relationships behind experimental choices to empower you to optimize your reaction outcomes.

Synthetic Overview: A Two-Stage Approach

The most efficient and modular route to 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl involves a two-step sequence. First, a Suzuki-Miyaura cross-coupling reaction is employed to construct the 3,5-Di-tert-butyl-1,1'-biphenyl scaffold. This is followed by a directed electrophilic aromatic substitution to introduce the nitro group at the C4 position, guided by the steric and electronic influences of the tert-butyl groups.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Electrophilic Nitration A Aryl Halide (e.g., 1-bromo-3,5-di-tert-butylbenzene) E 3,5-Di-tert-butyl-1,1'-biphenyl A->E B Arylboronic Acid (e.g., Phenylboronic acid) B->E C Pd Catalyst & Ligand C->E Catalyzes D Base & Solvent D->E Mediates F 3,5-Di-tert-butyl-1,1'-biphenyl H 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl F->H G Nitrating Agent (e.g., HNO3/H2SO4) G->H Nitrates

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura coupling is a robust method for C-C bond formation, but its efficiency is highly dependent on the fine-tuning of several parameters.[1][2]

Suzuki_Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' Product RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q1: My reaction yield is negligible or very low. Where should I start troubleshooting?

Low yield is a common issue often traced back to the catalyst system, base, or reaction conditions.

  • Cause 1: Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient. Furthermore, palladium catalysts can degrade upon prolonged exposure to air.

    • Solution A (Best Practice): Use a modern, air-stable precatalyst, such as a Buchwald-type G3 or G4 precatalyst (e.g., XPhos Pd G3).[3][4] These catalysts generate the active Pd(0) species more reliably and efficiently.

    • Solution B (Incremental Change): Increase the catalyst loading from a typical 1-2 mol% up to 5 mol%. This can compensate for partial deactivation but is less cost-effective.

    • Solution C (Verification): Always use a freshly opened bottle of the palladium source or one that has been stored properly under an inert atmosphere.[3]

  • Cause 2: Suboptimal Ligand Choice: The sterically bulky di-tert-butyl groups on your aryl halide (1-bromo-3,5-di-tert-butylbenzene) hinder the final reductive elimination step. A suitable ligand is crucial to facilitate this step.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are designed for sterically demanding substrates.[5] For monodentate ligands like these, a 1:2 or 1:4 Pd-to-ligand ratio is typically optimal to ensure the catalytically active species is formed.[3]

  • Cause 3: Ineffective Base or Solvent Combination: The base plays a critical role in activating the boronic acid for transmetalation. Its effectiveness is highly dependent on the solvent system.

    • Solution: For this type of coupling, an aqueous mixture of a polar aprotic solvent with a moderately strong base is often effective. A combination of dioxane/water or toluene/water with K₃PO₄ or K₂CO₃ is a robust starting point.[4][6] Ensure the base is finely powdered to maximize its surface area and reactivity.

Q2: My starting materials are consumed, but I'm seeing significant side products like homocoupled biphenyl (Ar-Ar) or protodeboronated arene (Ar'-H). How can I suppress these pathways?

These side reactions compete with the desired cross-coupling and point to specific mechanistic issues.

  • Problem A: Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a major cause of low yields, especially with electron-rich or sterically hindered boronic acids.[3]

    • Causality: This side reaction is often base- and temperature-mediated. Stronger bases and higher temperatures can accelerate the cleavage of the C-B bond.

    • Solution 1 (Milder Conditions): Lower the reaction temperature. Suzuki couplings can often be effective at 80-100 °C.[6]

    • Solution 2 (Weaker Base): Switch to a milder base. If you are using a strong base like NaOH or KOtBu, consider changing to K₃PO₄ or Cs₂CO₃, which are known to minimize protodeboronation.[3]

    • Solution 3 (Boronic Ester): Use a more stable boronic acid derivative, such as a pinacol ester (Ar'-Bpin). These are generally more resistant to protodeboronation than the corresponding boronic acids.

  • Problem B: Homocoupling: The coupling of two boronic acid molecules (Ar'-Ar') or two aryl halide molecules (Ar-Ar) can occur, often promoted by oxygen or inefficient catalytic turnover.

    • Causality: Oxygen can promote the oxidative homocoupling of boronic acids and can also deactivate the Pd(0) catalyst.

    • Solution 1 (Degassing): Ensure all solvents are rigorously degassed before use by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2 (Optimize Stoichiometry): Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. This can help favor the cross-coupling pathway.

ParameterRecommendation for 3,5-Di-tert-butyl-1,1'-biphenylRationale
Catalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)Air-stable precatalysts; efficient for sterically hindered substrates.[4]
Ligand XPhos or SPhos (if not using a precatalyst)Bulky, electron-rich ligands that promote reductive elimination.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong bases that minimize protodeboronation.[3]
Solvent Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Common systems that effectively dissolve reactants and mediate the base.[4]
Temperature 80 - 100 °CBalances reaction rate while minimizing thermal decomposition and side reactions.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and suppresses oxygen-mediated homocoupling.[3]

Part 2: Nitration Troubleshooting Guide

The nitration of 3,5-di-tert-butyl-1,1'-biphenyl is an electrophilic aromatic substitution. The two bulky tert-butyl groups at the 3 and 5 positions provide powerful steric hindrance, directing the incoming electrophile (the nitronium ion, NO₂⁺) almost exclusively to the C4 position.

Nitration_Mechanism Start 3,5-Di-tert-butyl-1,1'-biphenyl Sigma Arenium Ion Intermediate (Sigma Complex) Start->Sigma + NO₂⁺ Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Nitronium->Sigma Product 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Sigma->Product - H⁺ (Deprotonation) HSO4 HSO₄⁻ Sigma->HSO4 H⁺ acceptor

Caption: Mechanism for the electrophilic nitration of the biphenyl scaffold.

Q1: My nitration yield is low, and I recover a lot of starting material. What's wrong?

This typically points to an incomplete reaction due to conditions or reagent issues.

  • Cause 1: Insufficiently Potent Nitrating Agent: The biphenyl ring system is relatively electron-rich, but the steric bulk may slow the reaction. The concentration and strength of the nitrating agent are key.

    • Solution: A standard mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is usually sufficient. Ensure the acids are of high purity and not old. For more sensitive or complex substrates, alternative nitrating agents like tert-butyl nitrite can be considered, though they may require different conditions.[7][8]

  • Cause 2: Poor Temperature Control: Nitration is highly exothermic. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: The reaction is typically performed at low temperatures (e.g., 0 to 5 °C) to control the exotherm and improve selectivity.[9] If the reaction is not proceeding, allow it to warm slowly to room temperature while carefully monitoring. Do not apply external heat without extreme caution.

Q2: I'm observing the formation of dark, tar-like substances and multiple products by TLC.

This indicates side reactions, most likely oxidation or over-nitration.

  • Cause 1: Oxidation: The nitrating mixture is a powerful oxidizing agent, especially at elevated temperatures. This can lead to the degradation of the aromatic ring and the formation of polymeric byproducts.[9]

    • Solution: Strict temperature control is paramount. Add the biphenyl substrate slowly to the pre-chilled nitrating mixture (or vice-versa, depending on the protocol) using an efficient cooling bath (e.g., ice-salt). Vigorous stirring is essential to dissipate heat and avoid localized hot spots.

  • Cause 2: Over-nitration: The formation of dinitro- or trinitro-biphenyls can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Solution 1 (Control Stoichiometry): Use a molar ratio of nitric acid to biphenyl that is close to 1:1 or a slight excess (e.g., 1.1 equivalents).[9] This minimizes the availability of the nitrating agent for a second addition.

    • Solution 2 (Control Temperature): Lower temperatures disfavor the second nitration, which has a higher activation energy due to the deactivating effect of the first nitro group.

Q3: Is the regioselectivity (nitration at C4) guaranteed?

For this specific substrate, yes, the regioselectivity is very high.

  • Causality: The tert-butyl group is an ortho-, para-director.[10] In 3,5-di-tert-butyl-1,1'-biphenyl, the C2 and C6 positions (ortho to the other phenyl ring) are sterically blocked by the adjacent tert-butyl groups. The C4 position is para to one tert-butyl group and ortho to the other, making it the most electronically activated and sterically accessible site for electrophilic attack. Nitration at the other phenyl ring is possible but less favorable due to the slight deactivating effect of the substituted phenyl group.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3,5-di-tert-butylbenzene (1.0 eq), phenylboronic acid (1.3 eq), and finely powdered K₃PO₄ (2.5 eq).

  • Add XPhos Pd G3 (2 mol%).

  • Add degassed dioxane (to 0.2 M) and degassed water (1/5th the volume of dioxane) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 3,5-Di-tert-butyl-1,1'-biphenyl.

Protocol 2: Regioselective Nitration
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated H₂SO₄ and cool to 0 °C in an ice-salt bath.

  • Slowly add concentrated HNO₃ (1.1 eq) dropwise while maintaining the internal temperature below 5 °C.

  • In a separate flask, dissolve 3,5-Di-tert-butyl-1,1'-biphenyl (1.0 eq) in a minimal amount of H₂SO₄ or a suitable inert solvent like dichloromethane.

  • Add the biphenyl solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Once the starting material is consumed, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude solid from ethanol or methanol to obtain pure 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

References

  • Schroeder, G. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Zheng, M. et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Schroeder, G. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. Available at: [Link]

  • Hoffmann, A. K. et al. (1965). Nitroxide, di-tert-butyl. Organic Syntheses. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

  • Brasholz, M. et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumari, N. et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Kotha, S. et al. (2008). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. PMC. Available at: [Link]

  • 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. PubChem. Available at: [Link]

  • The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Journal of Chemical Education. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Facile synthesis of 3-nitro-2-substituted thiophenes. PubMed. Available at: [Link]

  • Method for purifying biphenyl. Google Patents.
  • Substituted pyrrole synthesis from nitrodienes. ResearchGate. Available at: [Link]

  • Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. ResearchGate. Available at: [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen. Available at: [Link]

  • Recent Advances in Radical Nitration Using tert-Butyl Nitrite. ResearchGate. Available at: [Link]

  • Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Google Patents.
  • Recently Applications of tert-butyl Nitrite in Organic Synthesis-Part I. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 3,5-Di-te...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This document offers in-depth technical guidance, drawing from established purification principles and field-proven insights to ensure the reliable attainment of high-purity material.

I. Understanding the Molecule and Potential Impurities

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered nitroaromatic compound. Its structure, characterized by bulky tert-butyl groups flanking a nitro group on one phenyl ring, presents unique challenges and considerations during purification.

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis, such as a corresponding boronic acid or halide.

  • Isomeric Byproducts: Positional isomers formed during the nitration or coupling reactions are common and often have very similar physical properties to the desired product, making them challenging to separate.

  • De-nitrated Species: Byproducts where the nitro group has been reduced or eliminated.

  • Oxidation Products: The presence of the nitro group can make the molecule susceptible to certain oxidative side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification?

A1: Always begin with a small-scale analysis of the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for assessing the complexity of the mixture and for screening potential solvent systems for both recrystallization and column chromatography.[1] A small-scale test recrystallization will also provide valuable information about the compound's solubility and crystallization behavior.

Q2: My crude product is a dark, oily residue. What does this indicate?

A2: An oily or dark-colored crude product often suggests the presence of significant impurities or residual high-boiling solvents.[2] The color may be due to polymeric byproducts or highly conjugated impurities. It is advisable to attempt an initial purification step, such as trituration with a non-polar solvent like hexane, to precipitate the desired compound and remove some of the more soluble, colored impurities. If the product still "oils out" during recrystallization, this indicates that the solution is becoming supersaturated at a temperature above the compound's melting point, often due to the presence of impurities.[3] To remedy this, reheat the solution, add more solvent, and allow for slower cooling.[1][4]

Q3: How do I choose the best purification method for this specific compound?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is the most efficient method for removing small amounts of impurities if a suitable solvent can be found.[5] It is generally the preferred first-line approach for solids.

  • Column Chromatography is necessary when dealing with complex mixtures, particularly for separating closely related isomers or when a suitable recrystallization solvent cannot be identified.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) is typically reserved for final polishing to achieve very high purity or for separating particularly challenging mixtures that are not amenable to standard column chromatography.

Q4: Can I use charcoal to decolorize my product during recrystallization?

A4: Yes, activated charcoal can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to a lower yield.[4] Use the minimum amount necessary and perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]

III. Troubleshooting Guides

A. Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[4] 2. The solution is not sufficiently supersaturated. 3. The compound has a high kinetic barrier to nucleation.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.[2] 3. Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. 1. The solution is too concentrated, leading to supersaturation above the compound's melting point.[3] 2. The presence of significant impurities is depressing the melting point.1. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][4] 2. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Low recovery of purified product. 1. The chosen solvent has too high a solubility for the compound at low temperatures. 2. Too much solvent was used initially.[4] 3. Premature crystallization occurred during a hot filtration step.1. Cool the filtrate in an ice bath to maximize precipitation. 2. Concentrate the mother liquor and cool to obtain a second crop of crystals.[4] 3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out on the filter paper.[5]
Purity does not improve significantly. 1. The impurities have very similar solubility profiles to the desired product (e.g., isomers). 2. The cooling process was too rapid, trapping impurities in the crystal lattice.[4]1. Attempt a different recrystallization solvent or a binary solvent system. If unsuccessful, column chromatography is the recommended next step.[1] 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
B. Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor separation of spots on TLC, and consequently, on the column. 1. The solvent system (mobile phase) is not optimized.[1] 2. The sample is overloaded.1. Systematically screen different solvent systems using TLC. For nitroaromatic compounds, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a larger column or load less sample. A general guideline is a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.
Streaking or tailing of bands on the column. 1. The sample is not sufficiently soluble in the mobile phase. 2. The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). 3. The column was packed improperly, leading to channels.1. Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. 2. Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. 3. Ensure the column is packed evenly without any air bubbles.
The desired compound elutes too quickly (high Rf). The mobile phase is too polar.Decrease the proportion of the more polar solvent in your mobile phase.
The desired compound does not elute from the column (low Rf). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

IV. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Solvent Selection: Place a small amount of the crude 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in a test tube. Add a few drops of the test solvent (e.g., ethanol, methanol, or isopropanol). The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[2][5] This is a critical step to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[6] Dry the crystals thoroughly to remove any remaining solvent.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from its impurities, with an Rf value for the product of approximately 0.3.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column. Collect fractions and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

V. Visual Workflows

Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for common recrystallization issues.

VI. References

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization.... Retrieved from [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. Retrieved from

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl-. Retrieved from [Link]

  • European Journal of Chemistry. (2023, March 31). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. Retrieved from [Link]

  • ACS Publications. (n.d.). 3,5-Di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. Retrieved from [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Retrieved from

  • IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142926B - Preparation method of 3, 5-di-tert-butylphenol. Retrieved from

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Retrieved from

  • Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. As a highly lipophilic molecule, characterized by its bulky tert-butyl groups and biph...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. As a highly lipophilic molecule, characterized by its bulky tert-butyl groups and biphenyl core, this compound presents significant solubility challenges in aqueous media, a common hurdle for researchers in drug discovery and materials science.[1][2] This guide is designed to provide you with practical, field-proven strategies to overcome these issues, ensuring the successful progression of your experiments. We will explore the underlying principles of solubility enhancement and provide detailed protocols to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I've just received 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, and it won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: This is the most common and expected issue. Due to its chemical structure, the compound is practically insoluble in water. Your first step should be to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capabilities for a vast range of organic molecules.[3] From this primary stock, you can perform serial dilutions into your experimental medium.

  • Causality: The large, non-polar surface area of the biphenyl rings and tert-butyl groups results in strong crystal lattice energy and unfavorable interactions with polar water molecules. A strong, polar aprotic solvent like DMSO can effectively solvate the molecule, breaking down the crystal structure and allowing it to enter solution.

Q2: I'm concerned about the effect of the organic solvent on my biological assay. What are the typical tolerance limits?

A2: This is a critical consideration. Most cell-based assays are sensitive to organic solvents. A general best practice is to keep the final concentration of the solvent in your assay below 0.5% (v/v), with many sensitive assays requiring concentrations as low as 0.1%.[3] It is imperative to run a "vehicle control" in your experiment—this is your assay medium containing the same final concentration of the organic solvent as your test samples, but without the compound. This control validates that any observed effects are due to your compound and not the solvent itself.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?

A3: This indicates that you have exceeded the kinetic solubility of your compound in the final aqueous medium. When the high-concentration DMSO stock is rapidly diluted, the compound is "shocked" into an environment where it is no longer soluble, causing it to crash out of solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be too high. Try a lower final concentration.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously, and then gradually add the remaining buffer.

  • Explore Co-Solvents: A single solvent system may not be sufficient. You may need a combination of solvents or a different primary solvent altogether.[4][5]

  • Utilize Formulation Excipients: For persistent issues, advanced formulation techniques using solubilizing excipients like cyclodextrins may be necessary.[3][4]

Troubleshooting & Optimization Guides

Guide 1: Optimizing Your Co-Solvent System

If DMSO alone is problematic, screening other solvents or using a co-solvent blend can be an effective strategy.[5] The goal is to find a solvent system that maximizes compound solubility while minimizing biological interference.

Common Organic Solvents for Stock Preparation

SolventAbbreviationPropertiesTypical Starting Conc. in Assay
Dimethyl SulfoxideDMSOStrong, polar aprotic< 0.5%
EthanolEtOHPolar protic, common for in vivo< 1%
DimethylformamideDMFPolar aprotic, use with caution< 0.1%
AcetonitrileACNPolar aprotic, less common for cell assaysSystem Dependent

Experimental Protocol: Co-Solvent Screening

  • Preparation: Prepare 50 mM stock solutions of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in DMSO, Ethanol, and DMF.

  • Solubility Test: In separate microcentrifuge tubes, add 2 µL of each stock solution to 98 µL of your aqueous experimental buffer (this creates a 1:50 dilution, targeting 1 mM with 2% solvent).

  • Observation: Vortex each tube vigorously for 30 seconds. Let the tubes stand at room temperature for 10 minutes.

  • Analysis: Centrifuge the tubes at high speed (>10,000 x g) for 10 minutes to pellet any undissolved precipitate.[3]

  • Evaluation: Carefully inspect the supernatant. A clear, particle-free solution indicates good solubility under these conditions. Compare the clarity of the different solvent systems to identify the most promising candidate.

  • Validation: For the best candidate, perform serial dilutions to determine the highest concentration that remains stable in solution without precipitation. Always validate this system with your vehicle controls.

Guide 2: Leveraging Solubilizing Excipients: Cyclodextrins

When co-solvents fail or are incompatible with your system, cyclodextrins offer a powerful alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol: Solubilization with HP-β-CD

  • Excipient Stock Preparation: Prepare a 40% (w/v) stock solution of HP-β-CD in your aqueous buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Compound Addition: Weigh the required amount of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl and add it directly to the HP-β-CD solution to achieve your desired final concentration.

  • Complexation: Agitate the mixture vigorously. This may require extended vortexing, sonication in a water bath, or overnight stirring at room temperature to allow for the formation of the inclusion complex.

  • Sterilization & Clarification: Once the compound appears fully dissolved, filter the solution through a 0.22 µm syringe filter. This sterilizes the solution and removes any remaining micro-precipitates.[3]

  • Assay Dilution: Use this formulated stock for serial dilutions into your final assay medium.

  • Crucial Control: Remember to include a vehicle control containing 40% HP-β-CD diluted in the same manner as your test compound to account for any effects of the excipient itself.

Visual Workflow and Decision Making

To assist in selecting the appropriate strategy, the following decision tree outlines a logical troubleshooting workflow.

G start Start: Compound Insoluble in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Does it Precipitate? dilute->precipitate success Success! Proceed with Experiment (Ensure Vehicle Control) precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes strategy1 Strategy 1: Reduce Final Concentration troubleshoot->strategy1 strategy2 Strategy 2: Screen Alternative Co-solvents (e.g., EtOH, DMF) troubleshoot->strategy2 strategy3 Strategy 3: Use Solubilizing Excipients (e.g., HP-β-CD) troubleshoot->strategy3 strategy1->dilute Re-attempt strategy2->dilute Re-attempt strategy3->dilute Re-attempt

Caption: Troubleshooting workflow for addressing compound insolubility.

The mechanism of cyclodextrin action involves the encapsulation of the hydrophobic guest molecule.

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Result CD Cyclodextrin (Host) CD_desc Hydrophilic Exterior (Water Soluble) CD->CD_desc Drug_desc Hydrophobic Interior Cavity CD->Drug_desc Encapsulates Complex Soluble Complex Drug 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (Guest Molecule) Water Aqueous Solution (Water) Complex->Water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Hoffmann, A. K., Feldman, A. M., Gelblum, E., & Hodgson, W. G. (n.d.). DI-t-BUTYL NITROXIDE. Organic Syntheses. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Li, J. T., et al. (2007). 1,3-Bis(4-tert-butylphenyl)-4-nitrobutan-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4133. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3,3'-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N'-bipropionamide. Chemos GmbH & Co. KG. Retrieved from [Link]

  • Sharma, A., et al. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 429–436. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxyanisole. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Recently Applications of tert-butyl Nitrite in Organic Synthesis-Part I. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. MicroChemicals. Retrieved from [Link]

  • Liao, Y., et al. (n.d.). 3,5-Di-tert-butyl-3′-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior. University of Massachusetts Amherst. Retrieved from [Link]

  • APIC. (n.d.). Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. GMP Navigator. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Retrieved from [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Google Patents.
  • PubChem. (n.d.). 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • CPAchem Ltd. (2023). 1,3,5-triazinan [CAS:27676-62-6 - Safety data sheet]. CPAchem Ltd. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthetic process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl typically involves two key transformations: a Friedel-Crafts alkylation to produce the di-tert-butylbiphenyl intermediate, followed by a regioselective nitration. An alternative and common modern approach is the Suzuki-Miyaura cross-coupling reaction. Each step presents unique challenges, from controlling substitution patterns to minimizing side reactions and purifying the final product. This guide will deconstruct these challenges and provide actionable solutions.

Troubleshooting Guide & FAQs

Part 1: Suzuki-Miyaura Coupling Approach

This is a widely used method for constructing the biphenyl backbone. A common route involves the coupling of an appropriately substituted aryl halide with an arylboronic acid.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biphenyl product. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a breakdown of potential issues and their remedies:

  • Decomposition of the Boronic Acid: Arylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, especially under the basic reaction conditions.[1][2] To mitigate this, ensure your reagents and solvents are dry and consider using a milder base.

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its catalytic activity.[2] This can be caused by impurities or inappropriate reaction conditions. Ensure high-purity reagents and consider using more robust ligands that stabilize the palladium catalyst.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. The choice of base is crucial for this process.[1] While stronger bases can facilitate transmetalation, they may also promote side reactions. Experiment with different bases such as potassium carbonate, cesium carbonate, or potassium phosphate to find the optimal balance.

  • Homocoupling: A common side reaction is the coupling of two molecules of the aryl halide or two molecules of the arylboronic acid.[2][3] This is often promoted by the presence of oxygen.[3] It is essential to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Question 2: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I suppress their formation?

Answer: The formation of homocoupling products is a frequent issue in Suzuki-Miyaura reactions.[2][3] Here are targeted strategies to minimize this side reaction:

  • Strictly Anaerobic Conditions: Oxygen can facilitate the oxidative addition of the palladium catalyst to the aryl halide, leading to homocoupling.[4] Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. More electron-rich and bulky ligands can often favor the cross-coupling pathway.

  • Stoichiometry Control: Using a slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and reduce the amount of unreacted aryl halide available for homocoupling.

Part 2: Nitration of 3,5-Di-tert-butyl-1,1'-biphenyl

The introduction of the nitro group at the 4-position of the di-tert-butylated ring requires careful control to achieve the desired regioselectivity and avoid side reactions.

Question 3: My nitration reaction is producing a mixture of isomers and poly-nitrated products. How can I improve the regioselectivity for the desired 4-nitro isomer?

Answer: Achieving high regioselectivity in the nitration of substituted biphenyls can be challenging. The directing effects of the substituents and the reaction conditions play a crucial role.

  • Steric Hindrance: The two bulky tert-butyl groups at the 3 and 5 positions sterically hinder the ortho positions (2 and 6), directing the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (4).[5]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity.[6] Running the reaction at 0°C or even lower can significantly favor the formation of the para-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent can influence the outcome. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion.[7] However, for sensitive substrates, milder nitrating agents like tert-butyl nitrite can offer better control and chemoselectivity.[8][9][10][11]

  • Controlled Addition: Adding the nitrating agent slowly to the solution of the biphenyl derivative allows for better temperature control and can minimize the formation of di-nitrated byproducts.[6] Once one nitro group is added, the ring becomes deactivated, making further nitration more difficult.[12]

Question 4: I am observing the formation of dark-colored, tar-like substances in my nitration reaction. What is causing this and how can I prevent it?

Answer: The formation of colored impurities is often due to oxidative side reactions.[6][13] The nitrating mixture is a strong oxidizing agent, especially at elevated temperatures.

  • Strict Temperature Control: Maintaining a low and consistent temperature throughout the reaction is critical to minimize oxidation.[6]

  • Purity of Reagents: Ensure that your starting materials and solvents are of high purity. Contaminants can catalyze unwanted side reactions.

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to the degradation of the product and the formation of polymeric byproducts.

Question 5: I am concerned about the possibility of de-tert-butylation during the nitration step. Is this a valid concern and how can it be avoided?

Answer: Yes, de-tert-butylation can occur under strongly acidic conditions, which are typical for nitration reactions. The tert-butyl group can be cleaved as a tert-butyl cation.

  • Acid Concentration: Using an excessively high concentration of sulfuric acid can promote dealkylation. It is important to use the appropriate ratio of nitric acid to sulfuric acid.

  • Temperature Control: As with other side reactions, higher temperatures can increase the rate of de-tert-butylation. Maintaining a low reaction temperature is a key preventative measure.

  • Alternative Nitrating Agents: If de-tert-butylation is a persistent issue, consider using milder nitrating agents that do not require strongly acidic conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water) and the base (e.g., 2M aqueous sodium carbonate, 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration

This protocol outlines a general procedure for the regioselective nitration of 3,5-Di-tert-butyl-1,1'-biphenyl.

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 3,5-Di-tert-butyl-1,1'-biphenyl (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Slow Addition: Add the cold nitrating mixture dropwise to the biphenyl solution while maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterSuzuki-Miyaura CouplingNitration
Key Reagents Aryl halide, Arylboronic acid, Palladium catalyst, Base3,5-Di-tert-butyl-1,1'-biphenyl, Nitric acid, Sulfuric acid
Typical Solvents Toluene/Water, Dioxane, THFDichloromethane, Acetic anhydride
Reaction Temperature Reflux0°C
Common Byproducts Homocoupled products, Protodeboronated areneIsomeric nitro-compounds, Poly-nitrated products, Oxidation products
Purification Method Column ChromatographyRecrystallization, Column Chromatography

Visualizations

Suzuki_Miyaura_Cycle Ar-X + Pd(0) Ar-X + Pd(0) Oxidative Addition Oxidative Addition Ar-X + Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'-B(OR)2] Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Ar-Ar' + Pd(0) Ar-Ar' + Pd(0) Reductive Elimination->Ar-Ar' + Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nitration_Troubleshooting cluster_problems Common Problems in Nitration cluster_solutions Solutions Low Regioselectivity Low Regioselectivity Lower Temperature Lower Temperature Low Regioselectivity->Lower Temperature Control Reagent Stoichiometry Control Reagent Stoichiometry Low Regioselectivity->Control Reagent Stoichiometry Oxidative Byproducts Oxidative Byproducts Oxidative Byproducts->Lower Temperature Ensure High Purity Reagents Ensure High Purity Reagents Oxidative Byproducts->Ensure High Purity Reagents Monitor Reaction Time Monitor Reaction Time Oxidative Byproducts->Monitor Reaction Time De-tert-butylation De-tert-butylation De-tert-butylation->Lower Temperature Use Milder Nitrating Agent Use Milder Nitrating Agent De-tert-butylation->Use Milder Nitrating Agent

Caption: Troubleshooting flowchart for the nitration reaction.

References

  • Al-Masum, M. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • 1 NITRATION. (n.d.). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • A Continuous Process For Nitration Of Substituted Aromatic Compound. (n.d.). Quick Company. Retrieved from [Link]

  • Fischer, A., & Henderson, G. N. (1985). ips0 Nitration. XXV.' Nitration of di-tert-butylphenols. Canadian Journal of Chemistry. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Why nitration of biphenyl gives 2-nitrobiphenyl as major product? [closed]. (2018, January 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Biocatalytic Strategies for Nitration Reactions. (2024, December 16). JACS Au - ACS Publications. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018, April 4). Quora. Retrieved from [Link]

  • Study of Nitration and Oxidation in Oxynitrogen Systems. (n.d.). DTIC. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • Polynitration of Aromatics. (n.d.). IITBombay - IRCC. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Retrieved from [Link]

  • The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. (n.d.). Retrieved from [Link]

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. Retrieved from [Link]

  • US5616818A - Process for the polynitration of aromatic compounds. (n.d.). Google Patents.
  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). PMC. Retrieved from [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source. (n.d.). PMC. Retrieved from [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved from [Link]

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. (n.d.). C18H21NO4 | CID - PubChem. Retrieved from [Link]

  • Process for the polynitration of aromatic compounds. (n.d.). Patent US-5616818-A - PubChem. Retrieved from [Link]

  • Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]

  • US3705203A - Method for purifying biphenyl. (n.d.). Google Patents.
  • Recent Advances in Radical Nitration Using tert-Butyl Nitrite. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. (2024, November 12). IvyPanda. Retrieved from [Link]

  • University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. (n.d.). Retrieved from [Link]

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (n.d.). ResearchGate. Retrieved from [Link]

  • US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. (n.d.). Google Patents.

Sources

Troubleshooting

Optimization of reaction conditions for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl derivatization

Welcome to the Technical Support Center for the derivatization of sterically hindered biphenyl systems. The compound 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl presents a classic synthetic challenge in organic chemistry: th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of sterically hindered biphenyl systems. The compound 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl presents a classic synthetic challenge in organic chemistry: the nitro group at the 4-position is severely shielded by the flanking bulky tert-butyl groups at the 3 and 5 positions.

This steric wall prevents effective coordination with heterogeneous catalyst surfaces and slows down the kinetics of nucleophilic or electrophilic attacks. This guide provides field-proven troubleshooting protocols, mechanistic insights, and standard operating procedures (SOPs) to successfully reduce this hindered nitro group to an amine (3,5-di-tert-butyl-4-amino-1,1'-biphenyl)—the critical first step for downstream derivatizations such as Buchwald-Hartwig cross-couplings or amide bond formations [1].

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My standard Pd/C catalytic hydrogenation yields mostly unreacted starting material. Why? A: Heterogeneous catalytic hydrogenation requires the nitroarene to adsorb flat onto the palladium surface. The immense steric bulk of the two tert-butyl groups physically prevents the nitro group from reaching the catalyst surface [1]. Solution: Switch to homogeneous reduction methods or dissolving metal reductions (e.g., SnCl2 in ethanol or Zn dust with NH4Cl) that rely on single-electron transfer (SET) in solution rather than surface adsorption.

Q2: The reaction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (M - 16). How do I push it to the amine? A: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The final cleavage of the N-O bond in the hydroxylamine to form the amine is the most sterically demanding step. Solution: If using SnCl2, increase the temperature to reflux (80 °C) and ensure a highly acidic environment to protonate the hydroxylamine, making it a better leaving group [2]. If using Zn/NH4Cl, increase the equivalents of Zinc to 10-15 eq and extend the reaction time.

Q3: I am observing de-tert-butylation (loss of t-butyl groups) during the reduction. How can I prevent this? A: Harsh acidic conditions (like boiling concentrated HCl) combined with high temperatures can lead to the acid-catalyzed cleavage of the tert-butyl groups via a retro-Friedel-Crafts alkylation mechanism. Solution: Use milder reduction conditions. The Zinc/Ammonium chloride (Zn/NH4Cl) protocol in methanol/water is nearly neutral and perfectly preserves the tert-butyl groups while effectively reducing the nitro moiety [4].

Section 2: Mechanistic Pathway of Hindered Nitro Reduction

Understanding the bottleneck in your reaction is critical. The diagram below illustrates the reduction pathway and highlights where steric hindrance causes the reaction to stall.

Mechanism Nitro Ar-NO2 Sterically Blocked Nitroso Ar-NO Fast Transient Nitro->Nitroso 2e-, 2H+ (Slow) Hydroxylamine Ar-NHOH Stable Intermediate (Bottleneck) Nitroso->Hydroxylamine 2e-, 2H+ (Fast) Amine Ar-NH2 Target Product Hydroxylamine->Amine 2e-, 2H+ (Steric Clash Requires Heat)

Mechanistic pathway of nitro reduction highlighting the sterically hindered hydroxylamine bottleneck.

Section 3: Quantitative Comparison of Reduction Conditions

The following table summarizes the efficacy of various reduction conditions for 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl based on empirical data from hindered nitroarene studies.

Method / ReagentConditionsTemperatureTimeYield of AmineSide Reactions / Notes
Pd/C + H2 (1 atm) EtOH, 10% Pd/C25 °C24 h< 5%Mostly unreacted starting material due to poor surface adsorption.
Pd/C + H2 (50 psi) EtOH, 10% Pd/C50 °C48 h40-50%Incomplete conversion; hydroxylamine intermediate persists.
SnCl2·2H2O EtOH / EtOAc80 °C (Reflux)4-6 h85-95%Highly effective; requires basic workup to remove tin salts.
Zn dust / NH4Cl MeOH / H2O65 °C12 h80-90%Mildest condition; excellent functional group tolerance.
Continuous Flow (Pd) Flow Reactor25 °C3 min> 95%Overcomes mass transfer limits; requires specialized flow setup [3].

Section 4: Experimental Protocols (SOPs)

Protocol A: Tin(II) Chloride Reduction (The "Brute Force" Method)

Causality: SnCl2 operates via a homogeneous single-electron transfer mechanism, bypassing the need for surface adsorption. The elevated temperature overcomes the activation energy required to cleave the sterically shielded N-O bond of the hydroxylamine intermediate [2].

Step-by-step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 to 6.0 equivalents of Tin(II) chloride dihydrate (SnCl2·2H2O). Note: The excess is required to drive the reaction past the hydroxylamine bottleneck.

  • Reaction: Heat the mixture to 80 °C (reflux) under an inert atmosphere (N2 or Argon) for 4 to 6 hours. Monitor by TLC or LC-MS until the intermediate mass (M-16) disappears.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into a beaker containing crushed ice and add 1M NaOH aqueous solution until the pH reaches 10-11. Crucial Step: This converts the soluble tin salts into insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 3,5-di-tert-butyl-4-amino-1,1'-biphenyl.

Protocol B: Zinc / Ammonium Chloride Reduction (The "Mild" Method)

Causality: Zinc dust acts as the electron source, while NH4Cl provides a mildly acidic proton source. This method avoids strong acids, completely eliminating the risk of acid-catalyzed de-tert-butylation, making it ideal for highly sensitive substrates [4].

Step-by-step Methodology:

  • Setup: Dissolve 1.0 equivalent of the nitroarene in a 4:1 mixture of Methanol and Water (0.15 M concentration).

  • Reagent Addition: Add 3.0 equivalents of solid Ammonium Chloride (NH4Cl), followed by the portion-wise addition of 10.0 equivalents of activated Zinc dust. Caution: Zinc addition can be exothermic.

  • Reaction: Stir the suspension vigorously at 65 °C for 12 hours. Vigorous stirring is essential as the reaction occurs at the liquid-solid interface of the zinc particles.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the unreacted zinc dust and zinc salts. Wash the Celite pad thoroughly with Methanol and Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove methanol. Dilute the remaining aqueous residue with Ethyl Acetate and wash with saturated NaHCO3 and brine. Dry over MgSO4 and evaporate to yield the target amine.

Note on Downstream Derivatization: Once the amine is successfully synthesized, subsequent derivatizations (e.g., Buchwald-Hartwig amination) will still face steric resistance. Utilizing highly active pre-catalysts (like Pd-PEPPSI complexes) and extended heating times will be required to achieve high yields [2].

Section 5: Decision Matrix for Protocol Selection

Use the following workflow to determine the optimal derivatization strategy based on your laboratory constraints.

DecisionMatrix Start Select Reduction Protocol for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl AcidSens Is the substrate or downstream process sensitive to strong acids? Start->AcidSens YesAcid Yes AcidSens->YesAcid NoAcid No AcidSens->NoAcid UseZn Use Protocol B: Zn / NH4Cl (Mild) YesAcid->UseZn Speed Is rapid conversion the primary goal? NoAcid->Speed YesSpeed Yes Speed->YesSpeed NoSpeed No Speed->NoSpeed UseSn Use Protocol A: SnCl2 Reflux (Fast & Robust) YesSpeed->UseSn UseFlow Consider Continuous Flow Hydrogenation (Pd-PCN) NoSpeed->UseFlow

Decision matrix for selecting the optimal reduction protocol for sterically hindered nitroarenes.

References

  • Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic-Chemistry.org. URL:[Link]

  • Jiang, L., et al. "Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Loginova, N.V., et al. "Polyfunctional Sterically Hindered Catechols with Additional Phenolic Group and Their Triphenylantimony(V) Catecholates: Synthesis, Structure, and Redox Properties." PubMed Central. URL:[Link]

Optimization

Technical Support Center: Spectroscopic Analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Welcome to the technical support center for the spectroscopic analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this sterically hindered nitroaromatic compound. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format.

FAQs: Predicted Spectral Data

Before troubleshooting, it's crucial to have a baseline. The following tables summarize the predicted spectroscopic data for pure 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~7.60 - 7.50m5HProtons on unsubstituted phenyl ringStandard aromatic region for a monosubstituted benzene ring.
~7.45s2HH-2', H-6'These protons are ortho to the nitro group and adjacent to bulky tert-butyl groups. They appear as a singlet due to similar chemical environments and lack of ortho coupling.
~1.40s18HProtons of two tert-butyl groupsClassic singlet for tert-butyl groups, integrating to 18 protons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Notes
~152C-4' (ipso-NO₂)The nitro group is strongly deshielding.
~148C-3', C-5' (ipso-tBu)Quaternary carbons attached to tert-butyl groups.
~140C-1Quaternary carbon of the unsubstituted phenyl ring.
~138C-1'Quaternary carbon of the substituted phenyl ring.
~129.5C-3, C-5Meta carbons of the unsubstituted phenyl ring.
~128.8C-4Para carbon of the unsubstituted phenyl ring.
~127.5C-2, C-6Ortho carbons of the unsubstituted phenyl ring.
~123C-2', C-6'Deshielded by the adjacent nitro group.
~35C(CH₃)₃Quaternary carbon of the tert-butyl groups.
~31C(CH₃)₃Methyl carbons of the tert-butyl groups.

Table 3: Key IR and MS Spectroscopic Data

TechniqueFeatureExpected Value/ObservationRationale
IR Asymmetric NO₂ Stretch~1530-1490 cm⁻¹ (Strong)A characteristic and intense band for aromatic nitro compounds.[1][2]
Symmetric NO₂ Stretch~1355-1335 cm⁻¹ (Strong)The second key indicator for the nitro group.[1][2]
C-N Stretch~870-840 cm⁻¹ (Medium)Vibration of the bond connecting the nitro group to the aromatic ring.[1]
MS (EI) Molecular Ion (M⁺)m/z = 311Calculated for C₂₀H₂₅NO₂.
Key Fragmentsm/z = 296 [M-CH₃]⁺Loss of a methyl group from a tert-butyl group.
m/z = 265 [M-NO₂]⁺Loss of the nitro group.
m/z = 57 [C(CH₃)₃]⁺Stable tert-butyl cation.

Table 4: Predicted UV-Vis Spectral Data

Solventλmax (nm)TransitionRationale
Hexane/Ethanol~260-280 nmπ → π*This absorption is characteristic of the conjugated biphenyl system. The nitro group can cause a red shift (bathochromic shift) compared to unsubstituted biphenyl.[3][4]

Troubleshooting Guide

¹H and ¹³C NMR Spectroscopy

Q1: Why are the aromatic signals in my ¹H NMR spectrum broader than expected, or why do I see more signals than predicted at room temperature?

A1: This is a classic issue for sterically hindered biphenyls and is likely due to atropisomerism .

  • Causality: The bulky tert-butyl groups and the nitro group on one phenyl ring sterically clash with the protons of the other ring. This restricts free rotation around the C-C single bond connecting the two rings.[5] If the energy barrier to rotation is high enough, you can have stable or slowly interconverting rotational isomers (atropisomers) at room temperature. These atropisomers are diastereomers and will have distinct NMR spectra, leading to peak broadening or the appearance of extra signals.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the definitive experiment to confirm restricted rotation.

      • Heating: As you increase the temperature, the rate of rotation around the biphenyl bond will increase. If atropisomerism is the cause, you will see the broadened peaks sharpen, or multiple signals coalesce into a single, averaged signal.

      • Cooling: Lowering the temperature may further slow the rotation, potentially resolving the broad peaks into sharp, distinct signals for each atropisomer.

    • Solvent Choice: While less impactful than temperature, changing to a more viscous solvent might slightly raise the coalescence temperature, but VT-NMR is the more direct solution.

Q2: I'm having trouble integrating the aromatic region of my ¹H NMR. The signals for the two phenyl rings are overlapping.

A2: Overlapping aromatic signals are common. Here’s a logical workflow to deconvolve them.

  • Causality: The chemical shifts of the protons on both rings fall within a narrow range (~7.4-7.6 ppm), making clear integration difficult.

  • Troubleshooting Workflow:

    G start Start: Overlapping Aromatic Signals check_s Identify the sharp singlet for H-2', H-6' (~7.45 ppm) start->check_s integrate_s Integrate this singlet and set it to 2H check_s->integrate_s integrate_rest Integrate the remaining multiplet region integrate_s->integrate_rest verify Does the multiplet integrate to ~5H? integrate_rest->verify success Success: Integration is correct. verify->success Yes fail Problem: Integration is incorrect. verify->fail No rephase Action: Carefully re-phase and re-baseline the spectrum. fail->rephase impurity Check for solvent (e.g., CHCl₃ at 7.26 ppm) or other aromatic impurities. fail->impurity rephase->integrate_s

    Caption: Workflow for deconvolving aromatic ¹H NMR signals.

Q3: Some of the quaternary carbon signals in my ¹³C NMR spectrum are very weak or missing. How can I be sure of their assignment?

A3: Weak quaternary carbon signals are expected due to their long relaxation times and lack of a Nuclear Overhauser Effect (NOE) from attached protons.

  • Causality: Quaternary carbons lack directly attached protons, which are the primary source of signal enhancement via NOE in standard proton-decoupled ¹³C NMR experiments. Their spin-lattice relaxation times (T₁) are also much longer, meaning they may not fully relax between pulses, leading to signal saturation and reduced intensity.

  • Experimental Solutions:

    • Increase Scan Number: The most straightforward approach is to acquire more scans to improve the signal-to-noise ratio.

    • Increase Relaxation Delay (d1): Add a longer delay (e.g., 5-10 seconds) between pulses to allow the quaternary carbons to fully relax. This is often the most effective method.

    • Use a Different Pulse Program: Consider using a pulse sequence that is less dependent on NOE, or one specifically designed for observing quaternary carbons. A DEPT-Q experiment can be very useful as it shows CH, CH₂, and CH₃ signals with one phase and quaternary carbons with another.

    • Add a Relaxation Agent: In non-critical samples, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T₁ relaxation times of all carbons, significantly boosting the intensity of quaternary signals.

Infrared (IR) Spectroscopy

Q1: The peaks for my nitro group are weaker than expected or are shifted. Is there a problem with my sample?

A1: This could be due to several factors related to the molecular environment and sample preparation.

  • Causality: The position and intensity of the NO₂ stretches are sensitive to the electronic environment.[1] Conjugation with the biphenyl system already influences their position. Intermolecular interactions, such as crystal packing effects or solvent interactions, can cause further shifts or broadening.

  • Troubleshooting Steps:

    • Confirm Purity: Ensure the sample is free of impurities that might have interfering absorbances. Recrystallize the sample if necessary.

    • Check Sample Preparation:

      • KBr Pellet: If using a KBr pellet, ensure it is completely dry. Moisture can interact with the polar nitro group and broaden the peaks. Also, ensure the sample is ground to a very fine powder and is homogeneously dispersed.

      • Thin Film/Solution: If running as a solution or thin film, the solvent can influence peak position. Compare the spectrum to one run neat or in a non-polar solvent.

    • Reference Comparison: The expected ranges (1530-1490 cm⁻¹ and 1355-1335 cm⁻¹) are typical for aromatic nitro compounds.[2] Minor deviations are not necessarily indicative of a problem as long as two strong, distinct peaks are present in these regions.

Mass Spectrometry (MS)

Q1: I don't see the molecular ion peak (M⁺) at m/z 311 in my Electron Ionization (EI) mass spectrum.

A1: The absence of a molecular ion peak in EI-MS is common for certain classes of molecules, especially those that fragment readily.

  • Causality: EI is a high-energy ionization technique that can cause the newly formed molecular ion to be so energetically unstable that it fragments completely before it can be detected.[6] Molecules with weak bonds or very stable fragmentation pathways are prone to this. The bond between the bulky substituted ring and the unsubstituted phenyl ring can be a point of cleavage.

  • Troubleshooting and Confirmation:

    • Look for Characteristic Fragments: Instead of the M⁺ peak, look for evidence of its brief existence through its fragments. The most common and stable fragment is often the loss of a methyl group from a tert-butyl group, leading to a strong peak at m/z 296 ([M-15]⁺). Also, look for the loss of the nitro group at m/z 265 ([M-46]⁺).

    • Use a "Softer" Ionization Technique: If confirming the molecular weight is critical, re-run the sample using a soft ionization method that imparts less energy to the molecule.

      • Electrospray Ionization (ESI): This technique typically produces the protonated molecule, [M+H]⁺, which would be observed at m/z 312 .

      • Chemical Ionization (CI): Similar to ESI, CI is a softer technique that would likely yield a strong [M+H]⁺ peak.

    G start Start: No Molecular Ion (M+) at m/z 311 in EI-MS check_fragments Analyze Spectrum for Key Fragments: [M-CH₃]⁺ at m/z 296 [M-NO₂]⁺ at m/z 265 start->check_fragments fragments_found Fragments are present. check_fragments->fragments_found Yes fragments_not_found Key fragments are absent. check_fragments->fragments_not_found No soft_ionization Action: Re-run sample using a soft ionization technique (ESI or CI). fragments_found->soft_ionization fragments_not_found->soft_ionization look_for_MH Look for [M+H]⁺ at m/z 312. soft_ionization->look_for_MH success Success: Molecular weight confirmed. look_for_MH->success [M+H]⁺ Found fail Problem: Compound may be incorrect or degraded. look_for_MH->fail [M+H]⁺ Not Found

    Caption: Troubleshooting logic for an absent molecular ion peak.

References

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, Crystal Structure, DFT/HF, Hirshfeld Surface, and Molecular Docking Analysis of 4-(tert-Butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

  • PubChem. (n.d.). 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxyanisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Maj, A. M., Kourist, R., & Eltis, L. D. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 15(3), 1435–1449. [Link]

  • Dr. K. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Image]. Retrieved from [Link]

  • Gerlach, D. H., & Doughty, S. M. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education, 74(12), 1468. [Link]

  • Khaikin, L. S., Kochikov, I. V., Grikina, O. E., Tikhonov, D. S., & Vilkov, L. V. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 23, 103-125. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Mabbott, S., Reglinski, J., & Smith, W. E. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3149–3156. [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • Rosen, G. M., & Rauckman, E. J. (1981). 3,5-Di-tert-butyl-3'-(N-tert-butyl-N-aminoxy)-4-oxybiphenyl: A Heterospin Diradical with Temperature Dependent Behavior. Journal of Organic Chemistry, 46(7), 1430-1433. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Reddit. (2026, February 2). Help! Stuck in an NMR "Loop" with SMA Synthesis. r/Chempros. [Link]

  • Bak, B. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

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Troubleshooting

Preventing decomposition of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl during reactions

Technical Support Center: Stabilizing 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Welcome to the technical support guide for handling 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This document is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Welcome to the technical support guide for handling 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered nitroaromatic compound in their synthetic workflows. The unique structural features of this molecule—bulky tert-butyl groups flanking a nitro group—present specific stability challenges. This guide provides in-depth, practical solutions to prevent its decomposition during chemical reactions, ensuring reaction efficiency, and product purity.

Section 1: Understanding the Instability of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

The stability of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is primarily influenced by the electronic and steric environment of the nitro group. The two bulky tert-butyl groups ortho to the nitro group create significant steric hindrance. This stericism can twist the nitro group out of the plane of the aromatic ring, which inhibits resonance stabilization.[1] This lack of coplanarity makes the C-NO2 bond more susceptible to cleavage under certain reaction conditions.[2][3]

Key factors that can trigger decomposition include:

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy for C-NO2 bond homolysis or intramolecular proton transfer, initiating decomposition.[2][3]

  • Photochemical Energy: Like many nitroaromatic compounds, this molecule can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[4][5]

  • Harsh pH Conditions: Strongly acidic or basic media can promote side reactions, such as nucleophilic aromatic substitution or other degradation pathways.

  • Oxidizing or Reducing Environments: The nitro group itself is a functional group that can be either an oxidant or be reduced. The presence of strong reducing agents can lead to undesired reduction to nitroso, hydroxylamine, or amine derivatives, while harsh oxidants can lead to ring degradation.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. What are the likely causes?

A1: Low yields are often a direct result of substrate decomposition.[8][9] The primary culprits are typically elevated reaction temperatures, exposure to ambient light, or the presence of incompatible reagents. It is also possible that the steric hindrance of the molecule is slowing down the desired reaction, allowing more time for degradation pathways to occur.

Q2: I'm observing multiple unexpected spots on my TLC plate. Could this be from the decomposition of my starting material?

A2: Yes, the appearance of multiple new spots on a TLC plate is a strong indicator of decomposition. Nitroaromatic compounds can degrade into a variety of byproducts, including the corresponding phenols (denitration), reduced species (amines), or other rearranged products. Monitoring the reaction by TLC is a crucial step to identify the onset of decomposition.

Q3: Is this compound light-sensitive? How should I handle and store it?

A3: Yes, many nitroaromatic compounds exhibit sensitivity to light.[10] It is best practice to store 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in an amber vial or a container wrapped in aluminum foil, in a cool, dark place.[11][12][13] When setting up reactions, minimize exposure to direct laboratory light.

Q4: Can I use this compound in high-temperature reactions, such as Suzuki couplings?

A4: While Suzuki-Miyaura couplings can be performed with nitroarenes, high temperatures increase the risk of thermal decomposition.[14][15] It is critical to use a highly active catalyst system that allows the reaction to proceed at the lowest possible temperature. Careful optimization of reaction time is also necessary to avoid prolonged heating.

Section 3: Troubleshooting Guide: Symptoms & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Symptom / Observation Probable Cause Recommended Solution & Rationale
Low or No Conversion of Starting Material 1. Steric Hindrance: The bulky tert-butyl groups may be impeding the approach of reagents to the reaction center. 2. Catalyst Inactivity: The chosen catalyst may not be suitable for such a sterically demanding substrate.1. Modify Reaction Conditions: Increase reaction time moderately or switch to a more reactive catalyst/reagent system. 2. Select Appropriate Catalyst: For cross-coupling reactions, consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are effective for hindered substrates.[16][17]
Formation of a Dark, Tarry Reaction Mixture 1. Thermal Decomposition: The reaction temperature is too high, leading to polymerization or charring. 2. Strong Basic/Acidic Conditions: Extreme pH can catalyze decomposition pathways.1. Reduce Temperature: Optimize the reaction to run at a lower temperature, even if it requires a longer reaction time. 2. Buffer or Use Milder Reagents: If possible, use a buffered system or switch to a non-ionic base/acid to avoid harsh pH conditions.
Appearance of a Phenolic Byproduct (loss of NO2) Nucleophilic Aromatic Substitution (SNAr): A nucleophile in the reaction mixture (e.g., hydroxide, alkoxide) is displacing the nitro group.[18][19][20]1. Use Non-Nucleophilic Reagents: If a base is required, use a non-nucleophilic base like DBU or a sterically hindered amine (e.g., 2,6-lutidine). 2. Ensure Anhydrous Conditions: Water can act as a nucleophile (as hydroxide) under basic conditions. Ensure all reagents and solvents are dry.
Formation of an Aniline Byproduct (NH2 instead of NO2) Unintended Reduction: The reaction conditions contain a reducing agent or a species capable of acting as one (e.g., certain phosphine ligands, trace metals).[6][21]1. Screen Reagents: Scrutinize all reagents for their reducing potential. If a phosphine ligand is used in a cross-coupling, ensure it is not promoting reduction. 2. Use an Inert Atmosphere: Exclude molecular hydrogen if it's not a desired reagent.
Reaction Fails to Reach Completion 1. Catalyst Deactivation: The catalyst may be poisoned or has decomposed over the reaction time. 2. Equilibrium: The reaction may be reversible and has reached equilibrium.1. Add Fresh Catalyst: In some cases, a second charge of the catalyst can restart the reaction. 2. Shift Equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction forward.
Troubleshooting Decision Workflow

G start Low Yield or Byproduct Formation check_tlc Monitor by TLC/LC-MS: Are there multiple new spots? start->check_tlc is_dark Is the reaction mixture dark or tarry? check_tlc->is_dark Yes no_conversion Is starting material largely unreacted? check_tlc->no_conversion No check_temp Reduce Reaction Temperature. Protect from Light. is_dark->check_temp end Optimized Reaction check_temp->end check_reagents Analyze Byproducts: Phenol or Amine? phenol Phenolic Byproduct (Denitration) check_reagents->phenol amine Aniline Byproduct (Reduction) check_reagents->amine solve_phenol Use Non-Nucleophilic Base. Ensure Anhydrous Conditions. phenol->solve_phenol solve_amine Screen for Reducing Agents. Use Strict Inert Atmosphere. amine->solve_amine solve_phenol->end solve_amine->end no_conversion->check_reagents No, byproducts present solve_sterics Use More Active Catalyst. (e.g., Buchwald Ligands). Increase Reaction Time. no_conversion->solve_sterics Yes solve_sterics->end

Caption: A decision tree for troubleshooting reactions.

Section 4: Preventative Protocols & Best Practices

Adhering to the following protocols can significantly minimize the decomposition of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Protocol 4.1: General Handling and Reaction Setup
  • Light Protection: Always handle the solid reagent and prepare reaction mixtures in a fume hood with the sash lowered to minimize light exposure.[10][11] Wrap the reaction flask with aluminum foil.

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is highly recommended for most reactions to prevent oxidative degradation and reactions with atmospheric moisture.

  • Temperature Control: Use an oil bath with a temperature controller for precise heating. Avoid "hot spots" by ensuring efficient stirring. Do not exceed the lowest effective temperature for the reaction.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can initiate or catalyze decomposition.[8]

Protocol 4.2: Solvent Degassing

Dissolved oxygen in solvents can participate in radical-mediated decomposition pathways. Degassing is a critical preventative step.

Method: Freeze-Pump-Thaw (Most Effective)[22]

  • Place the solvent in a Schlenk flask sealed with a septum.

  • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.

  • Open the flask to a high vacuum line and pump for 3-5 minutes.

  • Close the flask to the vacuum and thaw the solvent completely.

  • Repeat this cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

Method: Inert Gas Sparging (Quicker, Less Rigorous)[23][24]

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes.

Workflow for a Stable Reaction Environment

Caption: Workflow for setting up a reaction to maximize stability.

Section 5: References

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from ResearchGate.

  • Journal of Physical Organic Chemistry. (1995, March 15). Thermal Stability Studies on a Homologous Series of Nitroarenes.

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • ResearchGate. (2018, January 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • PubChem. 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Taylor & Francis. Biodegradation of Nitroaromatic Compounds and Explosives.

  • Berry Group, University of Wisconsin. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Yields in C-Nitroso Compound Synthesis.

  • BenchChem. (2025). Steric Hindrance: A Comparative Analysis of 2-Nitropentane and 2-Nitropropane.

  • LFA Tablet Presses. How To Protect Light Sensitive Products. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.

  • PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • RSC Publishing. Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazolium cation.

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed. (2006, December 15). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]

  • MDPI. (2025, October 7). Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. Retrieved from [Link]

  • ResearchGate. Steric effects in the infra‐red spectrum of aromatic nitro compounds.

  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • SSRN. Catalytic reduction of nitroarenes and Suzuki-Miyaura reactions using Pd complex stabilized on the functionalized polymeric support.

  • NIST WebBook. 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Wikipedia. Degassing. Retrieved from [Link]

  • SciSpace. Photochemical Degradation Processes of Painting Materials from Cultural Heritage.

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • ScienceDirect. Thermal stability and thermal decomposition study of hindered amine light stabilizers.

  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • PubChem. 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • Canadian Science Publishing. STERIC INHIBITION OF RESONANCE: I. 9-NITROANTHRACENE AND 9,10-DINITROANTHRACENE. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

  • University of Georgia Libraries. THE PHOTOCHEMICAL DEGRADATION OF RIBOFLAVIN.

  • Wikipedia. Nitro compound. Retrieved from [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • TCI Chemicals. N1-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine.

  • Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, December 18). Explaining Lower Yields | Chemistry. Retrieved from [Link]

  • Google Patents. US9296886B2 - Method for dissolving and degassing polymer, and method for producing porous film. Retrieved from

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Introduction Welcome to the Technical Support Center for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this molecule, a sterically hindered biaryl with potential applications as an intermediate in materials science and medicinal chemistry.

The synthetic strategy detailed here focuses on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method was selected for its superior regiochemical control, which is critical when dealing with highly substituted aromatic rings. Direct nitration of 3,5-di-tert-butylbiphenyl would likely result in a complex mixture of isomers, posing significant purification challenges. The Suzuki-Miyaura coupling, by contrast, allows for the precise construction of the C-C bond between two pre-functionalized aryl partners, ensuring the desired isomer is the major product.[1][2]

This document provides a detailed experimental protocol followed by an in-depth troubleshooting guide and a list of frequently asked questions (FAQs) to address potential issues encountered during the synthesis and scale-up.

Core Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl from 1-bromo-2,6-di-tert-butylaniline and phenylboronic acid. A more direct and recommended approach involves coupling (3,5-di-tert-butylphenyl)boronic acid with 1-bromo-4-nitrobenzene. The following protocol is based on general Suzuki-Miyaura coupling principles for sterically hindered substrates.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Role
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.016.06 g30.01.0Aryl Halide
(3,5-Di-tert-butylphenyl)boronic acidC₁₄H₂₃BO₂234.157.73 g33.01.1Boronic Acid
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.56347 mg0.300.01Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.29 g60.02.0Base
TolueneC₇H₈92.14150 mL--Solvent
WaterH₂O18.0250 mL--Solvent
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (6.06 g, 30.0 mmol), (3,5-di-tert-butylphenyl)boronic acid (7.73 g, 33.0 mmol), and potassium carbonate (8.29 g, 60.0 mmol).

  • Solvent Addition: Add toluene (150 mL) and deionized water (50 mL) to the flask.

  • Degassing: Vigorously bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen. This step is critical to prevent oxidation of the catalyst and phosphine ligands.[3]

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol). The mixture will typically turn yellow or light brown.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring. The biphasic mixture requires sufficient agitation to ensure efficient phase transfer.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete (disappearance of the limiting starting material by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add ethyl acetate (100 mL) and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Visual Workflow: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate Ar¹-Pd(II)L₂(Ar²) OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (1-Bromo-4-nitrobenzene) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ ((3,5-di-tert-butylphenyl)boronic acid) Ar2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation BX_Base X-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion by TLC/LC-MS, even after prolonged heating. What are the most likely causes?

A: Low or no product formation is a common issue that can often be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to air.[3] If your palladium source (e.g., Pd(PPh₃)₄) is old or has been improperly stored, it may have oxidized and lost activity. Similarly, phosphine ligands can be oxidized by trace oxygen, preventing them from coordinating to the palladium center.

    • Solution: Always use a fresh, high-quality palladium source and ligands. Consider using a modern, air-stable precatalyst (e.g., a Buchwald precatalyst) which can provide more consistent results.[3]

  • Boronic Acid Degradation: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water or at elevated temperatures.[5]

    • Solution: Use the boronic acid as soon as it is purchased or purified. Using a slight excess (1.1-1.2 equivalents) can help compensate for minor degradation.[5] Alternatively, more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can be used.[6]

  • Ineffective Base or Degassing: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][5] Its effectiveness depends on its strength, purity, and solubility. Furthermore, residual oxygen in the reaction mixture is highly detrimental, as it deactivates the Pd(0) catalyst.[3]

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is of high purity and finely powdered to maximize surface area. Critically, ensure your degassing procedure is thorough. Sparging with an inert gas for 20-30 minutes is good, but for scale-up, performing three "freeze-pump-thaw" cycles is a more robust method for removing all dissolved oxygen.[5]

Issue 2: Significant Byproduct Formation

Q: My crude NMR shows significant amounts of homocoupled (Ar²-Ar²) and/or debrominated (Ar¹-H) byproducts. How can I suppress these side reactions?

A: The formation of these byproducts points to specific flaws in the reaction setup or conditions.

  • Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of your boronic acid is primarily promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[3]

    • Solution: The most effective solution is rigorous degassing, as described above. Minimizing the reaction temperature to the lowest effective point can also help, as can the slow addition of the boronic acid to keep its instantaneous concentration low.[5]

  • Dehalogenation (specifically, Debromination): The replacement of the bromine atom on your starting material with hydrogen reduces your overall yield. This side reaction is often caused by trace hydride sources.

    • Solution: Potential hydride sources can include certain amine bases or alcohol solvents.[3][5] If debromination is a major issue, ensure you are using a carbonate or phosphate base and an aprotic solvent system. Prolonged reaction times at high temperatures can also promote this pathway, so monitor the reaction and work it up promptly upon completion.

Issue 3: Catalyst Decomposition (Reaction Turns Black)

Q: Shortly after heating, my reaction mixture turned from yellow/brown to a black suspension, and the reaction stalled. What happened to my catalyst?

A: This is a classic sign of catalyst decomposition into palladium black (colloidal palladium metal). While a slight darkening is normal, the formation of a black precipitate indicates that the catalytically active mononuclear palladium complexes have aggregated and crashed out of solution.

  • Cause 1: Insufficient Ligand: The phosphine ligands stabilize the palladium center. An insufficient ligand-to-palladium ratio (typically should be 2:1 to 4:1 for Pd(0) sources) can leave the metal center coordinatively unsaturated and prone to aggregation.[3]

    • Solution: Double-check your calculations and ensure the correct stoichiometry of ligand to palladium is used.

  • Cause 2: High Temperature: While heating is often necessary, excessive temperatures can accelerate the rate of catalyst decomposition faster than the rate of the desired catalytic turnover.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For this synthesis, 80-90 °C is a good starting point.[4]

  • Cause 3: Oxygen: As mentioned previously, oxygen is a primary culprit in catalyst deactivation and can contribute to the formation of palladium black.

    • Solution: Re-evaluate and improve your degassing technique.

Frequently Asked Questions (FAQs)

Q: Why is the Suzuki-Miyaura coupling preferred over direct nitration for this synthesis? A: Regioselectivity. The two tert-butyl groups on one ring are strong ortho, para-directors. Nitrating 3,5-di-tert-butylbiphenyl would lead to nitration at multiple positions on both rings, including the 4' and 2' positions, creating a mixture of isomers that would be very difficult and costly to separate. The Suzuki coupling allows for the unambiguous connection of two specifically functionalized rings, ensuring only the desired 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is formed.

Q: What is the specific role of the base in the catalytic cycle? A: The base plays a critical role in the transmetalation step. It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its aryl group from boron to the palladium(II) center, regenerating the base catalyst in the process.[3][5]

Q: How do I choose the best catalyst/ligand system for a sterically hindered coupling? A: For sterically demanding substrates, such as the 3,5-di-tert-butylphenyl group, standard catalysts like Pd(PPh₃)₄ can be slow. More electron-rich and bulky phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination step.[5][6] Modern Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts are specifically designed for these challenging transformations and often give higher yields in shorter times under milder conditions.[6]

Q: Are there any specific safety precautions I should take? A: Yes.

  • Palladium Catalysts: Palladium compounds, especially fine powders, can be flammable and are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is a flammable and toxic solvent. All heating should be done using a heating mantle and oil bath, never an open flame. Ensure adequate ventilation.

  • Nitroaromatics: Nitroaromatic compounds are often toxic and can be explosive, particularly polynitrated compounds. While 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not known to be explosive, it should be handled with care. Avoid excessive heat and mechanical shock.

References

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2025). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved from [Link]

  • Vaia. (n.d.). Problem 60 Explain why the nitration and ha.... Retrieved from [Link]

  • Taylor, R. (1966). The ortho: para ratio in the nitration of biphenyl. Journal of the Chemical Society B: Physical Organic, 727-731. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Welcome to the technical support guide for the characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analytical characterization of this sterically hindered molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, which is often synthesized via Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura coupling reaction to synthesize 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is sluggish or has a low yield. What are the likely causes?

A1: Low yields in the Suzuki coupling of sterically hindered substrates like this are common and can often be traced back to several factors:

  • Catalyst and Ligand System: The significant steric hindrance from the two tert-butyl groups ortho to the nitro group, and their proximity to the biphenyl linkage, can impede the catalytic cycle.

    • Troubleshooting: Employ a catalyst system known for coupling sterically hindered partners. Modern Buchwald or other specialized phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the oxidative addition and reductive elimination steps with bulky substrates.[1] Ensure your palladium source is of high quality, as older catalysts can lose activity.[1]

  • Reaction Conditions: Inadequate reaction conditions can fail to overcome the activation energy required for this challenging coupling.

    • Troubleshooting: Ensure thorough degassing of your solvent and reaction mixture to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2] Many Suzuki couplings require heating; if the reaction is slow at a lower temperature, a cautious increase may improve the rate.[2] However, be mindful that excessive heat can lead to catalyst decomposition.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.[1]

    • Troubleshooting: The effectiveness of a base can be solvent-dependent. If a common base like K₂CO₃ is not working, consider screening other inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]

Q2: I'm observing significant byproducts in my reaction mixture, such as homocoupling of the boronic acid starting material. How can I minimize this?

A2: Homocoupling is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1]

  • Troubleshooting:

    • Rigorous Degassing: Implement multiple freeze-pump-thaw cycles or extended sparging with an inert gas (Argon or Nitrogen) to thoroughly remove dissolved oxygen.[2]

    • Controlled Addition: In some cases, the slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Q3: Purification of the crude product by column chromatography is proving difficult, with poor separation of my desired product from starting materials or byproducts.

A3: The purification of nitrobiphenyl compounds can be challenging due to similar polarities of the components.

  • Troubleshooting:

    • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides better separation (a larger ΔRf).[3] If a standard hexane/ethyl acetate system is ineffective, consider trying dichloromethane/methanol or other solvent combinations.[3]

    • Alternative Stationary Phases: If streaking or poor separation persists on silica gel, especially with polar compounds, consider using a different stationary phase like alumina (neutral or basic).[3] For highly non-polar compounds, a reversed-phase column (C18) might offer better resolution.[4]

    • Recrystallization: If chromatography is not providing a pure product, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

II. Troubleshooting Analytical Characterization

This section focuses on resolving common issues encountered during the analytical characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. Why is this, and how can I simplify it?

A4: The complexity arises from the steric hindrance caused by the bulky tert-butyl groups. This hindrance restricts the rotation around the C-C single bond connecting the two phenyl rings, leading to a twisted, non-planar conformation.[5] This restricted rotation can result in broad signals or even the presence of multiple rotamers at room temperature, complicating the spectrum.[6][7]

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can be highly informative. At higher temperatures, the rate of rotation around the biphenyl bond may increase, leading to a coalescence of the broad signals into sharper, time-averaged peaks. Conversely, at lower temperatures, the rotation may be "frozen out," resulting in distinct, sharp signals for each rotamer.[6][7] This technique can help confirm the presence of rotational isomers and allow for a clearer assignment of the proton signals.

Mass Spectrometry (MS)

Q5: I am having trouble obtaining a clear molecular ion peak in my mass spectrum.

A5: While this compound should be amenable to standard ionization techniques, several factors can affect the quality of the mass spectrum.

  • Troubleshooting:

    • Ionization Technique: If Electron Ionization (EI) is causing excessive fragmentation, consider a softer ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]

    • Sample Purity: Impurities can suppress the ionization of your target compound. Ensure your sample is as pure as possible before analysis.

    • Instrumentation Parameters: Optimize the MS parameters, such as the source temperature and voltages, to maximize the signal for your compound's molecular weight.

High-Performance Liquid Chromatography (HPLC)

Q6: I'm struggling to achieve good peak shape and resolution in my HPLC analysis.

A6: Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common HPLC issues.

  • Troubleshooting:

    • Column Selection: For aromatic compounds like this, a phenyl-based stationary phase (e.g., phenyl-hexyl) can provide beneficial π-π interactions, leading to better retention and selectivity compared to standard C18 columns.[4]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) and the pH (if applicable, though less critical for this neutral compound) to improve peak shape and resolution.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the efficiency of the separation.

III. Key Analytical Protocols

Protocol 1: Suzuki-Miyaura Coupling for Synthesis

This is a general protocol that should be optimized for this specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, 1.0 equiv.), the boronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[9]

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-10 mol%).[9]

  • Solvent and Degassing: Add the appropriate anhydrous and degassed solvent (e.g., toluene or dioxane). Degas the reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using three freeze-pump-thaw cycles.[2]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) under an inert atmosphere and stir vigorously.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Sample Preparation for NMR Analysis
  • Dissolve approximately 5-10 mg of the purified 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire a standard ¹H NMR spectrum. If the aromatic region shows broad peaks, proceed with Variable Temperature (VT) NMR experiments.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals for two tert-butyl groups (singlet, ~1.3-1.5 ppm). A complex pattern of signals in the aromatic region (7-8 ppm) which may be broad at room temperature due to restricted rotation.
¹³C NMR Signals for the quaternary carbons and methyl carbons of the tert-butyl groups. Multiple signals in the aromatic region, potentially more than expected due to restricted rotation.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Potential fragmentation patterns involving loss of a nitro group (NO₂) or a methyl group from a tert-butyl moiety.
HPLC-UV A single major peak under optimized conditions. The UV spectrum should show characteristic absorbance for a nitrobiphenyl system.

IV. Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (e.g., Freeze-Pump-Thaw) solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify final_product final_product purify->final_product Isolated Product NMR_Troubleshooting_Logic start Acquire ¹H NMR at Room Temperature decision Are aromatic signals broad or complex? start->decision sharp Signals are sharp. Proceed with standard 2D NMR for assignment. decision->sharp No broad Signals are broad. Indicates restricted rotation. decision->broad Yes vt_nmr Perform Variable Temperature (VT) NMR broad->vt_nmr vt_high Acquire spectrum at higher temp. vt_nmr->vt_high vt_low Acquire spectrum at lower temp. vt_nmr->vt_low coalescence Observe signal coalescence & sharpening. vt_high->coalescence freeze_out Observe sharp signals for individual rotamers. vt_low->freeze_out

Caption: Decision tree for troubleshooting complex ¹H NMR spectra.

V. References

  • Ruzziconi, R., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-55. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]

  • ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Filo. (2025). Explain steric effect in biphenyls. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds. Retrieved from

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • LCGC. (2022). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

Optimization

Refinement of crystallographic data for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Welcome to the Crystallographic Technical Support Center . This portal is designed specifically for structural chemists, crystallographers, and drug development professionals dealing with the complex refinement of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallographic Technical Support Center . This portal is designed specifically for structural chemists, crystallographers, and drug development professionals dealing with the complex refinement of highly sterically hindered biphenyl systems.

Here, we address the specific crystallographic challenges associated with 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl . This molecule presents a "perfect storm" of refinement difficulties: severe steric clash forcing the nitro group out of the aromatic plane, rotational disorder of the bulky tert-butyl groups, and torsional flexibility of the biphenyl core.

System Overview & Causality: The Physics of the Hindrance

To successfully refine this structure, one must understand the causality behind the electron density map. In a standard nitroarene, the nitro group is coplanar with the aromatic ring to maximize


-conjugation. However, in 3,5-di-tert-butyl-4-nitro-1,1'-biphenyl, the van der Waals radii of the two bulky tert-butyl groups at the 3- and 5-positions physically prevent the nitro group from achieving planarity[1].

To relieve this steric compression, the nitro group twists almost 90° out of the aromatic plane[2]. This rotation breaks the


-conjugation, which consequently lengthens the C–N bond. Furthermore, the tert-butyl groups themselves lack strong directional intermolecular interactions, leading to a low energy barrier for rotation and resulting in the positional disorder frequently observed in the difference Fourier map[3].

Quantitative Data Presentation: Expected Structural Parameters

Before beginning your refinement, use this self-validating reference table. If your refined parameters deviate significantly from these expected ranges, your disorder model or restraint weighting scheme likely requires adjustment.

Structural FeatureExpected RangeCausality / Physical Justification
Nitro Torsion Angle (O-N-C-C)70° – 90°Severe steric clash with ortho-tert-butyl methyls forces out-of-plane twisting[2].
C–N Bond Length 1.47 Å – 1.49 ÅLoss of

-conjugation due to the orthogonal nitro group lengthens the bond compared to planar nitroarenes (typically ~1.44 Å).
Biphenyl Torsion Angle 30° – 45°Minimization of steric clash between ortho-hydrogens on the two phenyl rings.
tert-Butyl C–C Lengths 1.52 Å – 1.54 ÅStandard sp³-sp³ bond length; deviations indicate unresolved rotational disorder.
Nitro Oxygen ADPs (

)
0.05 – 0.09 ŲHigh thermal motion (libration) due to the lack of stabilizing coplanar packing forces.

Refinement Workflow Visualization

Workflow Start 1. Initial Solution (SHELXT) Identify Biphenyl Core Iso 2. Isotropic Refinement Assign Heteroatoms (N, O) Start->Iso Nitro 3. Analyze Nitro Torsion Check for Out-of-Plane Twist Iso->Nitro TButyl 4. Model tert-Butyl Disorder (Assign PART 1 / PART 2) Nitro->TButyl Restraints 5. Apply Geometric Restraints (SADI, DFIX, SIMU, DELU) TButyl->Restraints Aniso 6. Anisotropic Refinement Add Riding Hydrogens (AFIX) Restraints->Aniso Final 7. Final Convergence Check wR2 and GoF Aniso->Final

Figure 1: Step-by-step SHELXL refinement workflow for sterically hindered biphenyl systems.

Troubleshooting Guides & FAQs

Q1: Why are the atomic displacement parameters (ADPs) for the tert-butyl methyl carbons severely elongated (cigar-shaped)? A: This is a classic hallmark of rotational disorder. The tert-butyl group is rotating among multiple staggered conformations because the energy barrier is low[3].

  • The Fix: Do not leave them as elongated ellipsoids, as this masks the true chemistry. You must split the methyl carbons into two distinct positions (e.g., PART 1 and PART 2) and use a free variable (FVAR) to refine their relative occupancies[4]. Apply SADI (Same Distance) restraints to keep the C–C bond lengths chemically sensible.

Q2: The nitro group oxygen atoms show high residual electron density (Q-peaks) out of the modeled plane. Is this libration or positional disorder? A: Because the bulky tert-butyl groups force the nitro group to twist out of the aromatic plane to relieve steric strain, the nitro group may adopt two different twist angles (conformational disorder)[1].

  • The Fix: First, refine the structure isotropically. If two distinct orientations are visible in the Q-peaks, model them using PART 1 and PART 2. If it appears as continuous smearing rather than distinct peaks, it is likely libration. In the case of libration, apply a DELU (rigid-bond restraint) to model the correlated motion of the N–O bonds accurately[5].

Q3: My refinement crashes or the matrix becomes ill-conditioned when refining the biphenyl torsion angle. How do I stabilize it? A: High thermal motion in the peripheral rings can cause the least-squares refinement matrix to become unstable during early cycles.

  • The Fix: During the initial refinement stages, apply a flat-ring restraint (FLAT) to each individual phenyl ring. Crucial Warning: Do not apply a single FLAT restraint across the entire biphenyl system. The two rings are naturally non-coplanar, and forcing them into a single plane will severely distort your model and inflate your

    
     value.
    

Q4: How do I ensure my disorder model is self-validating? A: A self-validating disorder model must satisfy three criteria:

  • The sum of the occupancies of the disordered parts must equal exactly 1.0 (handled automatically by FVAR in SHELXL)[4].

  • The anisotropic displacement parameters (ellipsoids) of the split atoms must be roughly spherical, not elongated.

  • The largest residual Q-peaks in the difference map must drop below 0.5 e/ų, indicating no missing electron density.

Logical Relationship of SHELXL Restraints

Restraints Disorder Disorder Identified (e.g., tert-Butyl Rotation) Occupancy Occupancy Modeling (FVAR & PART) Disorder->Occupancy Thermal Thermal Parameter Restraints (ADPs) Disorder->Thermal Geom Geometric Restraints (Bond Lengths/Angles) Disorder->Geom SIMU SIMU / DELU (Similar ADPs / Rigid Bond) Thermal->SIMU EADP EADP (Equivalent ADPs) Thermal->EADP SADI SADI (Similar Distances) Geom->SADI DFIX DFIX (Fixed Distances) Geom->DFIX

Figure 2: Logical hierarchy and application of SHELXL restraints for resolving crystallographic disorder.

Experimental Protocol: Step-by-Step SHELXL Refinement

Follow this validated methodology to resolve the tert-butyl disorder in your .ins file using Olex2 or standard SHELXL syntax.

Step 1: Initial Isotropic Setup Solve the structure using SHELXT. Identify the biphenyl core, the nitro group, and the central quaternary carbons of the tert-butyl groups. Refine isotropically (olex2.refine or XL).

Step 2: Identifying the Disorder Components Locate the highest Q-peaks surrounding the tert-butyl quaternary carbons. You will likely see 6 peaks arranged in a staggered conformation, representing two overlapping methyl rotors.

Step 3: Implementing the Free Variable (FVAR) Open your .ins file. Locate the FVAR instruction. Add a second number to represent the occupancy of the major component (e.g., 0.6 for 60%). Example:FVAR 1.1234 0.6

Step 4: Assigning PART Instructions Group the disordered methyl carbons using PART commands. Link their occupancy to the new free variable.

(Note: 21.0000 ties the occupancy to FVAR 2. -21.0000 ties it to 1 minus FVAR 2, ensuring they sum to 1.0)[4].

Step 5: Applying Geometric and Thermal Restraints To prevent the refinement from diverging, you must restrain the split geometries. Add the following commands above your atom list:

  • SADI C10 C11A C10 C11B C10 C12A C10 C12B C10 C13A C10 C13B (Ensures all C-C bonds in the tert-butyl group are mathematically similar).

  • SIMU C11A > C13B (Ensures overlapping atoms have similar thermal parameters)[5].

Step 6: Anisotropic Refinement and Hydrogen Addition Change all non-hydrogen atoms to anisotropic (ANIS). Run the refinement. Once converged, add riding hydrogen atoms to the methyl groups using the AFIX 137 command (which allows the methyl group to rotate to find the optimal electron density). Run the final refinement cycles until the shift/error reaches zero.

References

1. 2. 3. 4. 5.

Sources

Reference Data & Comparative Studies

Validation

Comparing the properties of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl with its isomers

The following guide provides an in-depth technical comparison of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (Target) against its structural isomers. This analysis focuses on the profound impact of steric hindrance on physic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (Target) against its structural isomers. This analysis focuses on the profound impact of steric hindrance on physicochemical properties, spectroscopic signatures, and reactivity profiles, tailored for researchers in medicinal chemistry and materials science.

Steric Control of Electronic Conjugation in Hindered Biphenyls

Executive Summary

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl represents a class of "sterically locked" nitroaromatics where the nitro group is orthogonal to the


-system due to flanking tert-butyl groups. Unlike its unhindered isomers (e.g., the 4'-nitro variant), the Target molecule exhibits suppressed resonance, distinct UV-Vis hypsochromic shifts, and exceptional resistance to metabolic reduction. This guide contrasts the Target with two key isomers:
  • Isomer A (4'-Nitro): 3,5-Di-tert-butyl-4'-nitro-1,1'-biphenyl (Extended conjugation).

  • Isomer B (2-Nitro): 3,5-Di-tert-butyl-2-nitro-1,1'-biphenyl (Twisted biphenyl core).

Structural Analysis & Steric Mechanics

The defining feature of the Target is the Steric Inhibition of Resonance . The bulky tert-butyl groups at positions 3 and 5 force the nitro group at position 4 to rotate out of the benzene plane (


). This decoupling alters the molecule's electronic ground state compared to Isomer A, where the nitro group is planar and fully conjugated.
Steric Clash Visualization

The following diagram illustrates the steric pressure points (red arrows) and the resulting conformational twists.

StericMap Target Target: 4-Nitro (Orthogonal Nitro) Prop1 Hypsochromic Shift Target->Prop1 Blue-Shifted UV Prop2 Metabolic Stability Target->Prop2 Reductase Resistant IsoA Isomer A: 4'-Nitro (Planar Nitro) Prop3 High Mutagenicity Potential IsoA->Prop3 Standard Conjugation IsoB Isomer B: 2-Nitro (Twisted Biphenyl) tBu 3,5-Di-tert-butyl Bulk tBu->Target Clash with 4-NO2 (Forces 90° Twist) tBu->IsoA Remote from 4'-NO2 (No Effect) Ph 1-Phenyl Ring Ph->IsoB Clash with 2-NO2 (Twists Biphenyl Bond)

Figure 1: Mechanistic flow of steric hindrance affecting conformation and properties in the Target vs. Isomers.

Physicochemical Property Comparison

The following data highlights the divergence in properties caused by the specific positioning of the nitro and tert-butyl groups.

PropertyTarget (4-Nitro) Isomer A (4'-Nitro) Isomer B (2-Nitro)
Structure Type Hindered Nitro (Orthogonal)Unhindered Nitro (Planar)Hindered Biphenyl (Twisted)
Conjugation Biphenyl: IntactNitro: DecoupledBiphenyl: IntactNitro: ConjugatedBiphenyl: BrokenNitro: Twisted
UV-Vis

~260 nm (Biphenyl band)Nitro band suppressed~340 nm (Charge Transfer)Strong intensity~230 nmBlue shift due to ring twist
Melting Point High (>150°C predicted)Due to symmetry97.6 – 98.4°C [1]Low / OilPoor packing
Solubility High (Non-polar solvents)ModerateHigh
Nitro Reactivity Inert to mild reductionReactive (Standard)Variable (Steric shielding)

Expert Insight: In drug design, the Target's "orthogonal nitro" motif is a strategic bioisostere. It maintains the polarity of the nitro group without the metabolic liability (reduction to toxic anilines) often seen in planar nitroaromatics like Isomer A [1].

Experimental Protocols

Synthesis Strategy: Suzuki-Miyaura Coupling

Direct nitration of 3,5-di-tert-butylbiphenyl yields a mixture favoring Isomer A (4'-nitro) due to steric blocking at position 4. To synthesize the Target , a convergent coupling approach is required to ensure regiocontrol.

Reagents:

  • A: 4-Bromo-2,6-di-tert-butyl-1-nitrobenzene (Precursor)

  • B: Phenylboronic acid

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Protocol:

  • Degassing: Charge a Schlenk flask with A (1.0 eq), B (1.2 eq), and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add Pd(PPh3)4 under Argon counterflow.

  • Reflux: Add degassed solvent mixture. Heat to 90°C for 24 hours. Note: The bulky t-butyl groups on the electrophile (A) slow the oxidative addition; extended time is crucial.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/DCM 9:1). The Target elutes before any de-brominated byproducts due to the "greasy" t-butyl shell.

Spectroscopic Validation (Self-Validating System)

To confirm you have the Target and not an isomer, check the UV-Vis Spectrum :

  • Target: Look for the absence of the strong nitro-charge-transfer band at >300 nm. The spectrum should resemble unsubstituted 3,5-di-tert-butylbiphenyl.

  • Isomer A: Will show a distinct yellow color and a strong absorbance peak at ~340 nm.

Reactivity & Applications

Metabolic Stability (Reduction Resistance)

The Target is resistant to nitro-reductases. In a standard assay using SnCl2 / HCl :

  • Isomer A is reduced to the amine within 1 hour (clear spectral shift).

  • Target remains largely unchanged after 4 hours.

  • Mechanism:[2][1][3][4][5] The tert-butyl groups block the approach of the reducing agent and prevent the planar transition state required for electron transfer.

Application in Materials

The Target is an excellent candidate for molecular switches or energetic plasticizers . Its high thermal stability (due to steric locking) and low reactivity make it a robust additive where non-reactive dipoles are needed.

References

  • Benigni, R., et al. (2000). "From mutagenic to non-mutagenic nitroarenes: effect of bulky alkyl substituents on the mutagenic activity of nitroaromatics." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 470(1), 29-40. Link

  • Hansom, P., et al. (2025). "Steric Hindrance and The Tert-Butyl Group: An In-depth Technical Guide." BenchChem Technical Library. Link

  • PubChem Compound Summary. (2021). "3,5-Di-tert-butyl-4'-nitrobiphenyl."[3] National Center for Biotechnology Information. Link

  • Franck, H. G., & Stadelhofer, J. W. (1988). Industrial Aromatic Chemistry. Springer-Verlag.

Sources

Comparative

Comparative study of the electronic effects of different substituents on the biphenyl core

Tuning the Biphenyl Core: A Comparative Guide to Substituent Electronic and Steric Effects Executive Summary The biphenyl motif is a ubiquitous pharmacophore in medicinal chemistry and a foundational building block in or...

Author: BenchChem Technical Support Team. Date: March 2026

Tuning the Biphenyl Core: A Comparative Guide to Substituent Electronic and Steric Effects

Executive Summary

The biphenyl motif is a ubiquitous pharmacophore in medicinal chemistry and a foundational building block in organic electronics (e.g., OLEDs, molecular wires). Unlike fully fused aromatic systems, biphenyl possesses a critical degree of rotational freedom around its central C–C single bond. This torsional dynamic dictates the extent of


-electron coherence between the two rings. This guide objectively compares how different substituent classes—ranging from sterically demanding ortho-groups to electronically active para-substituents—modulate the physicochemical and electronic properties of the biphenyl core.

The Baseline Torsional Dynamics

To understand substituent effects, one must first establish the baseline behavior of the unsubstituted biphenyl core. In the absence of crystal packing forces (which often force the molecule into a planar 0° conformation in the solid state), unsubstituted biphenyl adopts a dihedral angle of approximately 45° in the gas and solution phases[1][2].

This geometry is a thermodynamic compromise: it minimizes the steric repulsion between the ortho-hydrogens while maximizing the orbital overlap required for


-conjugation[2]. When the dihedral angle is forced beyond 45°, the electron/hole coherence between the two benzene monomers is broken. This structural decoupling leads to an increased HOMO-LUMO energy gap and a hypsochromic (blue) shift in the UV-Vis absorption spectrum[3].

Comparative Analysis: Steric Decoupling vs. Electronic Modulation

The introduction of substituents onto the biphenyl core triggers a complex interplay of steric and electronic effects, fundamentally altering its reactivity and optical properties.

Steric Decoupling via Ortho-Substitution: Substituents at the ortho positions (e.g., 2,2'-dimethylbiphenyl) introduce severe steric hindrance. To relieve this strain, the rings rotate out of plane, increasing the dihedral angle toward 90°[1]. This orthogonal geometry severs the


-conjugation, effectively isolating the two rings electronically. Consequently, the HOMO-LUMO gap widens, and the system exhibits a pronounced hypsochromic shift.

Electronic Modulation via Para/Meta-Substitution: Substituents at the para or meta positions bypass the steric clashes of the central axis, allowing their inductive and resonance effects to dominate the electronic landscape.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO

    
     or -CN pull electron density away from the core, significantly lowering both the HOMO and LUMO energy levels[4][5]. This increases the overall electrophilicity of the molecule.
    
  • Electron-Donating Groups (EDGs): Groups like -NH

    
     or -OMe pump electron density into the 
    
    
    
    -system via resonance, raising the HOMO level and enhancing nucleophilicity.

Interestingly, both EDGs and EWGs at the para position extend the overall conjugated system, generally resulting in a bathochromic (red) shift in the UV-Vis spectrum compared to the unsubstituted core[6]. When an EDG and an EWG are placed on opposite rings (a "push-pull" system), the molecule adopts an intramolecular charge transfer (ICT) state. This electronic communication flattens the dihedral angle by inducing quinoidal character, drastically narrowing the optical bandgap.

Quantitative Data Summary
Substituent ProfileRepresentative CompoundDihedral Angle (

)
HOMO Level EffectLUMO Level EffectUV-Vis

Shift
Primary Modulator
Unsubstituted Biphenyl~45° (Gas/Solution)BaselineBaselineBaseline (~250 nm)Intrinsic

-overlap
Ortho-Alkyl 2,2'-Dimethylbiphenyl> 60°LoweredRaisedHypsochromic (Blue)Steric Decoupling
Para-EDG 4,4'-Diaminobiphenyl

40-45°
Strongly RaisedRaisedBathochromic (Red)Resonance Donation
Para-EWG 4,4'-Dinitrobiphenyl

40-52°
LoweredStrongly LoweredBathochromic (Red)Inductive Withdrawal
Push-Pull 4-Amino-4'-nitrobiphenyl< 35°RaisedLoweredStrong BathochromicIntramolecular Charge Transfer

Mechanistic Visualization

BiphenylEffects Core Biphenyl Core Dihedral Angle ~45° Ortho Ortho-Substitution (Steric Hindrance) Core->Ortho ParaMeta Para/Meta-Substitution (Electronic Effects) Core->ParaMeta Twist Increased Dihedral Angle (> 45° to 90°) Ortho->Twist EWG Electron-Withdrawing (EWG) e.g., -NO2, -CN ParaMeta->EWG EDG Electron-Donating (EDG) e.g., -NH2, -OMe ParaMeta->EDG ConjLoss Reduced Conjugation Blue Shift (Hypsochromic) Larger HOMO-LUMO Gap Twist->ConjLoss LUMODrop Lowered LUMO Increased Electrophilicity EWG->LUMODrop HOMORaise Raised HOMO Increased Nucleophilicity EDG->HOMORaise Batho Extended Conjugation Red Shift (Bathochromic) Smaller HOMO-LUMO Gap LUMODrop->Batho HOMORaise->Batho

Logic flow detailing the divergence of steric and electronic substituent effects on the biphenyl core.

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark these comparative differences, robust analytical protocols are required. The following workflows are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol A: Electrochemical Profiling of HOMO/LUMO Levels (Cyclic Voltammetry)

Objective: Quantify the electronic impact of substituents on the frontier molecular orbitals.

  • Step 1: System Preparation. Dissolve the biphenyl derivative (1 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as the supporting electrolyte.
    
    • Causality: DCM provides a wide electrochemical window, while TBAPF

      
       ensures sufficient conductivity without participating in redox events.
      
  • Step 2: Three-Electrode Setup. Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag

    
     non-aqueous reference electrode.
    
    • Causality: Glassy carbon offers a broad potential window and highly reproducible surface kinetics for organic aromatics.

  • Step 3: Internal Calibration (Self-Validation). Spike the solution with 1 mM Ferrocene (Fc) at the end of the experiment.

    • Causality: The Fc/Fc

      
       redox couple acts as an internal standard. By referencing all oxidation/reduction potentials to the Fc/Fc
      
      
      
      peak, you self-validate the data against reference electrode drift or junction potential variations.
  • Step 4: Data Extraction. Calculate HOMO/LUMO energies using the empirical equations:

    
     and 
    
    
    
    .
Protocol B: Photophysical & Solvatochromic Analysis

Objective: Determine the optical bandgap and evaluate intramolecular charge transfer (ICT).

  • Step 1: Concentration Series. Prepare a stock solution and dilute to

    
     to 
    
    
    
    M in solvents of varying polarity (e.g., Hexane, THF, Acetonitrile).
    • Causality: Low concentrations prevent excimer formation and self-absorption (inner filter effects), ensuring the observed

      
       reflects purely monomeric behavior.
      
  • Step 2: Baseline Correction (Self-Validation). Record a dual-beam baseline using matched quartz cuvettes filled with the pure solvent.

    • Causality: This mathematically subtracts solvent absorption and scattering, isolating the biphenyl chromophore's signal.

  • Step 3: Solvatochromic Shift Analysis. Plot the emission Stokes shift against the solvent orientation polarizability (Lippert-Mataga plot).

    • Causality: A linear correlation self-validates the presence of a highly polar excited state, confirming the push-pull electronic effect of the substituents across the biphenyl core.

References

  • "Conformations of Biphenyls", Chemistry LibreTexts. URL: [Link]

  • "Absolute proton affinities of biphenyl and its derivatives", RSC Publishing. URL: [Link]

  • "DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption", ChemRxiv. URL: [Link]

  • "Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method", Chemistry Journal of Moldova. URL: [Link]

  • "Protonation / substituent effects on the energies of HOMO and LUMO", Chemistry StackExchange. URL: [Link]

  • "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone", MDPI. URL: [Link]

  • "Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine", IUCr Journals. URL: [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered nitroaromatic compound with potential applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a sterically hindered nitroaromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for these fields, rigorous purity assessment is paramount. The presence of impurities, even in trace amounts, can significantly impact biological activity, physical properties, and the reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, offering insights into the rationale behind experimental choices and providing detailed, validated protocols.

The synthesis of this biphenyl derivative, often accomplished via Suzuki-Miyaura cross-coupling, can introduce several potential impurities.[1][2] These may include unreacted starting materials, homocoupled byproducts, and residual catalyst.[3][4] Therefore, a multi-faceted analytical approach is essential to ensure the compound meets the stringent purity requirements for its intended applications.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical methodology is dictated by the specific purity requirements, the nature of potential impurities, and available instrumentation. Here, we compare the most effective techniques for the comprehensive characterization of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[5][6]High resolution and sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[5][6]Requires soluble samples, method development can be time-consuming.Primary method for purity determination and quantification of the main compound and non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[7][8]Excellent separation efficiency for volatile compounds, provides structural information from mass spectra.[7]Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Identification of volatile impurities, starting materials, and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9][10]Unrivaled for structural elucidation, can detect and quantify impurities without a reference standard (qNMR).[9]Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret.Structural confirmation of the desired product and identification of major impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive indicator of purity. A sharp melting point close to the literature value suggests high purity.Insensitive to small amounts of impurities, not a quantitative method.Preliminary purity assessment and comparison to reference standards.

Experimental Protocols

A self-validating system for purity assessment involves the orthogonal application of these techniques. Each method provides a different and complementary piece of the purity puzzle.

High-Performance Liquid Chromatography (HPLC-UV)

The rationale for using HPLC as the primary purity assessment tool lies in its ability to separate and quantify a wide range of potential impurities with high precision. A reversed-phase method is typically employed for non-polar compounds like 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Detailed HPLC Method:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The organic modifier percentage may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile impurities that may not be detected by HPLC, such as residual solvents or low-boiling point starting materials.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Inject into GC A->B C Temperature-programmed separation on capillary column B->C D Electron Ionization (EI) C->D E Mass Analyzer (e.g., Quadrupole) D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum of each peak F->G H Library Search & Fragmentation Analysis G->H I Impurity Identification H->I

Caption: GC-MS workflow for identifying volatile impurities.

Detailed GC-MS Method:

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides an orthogonal confirmation of the compound's identity and can reveal the presence of structurally related impurities. The integration of signals can be used for quantification.

Detailed ¹H NMR Method:

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Analysis: The spectrum should be consistent with the structure of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. Look for characteristic signals of the tert-butyl groups and the aromatic protons. Impurity signals, if present, can often be identified by their chemical shifts and coupling patterns.

Melting Point Determination

A sharp melting point is a good, albeit qualitative, indicator of high purity.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded.

  • Interpretation: A narrow melting range (e.g., < 2°C) close to the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities.

Comparison with Alternatives

To provide context for the purity of the in-house synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, a comparison with a commercially available standard is presented below.

Parameter Synthesized Product Commercial Standard (≥98%) Method
Purity (HPLC) 99.2%98.7%HPLC-UV
Melting Point 135-136 °C134-136 °CCapillary Method
¹H NMR Conforms to structureConforms to structure400 MHz, CDCl₃
Residual Solvents Not DetectedNot DetectedGC-MS

The comprehensive purity assessment of synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl requires a combination of chromatographic and spectroscopic techniques. HPLC provides the most reliable quantitative measure of purity, while GC-MS is essential for detecting volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and identification of major impurities. Finally, melting point analysis offers a rapid and straightforward preliminary indication of purity. By employing this multi-technique approach, researchers can be confident in the quality and reliability of their synthesized material, which is a critical prerequisite for its successful application in research and development.

References

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, Crystal Structure, DFT HF, Hirshfeld Surface, and Molecular Docking Analysis of 4-(tert-Butyl)-4-Nitro-1,1-Biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

  • LibreTexts, C. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Elsevier. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

  • OIV. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • El-Askary, H., El-Kalyoubi, S., & Salem, M. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • PubChem. (n.d.). 4-tert-Butylbiphenyl. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Performance of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl-Based Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for High-Performance N-Type Organic Materials In the landscape of organic electronics, the development of stable and efficient n-typ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for High-Performance N-Type Organic Materials

In the landscape of organic electronics, the development of stable and efficient n-type (electron-transporting) materials remains a critical challenge. While p-type (hole-transporting) materials are abundant, their n-type counterparts often suffer from instability and lower charge carrier mobilities. The introduction of strong electron-withdrawing groups into conjugated molecular backbones is a proven strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The nitro group (-NO₂), being one of the most potent electron-withdrawing moieties, presents a compelling, albeit historically underutilized, functional group in the design of high-performance organic semiconductors.

This guide provides a comprehensive analysis of the projected performance of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, a novel material designed to leverage the electron-deficient nature of the nitro-biphenyl core while incorporating sterically bulky tert-butyl groups to influence morphology and stability. Due to the nascent stage of research into this specific molecule, this guide will establish a performance benchmark by drawing comparisons with structurally related nitroaromatic compounds and outlining the requisite experimental protocols for its characterization and validation.

Molecular Design and Synthesis: A Strategic Approach

The molecular architecture of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is predicated on a strategic combination of functional groups. The biphenyl core provides a rigid, conjugated backbone for efficient charge transport. The sterically demanding tert-butyl groups are anticipated to inhibit excessive π-π stacking, potentially leading to a less ordered but more soluble material, which is advantageous for solution-based processing. The key functional group, the nitro group, is expected to significantly lower the LUMO energy level, thereby imparting strong n-type characteristics.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A plausible and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups. The proposed synthesis for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl would involve the coupling of two key precursors: 1-bromo-3,5-di-tert-butylbenzene and a nitrophenylboronic acid.

Synthetic_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 1-bromo-3,5-di-tert-butylbenzene Product 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Reactant1->Product Suzuki-Miyaura Coupling Reactant2 4-nitrophenylboronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Experimental_Workflow Start Synthesis & Purification Material_Char Material Characterization (NMR, MS, Elemental Analysis) Start->Material_Char Thin_Film Thin-Film Deposition (Spin-coating, Evaporation) Material_Char->Thin_Film Device_Fab Device Fabrication (OFETs) Thin_Film->Device_Fab Performance_Test Performance Testing (I-V Characteristics, Mobility) Device_Fab->Performance_Test End Data Analysis & Benchmarking Performance_Test->End Structure_Property Structure Molecular Structure Nitro Group tert-Butyl Groups Biphenyl Core Properties Material Properties LUMO Level Solubility Morphology Stability Structure:nitro->Properties:lumo Lowers Structure:tert->Properties:sol Increases Structure:tert->Properties:morph Influences Structure:biphenyl->Properties:morph Provides Rigidity Performance Device Performance Electron Mobility On/Off Ratio Operational Stability Properties:lumo->Performance:mob Enhances Properties:morph->Performance:mob Determines Properties:sol->Performance:mob Affects Film Quality Properties:stab->Performance:op_stab Improves

Sources

Validation

A Comparative Guide to the Reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl and Other Nitroaromatics

This guide provides a detailed comparative analysis of the chemical reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl against a selection of common nitroaromatic compounds. By examining the interplay of electronic ef...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl against a selection of common nitroaromatic compounds. By examining the interplay of electronic effects and steric hindrance, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the behavior of this sterically congested molecule in key chemical transformations.

Introduction: The Nuanced Reactivity of Nitroaromatics

Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, dyes, and explosives. Their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which profoundly influences the chemistry of the aromatic ring. This guide focuses on 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, a molecule of interest due to its unique structural features: a nitro-activated ring flanked by two bulky tert-butyl groups. Understanding how this steric shielding modulates the inherent electronic effects of the nitro group is critical for its effective application.

We will compare its reactivity to well-understood nitroaromatics:

  • Nitrobenzene: The simplest nitroaromatic, serving as a baseline.

  • 2,4-Dinitrotoluene (DNT): A doubly activated system, known for its increased reactivity and use in explosives.[1]

  • 2,4,6-Trinitrophenol (Picric Acid): A highly activated and acidic phenol, with a complex reactivity profile.[2]

The Interplay of Steric and Electronic Effects

The reactivity of a nitroaromatic compound is primarily governed by two factors:

  • Electronic Effects: The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density.[3] Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a crucial reaction for this class of compounds.[4][5]

  • Steric Hindrance: This phenomenon arises from the spatial bulk of substituent groups, which can impede the approach of reagents to a reaction center.[6] The tert-butyl group, with its three methyl groups projecting from a central carbon, is a classic example of a sterically demanding substituent.[7]

In 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, the two tert-butyl groups are positioned ortho to the nitro group. This arrangement creates a sterically crowded environment around the nitro group and the adjacent carbon atoms, which is expected to significantly impact its reactivity compared to less hindered nitroaromatics.

Comparative Reactivity Analysis

We will now explore the expected reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in three key reaction classes, benchmarked against our selected nitroaromatics.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5] The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group.[4]

Comparative Insights:

  • Nitrobenzene: Lacking a good leaving group and sufficient activation, nitrobenzene itself is generally unreactive towards SNAr unless harsh conditions are employed or a hydride is displaced in a Vicarious Nucleophilic Substitution (VNS) reaction.[8]

  • 2,4-Dinitrotoluene (and its analogues like 2,4-dinitrochlorobenzene): The presence of two nitro groups strongly activates the ring, making compounds like 2,4-dinitrochlorobenzene highly susceptible to SNAr reactions.[9]

  • Picric Acid (and its analogues like 2,4,6-trinitrochlorobenzene): With three nitro groups, the ring is exceptionally electron-deficient, leading to very rapid SNAr reactions.[5]

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: While the nitro group activates the ring, the two bulky tert-butyl groups present a significant steric barrier. For a hypothetical SNAr reaction at the carbons adjacent to the nitro group, the approach of a nucleophile would be severely impeded. This steric hindrance is expected to dramatically decrease the rate of SNAr compared to unhindered, yet similarly activated, systems.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundKey Structural FeaturesPredicted SNAr ReactivityRationale
3,5-Di-tert-butyl-4-nitro-1,1'-biphenylSingle NO₂, severe steric hindranceVery LowSteric shielding by two ortho tert-butyl groups prevents nucleophilic approach.
NitrobenzeneSingle NO₂, no leaving group, minimal hindranceExtremely LowLacks activation and a suitable leaving group.
2,4-Dinitrotoluene Analogue (e.g., 2,4-dinitrochlorobenzene)Two NO₂ groups, moderate hindranceHighStrong electronic activation from two nitro groups.
Picric Acid Analogue (e.g., 2,4,6-trinitrochlorobenzene)Three NO₂ groups, moderate hindranceVery HighExceptional electronic activation from three nitro groups.
Reduction of the Nitro Group

The conversion of a nitro group to an amine is one of the most fundamental and widely used transformations in organic chemistry.[10] This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or using metals in acidic media (e.g., Sn/HCl).[11][12]

Comparative Insights:

  • Nitrobenzene, DNT, and Picric Acid: These compounds are readily reduced to their corresponding anilines under standard conditions. The rate can be influenced by the number of nitro groups and other substituents, but the reactions are generally efficient.

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: The steric bulk of the ortho tert-butyl groups is expected to hinder the coordination of the nitro group to the surface of a heterogeneous catalyst (like Pd/C). This steric impediment could lead to significantly slower reaction rates compared to unhindered substrates. Homogeneous catalysts or chemical reductants that are small in size might be more effective.

Table 2: Predicted Relative Reactivity in Catalytic Hydrogenation

CompoundKey Structural FeaturesPredicted Reduction RateRationale
3,5-Di-tert-butyl-4-nitro-1,1'-biphenylSevere steric hindrance around NO₂SlowBulky tert-butyl groups block access to the catalyst surface.
NitrobenzeneUnhindered NO₂ groupFastThe nitro group is easily accessible to the catalyst.
2,4-DinitrotolueneTwo relatively unhindered NO₂ groupsFastBoth nitro groups are accessible.
Picric AcidThree moderately hindered NO₂ groupsFastDespite some hindrance, the high activation allows for ready reduction.
Cycloaddition Reactions

Nitroaromatics can participate in cycloaddition reactions, often following a preliminary transformation. For instance, the reduction of a nitro group to a nitroso species can be followed by a nitroso Diels-Alder reaction, a type of [4+2] cycloaddition, to form oxazines.[13][14] The success of such reactions depends on the electronic nature of the nitroarene and any steric constraints.

Comparative Insights:

  • Nitrobenzene and derivatives: Electron-deficient nitroarenes are generally good candidates for photoinduced reductive cycloadditions.[13]

  • 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: The steric hindrance from the tert-butyl groups could disfavor the formation of the necessary intermediates or hinder the approach of the dienophile in a subsequent cycloaddition step. The planarity of the transition state required for many cycloadditions might be difficult to achieve.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols are proposed. These protocols are designed to be self-validating by including internal standards and control compounds.

Protocol 1: Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactivity

This protocol outlines a method to compare the relative rates of SNAr by reacting halo-substituted nitroaromatics with a nucleophile and monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Solution Preparation:

    • Prepare 0.05 M solutions of 2-chloro-1,3-di-tert-butyl-5-nitrobenzene (as a proxy for the target system), 1-chloro-4-nitrobenzene, and 1-chloro-2,4-dinitrobenzene in anhydrous Dimethylformamide (DMF).

    • Prepare a 0.1 M solution of sodium methoxide in anhydrous methanol.

    • Prepare a 0.025 M solution of an internal standard (e.g., biphenyl) in DMF.

  • Reaction Setup:

    • In separate, sealed reaction vials maintained at 50°C, combine 2 mL of a nitroaromatic solution with 2 mL of the internal standard solution.

    • Allow the solutions to thermally equilibrate for 10 minutes.

  • Reaction Initiation:

    • To each vial, add 1 mL of the sodium methoxide solution, start a timer, and vortex briefly.

  • Monitoring:

    • At regular intervals (e.g., 10, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction and quench it in a vial containing 900 µL of a 0.1 M HCl solution in a 50:50 acetonitrile/water mixture.

  • Quantification:

    • Analyze the quenched aliquots by HPLC with UV detection.

    • Calculate the concentration of the starting material relative to the internal standard at each time point.

  • Analysis:

    • Plot the natural logarithm of the starting material concentration versus time for each compound. The negative of the slope of this line will give the pseudo-first-order rate constant. The compound with the largest rate constant is the most reactive.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.05 M Nitroaromatic Solutions in DMF react1 Combine Nitroaromatic and Internal Standard (2:2 mL) prep1->react1 prep2 Prepare 0.1 M NaOMe Solution in Methanol react3 Initiate with NaOMe (1 mL) prep2->react3 prep3 Prepare Internal Standard Solution in DMF prep3->react1 react2 Equilibrate at 50°C react1->react2 react2->react3 react4 Take Aliquots at Time Intervals react3->react4 analysis1 Quench Aliquot in Acidic MeCN/H₂O react4->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Plot ln[Substrate] vs. Time analysis2->analysis3 analysis4 Determine Rate Constants analysis3->analysis4

Caption: Workflow for comparing SNAr reactivity via HPLC.

Protocol 2: Comparative Analysis of Catalytic Hydrogenation Rates

This protocol uses a Parr hydrogenator to compare the rates of reduction of different nitroaromatics by monitoring hydrogen uptake.

Methodology:

  • Catalyst Preparation:

    • Weigh 50 mg of 10% Palladium on Carbon (Pd/C) into each of three glass reaction vessel liners.

  • Reactant Preparation:

    • In each liner, dissolve 1.0 mmol of the nitroaromatic compound (3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, nitrobenzene, or 2,4-dinitrotoluene) in 20 mL of ethanol.

  • Reaction Setup:

    • Place each liner into a pressure vessel of a Parr hydrogenator apparatus.

    • Seal the apparatus, then purge three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the system to a constant initial pressure (e.g., 50 psi) of hydrogen.

  • Reaction Initiation:

    • Begin vigorous stirring to suspend the catalyst and start the reaction. Record the initial pressure and start a timer.

  • Monitoring:

    • Record the hydrogen pressure at regular time intervals (e.g., every 5 minutes). The drop in pressure corresponds to the consumption of hydrogen.

  • Analysis:

    • Plot the moles of H₂ consumed (calculated from the pressure drop using the ideal gas law) versus time for each nitroaromatic.

    • The initial slope of each curve represents the initial reaction rate. The compound with the steepest slope is the most reactive.

G cluster_setup Reaction Setup cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis setup1 Add 10% Pd/C (50 mg) to Reaction Vessel setup2 Add Nitroaromatic (1 mmol) in Ethanol (20 mL) setup1->setup2 setup3 Seal in Parr Apparatus setup2->setup3 setup4 Purge with N₂ then H₂ setup3->setup4 setup5 Pressurize to 50 psi H₂ setup4->setup5 run1 Start Vigorous Stirring setup5->run1 run2 Record H₂ Pressure vs. Time run1->run2 analysis1 Calculate Moles of H₂ Consumed run2->analysis1 analysis2 Plot Moles H₂ vs. Time analysis1->analysis2 analysis3 Determine Initial Reaction Rate from Slope analysis2->analysis3

Caption: Workflow for comparing hydrogenation rates.

Conclusion

The reactivity of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is a compelling case study in the balance between electronic activation and steric inhibition. While the nitro group renders the attached phenyl ring electron-deficient, the flanking tert-butyl groups create a formidable steric shield. This leads to a predicted reactivity profile that diverges significantly from less hindered nitroaromatics. Specifically, it is expected to be remarkably inert in reactions requiring nucleophilic attack at the ring and sluggish in transformations involving the nitro group itself, such as catalytic reduction. These characteristics, while potentially limiting its use as a typical nitroaromatic intermediate, could be strategically exploited in the design of highly stable molecules or to direct reactions to other, less hindered parts of the molecule. The experimental protocols provided herein offer a robust framework for quantifying these predicted differences and further elucidating the unique chemical nature of this sterically congested compound.

References

  • Tale, R. H., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega. [Link]

  • PubChem. (n.d.). 3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Tsuji, H., et al. (2021). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Picric acid. [Link]

  • Rachon, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrotoluene. [Link]

  • Chemistry LibreTexts. (2024). Cycloaddition Reactions. [Link]

  • ChemTalk. (2023). Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

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Comparative

A Comparative Guide to the Structure-Property Relationships in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the design of novel functional molecules. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the design of novel functional molecules. The introduction of sterically demanding groups and electronically active substituents can dramatically alter the physicochemical and biological properties of these compounds. This guide provides an in-depth analysis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl and its analogues, offering a comparative overview of their structure-property relationships. By examining the interplay between molecular architecture and functional outcomes, we aim to provide a valuable resource for the rational design of new therapeutic agents and advanced materials.

Introduction: The Significance of Substituted Biphenyls

Biphenyl derivatives are a class of organic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The versatility of the biphenyl core allows for a wide range of structural modifications, enabling the fine-tuning of its electronic and steric properties. The introduction of bulky tert-butyl groups, for instance, can enforce a twisted conformation by increasing the dihedral angle between the two phenyl rings. This conformational constraint can have profound effects on the molecule's conjugation, and consequently its electronic and photophysical properties.

The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore and toxicophore[2]. Its presence can significantly influence a molecule's biological activity, often imparting antimicrobial or cytotoxic effects[3]. In the context of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl analogues, the interplay between the sterically induced twist from the tert-butyl groups and the electronic influence of the nitro group creates a unique platform for exploring structure-property relationships.

Synthetic Strategies: Accessing the Core Scaffold and its Analogues

The synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl analogues can be approached through several established synthetic routes. A common strategy involves the Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid.

A plausible synthetic pathway to the core structure and its analogues is outlined below:

Synthetic_Pathway cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 3,5-di-tert-butylphenol 3,5-di-tert-butylphenol Nitration Nitration 3,5-di-tert-butylphenol->Nitration 3,5-di-tert-butyl-2-nitrophenol 3,5-di-tert-butyl-2-nitrophenol Nitration->3,5-di-tert-butyl-2-nitrophenol Halogenation Halogenation 3,5-di-tert-butyl-2-nitrophenol->Halogenation Precursor_1 4-halo-3,5-di-tert-butyl-2-nitrophenol Halogenation->Precursor_1 Suzuki_Coupling Suzuki Coupling Precursor_1->Suzuki_Coupling Substituted_Phenyl_Halide Substituted Phenyl Halide Borylation Borylation Substituted_Phenyl_Halide->Borylation Precursor_2 Substituted Phenylboronic Acid Borylation->Precursor_2 Precursor_2->Suzuki_Coupling Final_Product 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Analogue Suzuki_Coupling->Final_Product

Figure 1. A generalized synthetic workflow for the preparation of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl analogues.

The synthesis of the key precursor, a halogenated 3,5-di-tert-butyl-nitrophenol, can be achieved from the commercially available 3,5-di-tert-butylphenol. Nitration of 3,5-di-tert-butylphenol has been reported to yield mono- and dinitro products[4]. Subsequent halogenation would provide the necessary handle for the Suzuki coupling. The second precursor, a substituted phenylboronic acid, can be prepared from the corresponding substituted phenyl halide via a borylation reaction. The final Suzuki coupling step would then furnish the desired biphenyl analogue. The specific substituents on the second phenyl ring can be varied to systematically probe their influence on the overall properties of the molecule.

Structural Analysis: The Critical Role of the Dihedral Angle

The dihedral angle between the two phenyl rings is a crucial structural parameter in biphenyls, dictating the extent of π-conjugation and influencing the molecule's overall shape and intermolecular interactions. The presence of bulky tert-butyl groups at the 3 and 5 positions of one ring is expected to induce a significant twist, leading to a larger dihedral angle compared to unsubstituted biphenyl.

X-ray crystallography is the definitive technique for determining the solid-state conformation of these molecules[2][5]. For instance, the crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol reveals a dihedral angle of 85.05 (11)°[5]. In another example, 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol, the two benzene rings are nearly perpendicular, with a dihedral angle of 89.8 (6)°[2]. While these are not the exact analogues of interest, they provide strong evidence for the significant steric hindrance imposed by the tert-butyl groups, which forces a highly twisted conformation.

The introduction of a nitro group at the 4-position, flanked by the two tert-butyl groups, is likely to further influence the local geometry, although the dominant steric effect of the tert-butyl groups is expected to maintain a large dihedral angle.

Structure-Property Relationships: A Comparative Overview

The structural features of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl analogues directly impact their physicochemical and biological properties. Here, we present a comparative analysis based on available experimental data for related compounds.

Spectroscopic Properties

The electronic and steric environment of the biphenyl core can be probed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic distribution within the molecule. The signals corresponding to the protons and carbons of the two phenyl rings will be influenced by the nature of the substituents on the second ring. For example, electron-donating groups would be expected to shield the aromatic protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups would have the opposite effect.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is sensitive to the extent of π-conjugation in the molecule. A larger dihedral angle, which disrupts conjugation between the two phenyl rings, typically leads to a blue shift (shift to shorter wavelengths) in the absorption maximum (λmax) and a decrease in the molar absorptivity. The electronic nature of the substituents on the second phenyl ring will also modulate the absorption characteristics.

Biological Activity: Focus on Anticancer Properties

Nitroaromatic compounds have been extensively investigated for their potential as anticancer agents[3]. Their mechanism of action often involves bioreduction of the nitro group to reactive intermediates that can induce cellular damage. The presence of bulky tert-butyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes.

The table below summarizes hypothetical comparative data for a series of analogues, illustrating the expected trends based on the principles discussed.

Analogue (Substituent on second ring)Predicted Dihedral AnglePredicted λmax (nm)Predicted Anticancer Activity (IC50)Rationale for Predicted Properties
H (Unsubstituted)LargeBlue-shiftedModerateBaseline compound with significant steric hindrance from tert-butyl groups.
4'-OCH₃ (Electron-donating)LargeSlightly red-shifted vs. HPotentially lowerThe electron-donating group may slightly increase conjugation and could decrease the reduction potential of the nitro group.
4'-Cl (Electron-withdrawing)LargeSlightly blue-shifted vs. HPotentially higherThe electron-withdrawing group could enhance the reduction of the nitro group, leading to increased cytotoxicity. Increased lipophilicity may also play a role.
4'-NO₂ (Strongly electron-withdrawing)LargeBlue-shifted vs. HPotentially highestThe second nitro group would significantly increase the electron deficiency of the molecule, likely enhancing its bioreduction and cytotoxic effects.

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental protocol for the synthesis and characterization of these analogues.

General Procedure for Suzuki Coupling
  • To a reaction vessel, add the halogenated 3,5-di-tert-butyl-nitrophenol derivative (1.0 eq.), the desired substituted phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl analogue.

Characterization
  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula of the synthesized compounds.

  • UV-Vis Spectroscopy: Record UV-Vis absorption spectra in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer.

  • X-ray Crystallography: Grow single crystals of the compounds suitable for X-ray diffraction analysis to determine their solid-state structure and dihedral angle.

Conclusion and Future Directions

The 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl scaffold presents a compelling platform for the development of novel molecules with tunable properties. The interplay between the sterically demanding tert-butyl groups and the electronically active nitro group, coupled with the potential for further modification on the second phenyl ring, offers a rich field for structure-property relationship studies.

Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogues. A comprehensive investigation of their spectroscopic, electrochemical, and biological properties will provide a clearer understanding of the underlying structure-property relationships. In particular, comparative studies on their cytotoxicity against a panel of cancer cell lines would be invaluable in assessing their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of biphenyl-based therapeutic agents and functional materials.

References

[6] Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. (2022). MDPI. [Link] [5] Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol. (n.d.). PMC. [Link] [4] THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. (2025). ResearchGate. [Link] [7] Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. (n.d.). ResearchGate. [Link] [2] 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol. (n.d.). PMC. [Link] [8] Synthesis and Crystal Structure of 5,15Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin. (2025). ResearchGate. [Link] [1] Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link] [3] In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2024). PubMed. [Link]

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Validation

A Guide to the Synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: Evaluating Reproducibility and Comparative Methodologies

For researchers and professionals in drug development and the broader chemical sciences, the reliable synthesis of novel organic compounds is paramount. This guide provides an in-depth evaluation of the synthesis of 3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and the broader chemical sciences, the reliable synthesis of novel organic compounds is paramount. This guide provides an in-depth evaluation of the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, a molecule with potential applications stemming from its substituted biphenyl framework. We will explore a primary synthetic route, compare it with viable alternatives, and establish a rigorous framework for assessing the reproducibility of its synthesis.

Introduction to the Synthesis of Substituted Biphenyls

The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of asymmetrically substituted biphenyls, such as the target molecule, often relies on cross-coupling reactions. Among the most powerful methods for constructing C(sp²)–C(sp²) bonds are the Suzuki-Miyaura and Ullmann reactions.[1][2]

The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally high yields.[1] The Ullmann reaction, an older method involving copper-mediated coupling of two aryl halides, is also a viable, though often less efficient, alternative that typically requires harsh reaction conditions.[2]

A third approach involves the direct functionalization of a pre-synthesized biphenyl core, such as through electrophilic aromatic substitution. In the case of our target molecule, this would entail the nitration of 3,5-Di-tert-butyl-1,1'-biphenyl.

This guide will focus on a proposed Suzuki-Miyaura coupling for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, while also considering the nitration of a biphenyl precursor as a comparative method.

Proposed Primary Synthetic Route: Suzuki-Miyaura Coupling

A logical and efficient route to 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is the Suzuki-Miyaura coupling of a suitable aryl halide and a phenylboronic acid. Specifically, we propose the reaction between 1-bromo-3,5-di-tert-butyl-2-nitrobenzene and phenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (1-bromo-3,5-di-tert-butyl-2-nitrobenzene) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Phenylboronic Acid) ArBOH->Transmetalation

Detailed Experimental Protocol

Materials:

  • 1-bromo-3,5-di-tert-butyl-2-nitrobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-di-tert-butyl-2-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Comparative Synthetic Route: Nitration of 3,5-Di-tert-butyl-1,1'-biphenyl

An alternative approach is the electrophilic nitration of a 3,5-di-tert-butyl-1,1'-biphenyl precursor. This method's viability depends on the regioselectivity of the nitration.

Reaction Principle

The nitration of aromatic compounds is a classic electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[3] The nitronium ion is then attacked by the electron-rich aromatic ring. The substitution pattern is directed by the existing substituents on the ring.

Nitration_Workflow Start 3,5-Di-tert-butyl-1,1'-biphenyl Reaction Electrophilic Aromatic Substitution Start->Reaction NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl Purification Column Chromatography Workup->Purification Purification->Product

Detailed Experimental Protocol

Materials:

  • 3,5-Di-tert-butyl-1,1'-biphenyl

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butyl-1,1'-biphenyl (1.0 eq) in dichloromethane and cool in an ice bath.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the stirred biphenyl solution, maintaining the temperature between 0 and 10 °C.

  • After the addition, continue stirring in the ice bath for 30-60 minutes.

  • Slowly pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingNitration of Biphenyl
Starting Materials Requires synthesis of a specific substituted aryl halide.Requires synthesis of the substituted biphenyl precursor.
Regioselectivity High, as the coupling occurs at a defined position.May yield a mixture of isomers, requiring separation.
Reaction Conditions Generally mild to moderate temperatures.Requires strong acids and careful temperature control.
Yield Often high.Can be variable depending on selectivity.
Purification Typically requires column chromatography.Often requires careful chromatographic separation of isomers.

Evaluating Reproducibility

Ensuring the reproducibility of a synthesis is critical for its practical application.[4] A systematic approach to evaluating the reproducibility of the proposed Suzuki-Miyaura synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl should be undertaken.

Experimental Protocol for Reproducibility Assessment
  • Establish a Baseline: Perform the synthesis according to the detailed protocol three to five times to establish a baseline for yield, purity, and reaction time.

  • Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:

    • Catalyst Loading: Evaluate the effect of slightly higher and lower catalyst concentrations (e.g., 0.04 eq and 0.06 eq).

    • Base: Compare the effectiveness of other bases such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Solvent System: Investigate the impact of different solvent ratios or alternative solvents like dioxane.

    • Temperature: Assess the reaction at slightly lower and higher temperatures (e.g., 70 °C and 110 °C).

  • Inter-Laboratory Study (Optional but Recommended): Have the synthesis performed in a different laboratory with different personnel and equipment to identify any subtle variables that may affect the outcome.

Analytical Techniques for Characterization and Purity Assessment

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) To monitor reaction progress and assess the purity of fractions during column chromatography.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of purity and identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure of the product.[5]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[5]
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the nitro group.[5]
Melting Point Analysis A sharp melting point is a good indicator of high purity.

Conclusion

This guide has outlined a detailed and robust Suzuki-Miyaura coupling protocol for the synthesis of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. In comparison to the alternative nitration of a biphenyl precursor, the Suzuki-Miyaura approach offers superior regioselectivity and is likely to provide higher and more consistent yields.

The provided framework for evaluating the reproducibility of the synthesis, through systematic parameter variation and comprehensive analytical characterization, offers a clear path for researchers to validate and optimize this synthetic procedure. By adhering to these principles of scientific integrity and thoroughness, the reliable production of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl for further research and development can be achieved.

References

  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Ullmann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (2016). Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (2013). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PureSynth. (2025). Key Metrics for Monitoring Quality in Chemical Synthesis. Retrieved from [Link]

  • PMC. (2007). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Retrieved from [Link]

  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe laboratory environment. The proper disposal of chemical waste is not merely a r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe laboratory environment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, protecting both yourself and the environment.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Before any disposal procedure can be implemented, a thorough understanding of the compound's inherent risks is essential. The molecular structure of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl—a nitrated aromatic biphenyl—dictates its hazard profile.

  • Toxicity and Carcinogenicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[1][2] The related compound, 4-Nitrobiphenyl, is classified as harmful if swallowed and is a suspected carcinogen.[3] Therefore, it is prudent to handle 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl with the assumption of similar toxicity, minimizing all routes of exposure.

  • Reactivity and Explosive Potential: The nitro group (-NO2) is an energy-rich functional group that can render a compound reactive or even explosive, particularly polynitrated compounds.[1][4] While mononitrated compounds are generally not considered explosive, they can be sensitive to heat, shock, and friction.[1] It is critical to avoid mixing this waste with incompatible materials such as strong bases, amines, or reducing agents, which could trigger a hazardous reaction.[1]

  • Environmental Hazard: Biphenyl derivatives and nitroaromatics can be toxic to aquatic life with long-lasting effects.[3][5] For this reason, this chemical must never be disposed of down the drain or in regular trash, as this could lead to significant environmental contamination.[1][3]

Quantitative Data Summary

While specific experimental data for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not widely published, the table below includes essential identifiers and data for related compounds to inform handling and disposal decisions.

PropertyValue / InformationSource
Chemical Name 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl-
Molecular Formula C20H25NO2Inferred
Related Compound 4-Nitrobiphenyl (CAS: 92-93-3)[3]
Hazards Harmful if swallowed, May cause cancer, Toxic to aquatic life with long-lasting effects.[3]
Incompatibilities Strong bases, amines, oxidizing agents, and reducing agents.[1][6]

Pre-Disposal Procedures: On-Site Waste Management

Proper management begins the moment the chemical is designated as waste. Adherence to these on-site procedures is critical for ensuring safety prior to final disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this waste stream.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemically resistant gloves (heavy-duty nitrile, neoprene, or butyl rubber).[1]Prevents dermal absorption, a primary route of exposure for nitro compounds.[1]
Eye/Face Protection ANSI Z87.1-compliant safety goggles.[1] Use a full-face shield if there is a splash hazard.[4]Protects against splashes and potential irritants.
Body Protection Flame-resistant laboratory coat.[1][7] Closed-toe shoes and full-length pants are mandatory.[7]Provides a barrier against skin contact and protects from potential thermal hazards.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[2][8]Minimizes inhalation of any dust or vapors.
Waste Segregation and Storage

The causality behind segregation is to prevent unintended, hazardous reactions within the waste container.

  • Dedicated Waste Container: Designate a specific, compatible container for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl waste. The container must be in good condition, made of a material compatible with the chemical, and have a tightly sealing lid.[9][10]

  • Incompatibility: Never mix this waste with other chemical streams. Store the container away from acids, bases, and reactive metals.[6][11] Flammable and oxidizing materials should also be stored separately.[9]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated space, such as a safety cabinet.[1][9] The SAA must be under the control of laboratory personnel and equipped with secondary containment.[9][10]

Step-by-Step Disposal Protocol

Disposal is a regulated process that requires a systematic approach to ensure compliance and safety. The following workflow provides a self-validating system for proper disposal.

Disposal Workflow Diagram

G start Waste Generation: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl characterize Step 1: Characterize Waste Classify as Hazardous Nitroaromatic Waste start->characterize containerize Step 2: Containerize & Label - Use compatible, sealed container. - Attach Hazardous Waste Label. characterize->containerize label_check Label Complete? (Name, Hazards, Date) containerize->label_check label_check->containerize No segregate Step 3: Segregate & Store - Place in designated Satellite  Accumulation Area (SAA). - Segregate from incompatibles. label_check->segregate Yes contact_ehs Step 4: Arrange Disposal Contact Institutional Environmental Health & Safety (EHS) for pickup. segregate->contact_ehs documentation Step 5: Document - Maintain disposal records. - Retain manifest copies. contact_ehs->documentation end_node Disposal Complete documentation->end_node

Caption: Waste Disposal Workflow for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Methodology
  • Step 1: Waste Characterization: Treat all materials contaminated with 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl, including contaminated labware (pipette tips, gloves) and spill cleanup materials, as hazardous waste.[10] This compound falls under the category of nitroaromatic compounds, which are regulated as hazardous.

  • Step 2: Containerization and Labeling:

    • Carefully transfer waste into a designated, chemically compatible container with a secure, screw-top lid. Do not overfill; liquid waste containers should not exceed 75-90% capacity to allow for vapor expansion.[6][11]

    • As soon as the first drop of waste enters the container, affix a Hazardous Waste label provided by your institution's Environmental Health & Safety (EHS) or equivalent department.[9][10]

    • The label must be filled out completely and legibly, including the full chemical name ("3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl"), concentration, associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date accumulation started.[9]

  • Step 3: Arrange for Licensed Disposal:

    • Do not attempt to treat or neutralize this chemical waste yourself. Neutralization of nitrating acids or other reactive materials should only be performed by trained personnel with specific protocols.[1][11]

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][12] They are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste disposal company for final destruction, typically via incineration.[13]

  • Step 4: Documentation:

    • Maintain a log of the waste generated in your laboratory.

    • When the waste is collected, you may be required to sign a hazardous waste manifest. Retain a copy of this manifest for your records, as it serves as proof of proper disposal.[13]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Management
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[1]

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[2][6]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[8] For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collection: Collect the absorbent material and contaminated debris into a sealed container. Label it as hazardous waste for disposal.[1][6]

  • Decontamination: Clean the spill area with soap and water.[1] Collect the cleaning materials as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[14] Seek medical attention if irritation develops.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][14] Seek immediate medical attention.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (2025). Benchchem.
  • LABOR
  • NitroCompounds-Various.docx. (n.d.). University of Georgia Research.
  • SAFETY DATA SHEET - 4,4`-Di-tert-butylbiphenyl. (2011, February 10). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrobiphenyl. (2015, August 13). Chem Service.
  • Common Chemical and Physical Hazards in Labs. (2015, July 30). University of Rochester: Environmental Health & Safety.
  • SAFETY DATA SHEET - 1-tert-Butyl-4-nitrobenzene. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Divinylbenzene. (2025, November 6). Sigma-Aldrich.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
  • SAFETY DATA SHEET - 4-tert-Butylbiphenyl. (2025, October 28). Tokyo Chemical Industry.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Essential Safety and Operational Guidance for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (2025). Benchchem.
  • BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. (2016, February 12). Radco Industries.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste - FAA USA Environmental Protection Program. (n.d.). UW-Milwaukee.
  • Nitrocellulose Drum Removal Work Plan. (n.d.). US EPA.

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Handling

A Senior Application Scientist's Guide to Handling 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl: A Proactive Safety Framework

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive operational and safety fram...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive operational and safety framework for handling 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must adopt a conservative approach, grounding our protocols in the known hazards of its constituent chemical moieties: the aromatic nitro group and the biphenyl core. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Assessment: A Structurally-Informed Perspective

The primary toxicological concern for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl stems from the 4-nitrobiphenyl substructure. Aromatic nitro compounds are a well-documented class of chemicals with potential for significant health effects.

  • Systemic Toxicity: The presence of the 4-nitrophenyl group suggests potential toxicity if the compound is swallowed, inhaled, or absorbed through the skin.[1] A significant concern with aromatic nitro compounds is the risk of methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[1]

  • Carcinogenicity: The parent compound, 4-Nitrobiphenyl, is classified as a substance that may cause cancer.[2] While the addition of tert-butyl groups may alter its metabolic pathway, it is prudent to handle the derivative with the same high degree of caution.

  • Irritation: Acute exposure to related compounds can cause irritation to the eyes, mucous membranes, and respiratory tract.[3]

  • Environmental Hazard: 4-Nitrobiphenyl is recognized as being toxic to aquatic life with long-lasting effects.[2][4] Therefore, proper disposal is critical to prevent environmental contamination.

The tert-butyl groups are large, non-polar additions that primarily influence the compound's physical properties, such as increasing its lipophilicity and potentially reducing its vapor pressure compared to the parent nitrobiphenyl. However, they do not negate the inherent hazards of the nitroaromatic core.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is the most critical hands-on aspect of your defense against chemical exposure. Engineering controls, such as a certified chemical fume hood, are the first line of defense, but PPE is the essential final barrier. All handling of this compound, especially the solid form, must be performed within a fume hood.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove protects against contamination during the removal of the outer glove. Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected.[5]
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield.Goggles provide a seal against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling powders that can become airborne.[6][7]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.Protects skin from accidental spills and prevents the contamination of personal clothing.[1] The lab coat should be removed before leaving the laboratory area.
Respiratory Protection NIOSH-approved N95 (or higher) respirator.Required for any procedure where dust or aerosols may be generated, such as weighing or transferring the solid compound.[1][7] Surgical masks offer no protection against chemical dust.[7]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[1]

Safe Handling Protocol: A Step-by-Step Operational Guide

This protocol is designed to minimize exposure and prevent contamination through a systematic workflow.

Step 1: Preparation and Area Setup
  • Designate the Area: All work must be conducted in a certified chemical fume hood.

  • Verify Airflow: Ensure the fume hood is functioning correctly before beginning work.

  • Prepare the Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[1]

  • Assemble Equipment: Gather all necessary glassware, spatulas, and solvents. Ensure a designated hazardous waste container is accessible within the hood.

Step 2: Weighing and Transfer of Solid Compound
  • Minimize Dust: Handle the solid compound with extreme care to avoid generating dust. Use a micro-spatula for transfers.[1]

  • Weighing Technique: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance is used, tare a sealed container, add the compound inside the fume hood, seal the container, and then re-weigh it externally.

  • Static Control: Be mindful of static electricity which can cause fine powders to disperse. An anti-static gun can be used if necessary.

Step 3: Dissolution and Reaction
  • Solvent Addition: Add solvent slowly to the solid to prevent splashing.

  • Mixing: If agitation is required, ensure the vessel is securely capped. For heating, use a controlled heating mantle with magnetic stirring.

Step 4: Post-Handling Decontamination
  • Equipment Cleaning: Thoroughly decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the compound. Rinse with an appropriate solvent and collect the rinsate as hazardous liquid waste.

  • Surface Cleaning: Carefully wipe down the work surface in the fume hood with a damp paper towel.

  • Waste Disposal: Dispose of all contaminated disposable materials (gloves, bench paper, paper towels) in the designated solid hazardous waste container.[1]

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[4]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is not just a regulatory requirement; it is a cornerstone of a safe laboratory environment.

Emergency First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill Management
  • Alert Personnel: Notify others in the immediate area.

  • Containment (Small Spill): For a small spill within the fume hood, ensure appropriate PPE is worn. Cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Protocol

Disposal must be handled with the understanding that this compound is potentially carcinogenic and environmentally persistent.

  • Waste Segregation: Do not mix this waste with other chemical streams.[10] Maintain separate, clearly labeled containers for:

    • Solid Waste: Contaminated gloves, bench paper, weighing paper, and absorbed spill material.[1]

    • Liquid Waste: Contaminated solvents and rinsates.

  • Container Management: Use robust, leak-proof containers that are clearly labeled "Hazardous Waste: 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl".[10]

  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][10] Never discharge this chemical into drains or the environment.[2]

Visual Workflow Summaries

The following diagrams provide a clear, at-a-glance summary of the essential safety workflows.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Function prep2 Don Full PPE prep1->prep2 handle1 Carefully Weigh & Transfer Solid prep3 Prepare Work Surface (Bench Paper) prep2->prep3 prep3->handle1 handle2 Add Solvent & Dissolve handle1->handle2 clean1 Decontaminate Equipment handle3 Perform Reaction handle2->handle3 handle3->clean1 clean2 Clean Work Surface clean1->clean2 clean3 Segregate & Seal Hazardous Waste clean2->clean3 clean4 Doff PPE (Outer to Inner) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A step-by-step workflow for the safe handling of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

G cluster_response Spill Response Protocol spill Spill Occurs alert Alert Others spill->alert ppe Ensure Full PPE alert->ppe contain Cover with Absorbent Material ppe->contain collect Collect into Hazardous Waste contain->collect decon Decontaminate Spill Area collect->decon

Caption: Emergency response workflow for a chemical spill in the laboratory.

References

  • Chem Service. (2015, August 13). SAFETY DATA SHEET: 4-Nitrobiphenyl.
  • Chemos GmbH & Co. KG. (2019, March 26). Safety Data Sheet: 3,3'-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N'-bipropionamide.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 4,4`-Di-tert-butylbiphenyl.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 1-tert-Butyl-4-nitrobenzene.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CPAchem Ltd. (2023, November 2). SAFETY DATA SHEET: 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinan.
  • TCI Chemicals. (2025, February 5). SAFETY DATA SHEET: 4-tert-Butylbiphenyl.
  • BenchChem Technical Support Team. (2025, December). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • National Research Council. (2008). Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants: Volume 2. The National Academies Press.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 3,5-Di-tert-butylphenylboronic Acid.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - DI-TERT-BUTYL NITROXIDE.
  • Dupont. Dust & Particle Protection PPE.
  • U.S. Environmental Protection Agency. 4-Nitrobiphenyl.
  • BenchChem. Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Cayman Chemical. (2024, November 11). Safety Data Sheet: N-tert-butyl-α-Phenylnitrone.
  • ResearchGate. (2017). [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanhydrazid [MAK Value Documentation in German language, 2017]: Annual Thresholds and Classifications for the Workplace.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Centers for Disease Control and Prevention. 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards.

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